1,3-Dimethyl-5-pyrazolone
Description
The exact mass of the compound 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 304. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,5-dimethyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDELSWXIAJLWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074641 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2749-59-9 | |
| Record name | 1,3-Dimethyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2749-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-5-pyrazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethyl-5-pyrazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyl-5-pyrazolone, a versatile heterocyclic compound, serves as a crucial building block in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key applications, and insights into its role as a precursor in the development of bioactive molecules. The document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Chemical and Physical Properties
This compound, also known as 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one, is a white to light-colored crystalline powder.[1] It is readily soluble in water and various organic solvents.[2] The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2749-59-9 | [2] |
| Molecular Formula | C₅H₈N₂O | [2] |
| Molecular Weight | 112.13 g/mol | [1] |
| Appearance | White to light red to green crystalline powder | [1] |
| Melting Point | 116 - 121 °C | [1] |
| Boiling Point | 151.7 °C at 760 mmHg | [2] |
| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly, Sonicated) | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the condensation reaction between methylhydrazine and ethyl acetoacetate.[3] A detailed, solvent-free experimental protocol is provided below.
Experimental Protocol: Solvent-Free Synthesis
Materials:
-
Ethyl acetoacetate (28.1 mL, 28.63 g, 0.22 mol)
-
Methylhydrazine (10.5 mL, 9.21 g, 0.20 mol)
-
Diethyl ether
-
100 mL one-necked flask
-
Magnetic stirrer
-
Ice-water bath
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Place ethyl acetoacetate in a 100 mL one-necked flask equipped with a magnetic stirrer.
-
Immerse the flask in an ice-water bath to cool the contents to 0 °C.
-
Slowly add methylhydrazine dropwise (approximately 1 mL/min) to the stirred ethyl acetoacetate.
-
After the complete addition of methylhydrazine, securely close the flask.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour with continuous stirring.
-
Increase the temperature to 90 °C and continue the reaction for an additional 30 minutes.
-
After the reaction is complete, remove the excess water, ethanol, and unreacted ethyl acetoacetate under reduced pressure using a rotary evaporator.
-
Wash the resulting solid product with diethyl ether to remove any remaining impurities.
-
Dry the final product to obtain pale brown solids of this compound.[3]
Expected Yield: Approximately 100% (22.4 g).[3]
Diagram of Synthesis Workflow:
Caption: Workflow for the solvent-free synthesis of this compound.
Applications and Experimental Protocols
Intermediate in Azo Dye Synthesis
This compound is a key precursor in the manufacturing of azo dyes, which are widely used in the textile and printing industries.[4] The synthesis involves a diazotization reaction followed by a coupling reaction.
This protocol describes a general procedure for the synthesis of an azo dye using this compound as the coupling component.
Materials:
-
An aromatic amine (e.g., aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice bath
-
Beakers
-
Stirring rods
-
Filtration apparatus
Procedure:
Part A: Diazotization of the Aromatic Amine
-
Dissolve the aromatic amine in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously.
-
The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Part B: Coupling Reaction
-
Dissolve this compound in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the alkaline solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the precipitated dye, wash it with cold water, and then with a small amount of cold ethanol.
-
Dry the dye in a desiccator.
Diagram of Azo Dye Synthesis:
Caption: General workflow for the synthesis of azo dyes.
Precursor in Pharmaceutical Synthesis: Celecoxib Analogues
Pyrazolone derivatives are foundational in the synthesis of various pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[5] The following protocol outlines the synthesis of a celecoxib analogue from a pyrazolone derivative.
This protocol describes the synthesis of 4-[3-(4-Dimethylamino-phenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]-benzenesulfonamides.
Materials:
-
Chalcone intermediate (derived from an appropriate aldehyde and ketone)
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Absolute ethanol
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the intermediate chalcone in absolute ethanol in a round-bottom flask.
-
Add 4-hydrazinobenzenesulfonamide hydrochloride to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-pyrazoline derivative.[5]
Chelating Agent in Analytical Chemistry
Pyrazolone derivatives can act as chelating agents, forming colored complexes with metal ions, which allows for their spectrophotometric determination.[6][7]
This protocol provides a general method for the determination of a metal ion (e.g., Palladium(II)) using a pyrazolone-based azo dye as a chelating agent.
Materials:
-
Standard solution of the metal ion (e.g., Pd(II))
-
Pyrazolone azo resorcinol (APAR) reagent solution in ethanol
-
Buffer solution to maintain optimal pH (e.g., pH 5.0)
-
Distilled water
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of the metal ion with known concentrations.
-
In a set of volumetric flasks, add a specific volume of each standard solution.
-
Add an excess of the APAR reagent solution to each flask.
-
Add the buffer solution to adjust the pH to the optimal value for complex formation (e.g., pH 5 for Pd(II)).[6]
-
Dilute the solutions to the mark with distilled water and mix well.
-
Allow the solutions to stand for a specified time to ensure complete complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank (containing all components except the metal ion).
-
Construct a calibration curve by plotting absorbance versus the concentration of the metal ion.
-
To determine the concentration of the metal ion in an unknown sample, treat the sample solution in the same manner and measure its absorbance. The concentration can be determined from the calibration curve.
Biological Activity and Signaling Pathways
Pyrazolone derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[8] The anti-inflammatory action of many pyrazolone-based drugs is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the prostaglandin synthesis pathway.[9] More recent research has also implicated the modulation of other pathways, such as the NF-κB/TNF-α/ROS pathway, in the neuroprotective effects of some pyrazolone derivatives.[10]
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
Caption: Inhibition of the prostaglandin synthesis pathway by pyrazolone derivatives.
References
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. orientjchem.org [orientjchem.org]
- 8. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 1,3-Dimethyl-5-pyrazolone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyl-5-pyrazolone is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry. Its versatile reactivity makes it a valuable intermediate in the production of a wide range of molecules, including pharmaceuticals, dyes, and analytical reagents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.
Chemical Structure and Isomerism
This compound is a five-membered lactam ring containing two adjacent nitrogen atoms and two methyl substituents. The systematic IUPAC name for this compound is 1,3-dimethyl-1H-pyrazol-5(4H)-one.
Chemical Structure:
Tautomeric Forms of 1,3-Dimethyl-5-pyrazolone in Different Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tautomeric equilibrium of 1,3-Dimethyl-5-pyrazolone in various solvent environments. An understanding of tautomerism is critical in drug development and chemical research, as the predominant tautomeric form can significantly influence a molecule's physicochemical properties, reactivity, and biological activity. This compound, a key heterocyclic scaffold, exhibits a solvent-dependent equilibrium between three primary tautomers: the CH, OH, and NH forms. This document summarizes the quantitative distribution of these tautomers in different solvents, details the experimental methodologies used for their characterization, and provides visual representations of the underlying chemical principles and workflows.
Tautomeric Equilibrium of this compound
This compound can exist in three tautomeric forms: the methylene (CH), hydroxyl (OH), and amino (NH) forms. The equilibrium between these forms is highly sensitive to the solvent environment, primarily due to differences in polarity and hydrogen-bonding capabilities of the solvent.
Figure 1: Tautomeric forms of this compound.
Quantitative Analysis of Tautomer Distribution
The relative abundance of the CH, OH, and NH tautomers of this compound has been quantified in different deuterated solvents using Nuclear Magnetic Resonance (NMR) spectroscopy. The distribution is markedly influenced by the solvent's polarity and its ability to form hydrogen bonds.
In non-polar aprotic solvents such as chloroform-d (CDCl₃), the CH-form is the sole observable species.[1] Conversely, in polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), a mixture of all three tautomers is present, with the OH-form being predominant.[1] This prevalence of the OH-form in DMSO-d₆ is attributed to the stabilization of the hydroxyl group through hydrogen bonding with the sulfoxide oxygen of the solvent.[1] A minor presence of the NH-form is also observed in this solvent.[1]
The following table summarizes the quantitative data on the tautomeric distribution in these two representative solvents.
| Solvent | Tautomer | Proportional Amount (%) |
| Chloroform-d (CDCl₃) | CH-Form | ~100 |
| OH-Form | Not Observed | |
| NH-Form | Not Observed | |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | CH-Form | 20 ± 5 |
| OH-Form | 70 ± 5 | |
| NH-Form | 2 ± 5 |
Table 1: Proportional amounts of this compound tautomers in different solvents as determined by ¹H NMR.[1]
Experimental Protocols
The determination of the tautomeric equilibrium of this compound is primarily achieved through ¹H and ¹³C NMR spectroscopy. The following outlines a typical experimental protocol for the quantitative analysis of the tautomeric forms.
1. Sample Preparation:
-
A precisely weighed sample of this compound is dissolved in the deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) to a known concentration. Typical concentrations for ¹H NMR are in the range of 5-25 mg/mL.
-
The solution is transferred to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard pulse programs are used for both ¹H (e.g., 'zg30') and ¹³C (e.g., 'zgpg30') acquisitions.
-
For quantitative ¹H NMR, it is crucial to ensure a sufficient relaxation delay (D1) between scans to allow for complete relaxation of all relevant protons. A D1 of at least 5 times the longest T₁ of the protons of interest is recommended.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
The relative proportions of the tautomers are determined by integration of characteristic, well-resolved signals in the ¹H NMR spectrum. For this compound in DMSO-d₆, the proportional amounts can be estimated by comparing the integral of the CH₂ signal of the CH-form with the superimposed CH₃ signals of the OH- and CH-forms.[1]
Figure 2: Experimental workflow for NMR analysis of tautomerism.
Conclusion
The tautomeric equilibrium of this compound is a clear illustration of the profound influence of the solvent environment on molecular structure. In non-polar solvents, the CH-form is exclusively present, while in polar aprotic solvents, the equilibrium shifts significantly to favor the OH-form, with the presence of all three tautomers. This solvent-dependent behavior, quantifiable by NMR spectroscopy, is a critical consideration for researchers in medicinal chemistry and material science, as the properties and reactivity of this compound and its derivatives will be dictated by the predominant tautomeric form in a given medium. Further studies in a wider array of solvents, including polar protic media, would provide a more complete understanding of this dynamic equilibrium.
References
synthesis mechanism of 1,3-Dimethyl-5-pyrazolone from methylhydrazine
An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-5-pyrazolone from Methylhydrazine
Introduction
This compound is a significant chemical intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its derivatives are known to possess a range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral properties.[1] The most common and efficient method for its synthesis involves the condensation reaction between methylhydrazine and a β-ketoester, typically ethyl acetoacetate.[1] This reaction, a variation of the Knorr pyrazole synthesis, is robust, generally high-yielding, and utilizes readily available starting materials.[3]
This guide provides a detailed overview of the synthesis mechanism, experimental protocols, and quantitative data for the preparation of this compound from methylhydrazine and ethyl acetoacetate.
Core Synthesis Mechanism
The formation of this compound from methylhydrazine and ethyl acetoacetate proceeds through a well-established two-step mechanism: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of ethanol to yield the final pyrazolone ring.[1][4]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of methylhydrazine on the more electrophilic ketone carbonyl group of ethyl acetoacetate. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second step involves an intramolecular attack by the other nitrogen atom of the hydrazone onto the ester carbonyl group. This cyclization step results in the formation of the five-membered pyrazolone ring, accompanied by the elimination of an ethanol molecule.[1]
The overall reaction is a condensation-cyclization cascade that is typically driven to completion by heating.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
Several protocols for the synthesis of this compound have been reported, including solvent-free methods and those utilizing alcohol-based solvents.
Protocol 1: Solvent-Free Synthesis
This method offers a scalable and quantitative yield without the need for solvents, reducing environmental impact and simplifying product work-up.[1]
3.1.1 Materials and Reagents
-
Ethyl acetoacetate
-
Methylhydrazine
-
Diethyl ether (for washing)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Ice-water bath
-
Heating mantle or oil bath
3.1.2 Experimental Procedure
-
Place ethyl acetoacetate (28.1 mL, 0.22 mol) into a 100 mL round-bottom flask equipped with a magnetic stirrer.[1]
-
Immerse the flask in an ice-water bath to cool the contents to 0 °C.[1]
-
Slowly add methylhydrazine (10.5 mL, 0.20 mol) dropwise to the stirred ethyl acetoacetate at a rate of approximately 1 mL/min.[1]
-
After the addition is complete, tightly cap the flask and heat the reaction mixture to 80 °C for 1 hour.[1]
-
Increase the temperature to 90 °C and continue heating for an additional 30 minutes.[1]
-
After cooling, remove the excess water, ethanol, and unreacted ethyl acetoacetate by vacuum stripping.[1]
-
Wash the resulting solid product with diethyl ether to yield pale brown solids of this compound.[1]
Protocol 2: Synthesis in Ethanol
This is a classic approach using a solvent, which can help in controlling the reaction temperature and facilitating stirring.[1]
3.2.1 Materials and Reagents
-
Ethyl acetoacetate
-
Methylhydrazine
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
3.2.2 Experimental Procedure
-
In a round-bottom flask, dissolve ethyl acetoacetate in a suitable amount of ethanol.
-
Slowly add a stoichiometric equivalent of methylhydrazine to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1 to 16 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature and then in an ice bath to crystallize the product.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.[5][6]
Data Presentation
The following table summarizes the quantitative data from various reported synthesis protocols.
| Parameter | Protocol 1: Solvent-Free[1] | Protocol 2: Solvent-Based (General)[1] |
| Ethyl Acetoacetate | 0.22 mol | Varies |
| Methylhydrazine | 0.20 mol | Varies (typically 1:1 to 1:1.2 molar ratio with ester)[5] |
| Solvent | None | Ethanol or Methanol |
| Initial Temperature | 0 °C (during addition) | Room Temperature or 0 °C |
| Reaction Temperature | 80 °C, then 90 °C | 0 - 78 °C (Reflux) |
| Reaction Time | 1.5 hours | 1 - 16 hours |
| Reported Yield | Quantitative (~100%) | 66 - 100% |
| Product Appearance | Pale brown solid | White to light yellow crystalline solid[2] |
| Melting Point | 113-117 °C[1] | 114-117 °C[2] |
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined in the diagram below.
Caption: General experimental workflow for pyrazolone synthesis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106117144A - A kind of synthesis technique of high-purity Edaravone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
CAS number 2749-59-9 physical and chemical data
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazol-5(4H)-one (CAS 2749-59-9)
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1,3-Dimethyl-1H-pyrazol-5(4H)-one, also known as 1,3-dimethyl-5-pyrazolone. This compound is a significant intermediate in the synthesis of various biologically active molecules.
Chemical Identity
| Identifier | Value |
| CAS Number | 2749-59-9[1][2] |
| IUPAC Name | 2,5-dimethyl-4H-pyrazol-3-one[3] |
| Synonyms | 2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one, 1,3-Dimethyl-5-pyrazolinone, this compound[2] |
| Molecular Formula | C₅H₈N₂O[1][2][4] |
| Molecular Weight | 112.13 g/mol [1][2][4] |
| InChI Key | NDELSWXIAJLWOU-UHFFFAOYSA-N[5] |
| SMILES | CN1C(=O)CC(=N1)C[1] |
Physicochemical Properties
The physical and chemical data for 1,3-Dimethyl-1H-pyrazol-5(4H)-one are summarized below.
| Property | Value | Reference |
| Physical Appearance | White to light red to green crystalline powder | [3] |
| Melting Point | 116 - 121 °C | |
| Boiling Point | 151.7 °C | |
| Flash Point | 45.5 °C | |
| Solubility | Soluble in water, alcohol, and chloroform. Slightly soluble in benzene and xylene. Insoluble in petroleum ether. | [6] |
| Storage | Store at 2°C - 8°C in a cool, dark place. | |
| Purity | ≥98% | [1] |
Computational Data:
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 32.67 Ų | [1] |
| logP | 0.2244 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
Experimental Protocols
Synthesis
The most common and classical method for synthesizing 1,3-Dimethyl-1H-pyrazol-5(4H)-one is through the cyclocondensation reaction of methyl hydrazine with ethyl acetoacetate.[3][7]
Reaction: Methyl hydrazine + Ethyl acetoacetate → 1,3-Dimethyl-1H-pyrazol-5(4H)-one + Ethanol + Water
General Protocol:
-
Methyl hydrazine is reacted with ethyl acetoacetate, often in a solvent such as ethanol or methanol.
-
The reaction mixture is typically heated under reflux for a period of 1 to 16 hours.[7]
-
The reaction can also be performed under solvent-free conditions.[7]
-
Upon completion, the product is isolated, often by cooling the reaction mixture to induce crystallization, followed by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol.[6]
A variety of catalysts can be employed to improve reaction efficiency, including ionic liquids.[5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a robust method for the determination and quantification of 1,3-Dimethyl-1H-pyrazol-5(4H)-one.[6]
Typical HPLC Conditions: [6]
-
Column: C18 column (e.g., 250.0 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and water.
-
Detector: Diode-Array Detector (DAD) at a wavelength of 242 nm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
This method has been shown to provide good separation and linearity for the quantification of the compound.[6]
Applications and Biological Significance
1,3-Dimethyl-1H-pyrazol-5(4H)-one is a versatile building block in organic synthesis, particularly for the preparation of dyes and pharmaceuticals.[8] Its derivatives have shown a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[9] It also serves as an important intermediate in the synthesis of agrochemicals like pesticides and herbicides.[9] In analytical chemistry, it is utilized in spectrophotometric methods for the determination of metal ions.[8]
Visualizations
Synthetic Pathway and Applications
The following diagram illustrates the primary synthetic route to 1,3-Dimethyl-1H-pyrazol-5(4H)-one and its subsequent use as a precursor for various classes of biologically active compounds.
Caption: Synthetic pathway and applications of 1,3-Dimethyl-1H-pyrazol-5(4H)-one.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 2749-59-9 [smolecule.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 2749-59-9 | Benchchem [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
biological activity of pyrazolone scaffold in medicinal chemistry
An In-depth Technical Guide to the Biological Activity of the Pyrazolone Scaffold in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
The pyrazolone scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, is a cornerstone in medicinal chemistry.[1] First synthesized in 1883 by Ludwig Knorr, its derivatives have led to some of the earliest synthetic pharmaceuticals, such as the analgesic and antipyretic agent Antipyrine.[1][2][3] The structural versatility and favorable physicochemical properties of the pyrazolone nucleus have enabled the development of a vast library of compounds with a broad spectrum of pharmacological activities.[4][5] This scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic significance.[4][6][7]
This technical guide provides a comprehensive overview of the diverse biological activities of pyrazolone derivatives, focusing on their applications as anti-inflammatory, anticancer, neuroprotective, and antimicrobial agents. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support drug discovery and development efforts.
Anti-inflammatory Activity
Pyrazolone derivatives are renowned for their potent anti-inflammatory effects, which are primarily attributed to their ability to modulate key enzymatic pathways in the inflammatory cascade.[5] Many established non-steroidal anti-inflammatory drugs (NSAIDs) are based on this scaffold.[8]
Mechanisms of Action
The anti-inflammatory action of pyrazolones is multi-faceted, involving the inhibition of several key enzymes and signaling pathways:
-
Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which blocks the biosynthesis of prostaglandins (PGs), key mediators of pain and inflammation.[9][10] Many modern derivatives are designed for selective COX-2 inhibition to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9][11]
-
5-Lipoxygenase (5-LOX) Inhibition: Some derivatives exhibit dual inhibition of both COX and 5-LOX, blocking the production of both prostaglandins and leukotrienes, another class of inflammatory mediators.[9][12] This dual-action profile can offer broader anti-inflammatory efficacy.
-
Cytokine Modulation: Pyrazolones can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9][13]
-
NF-κB Pathway Suppression: A key mechanism for cytokine modulation is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[9][14]
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Target | Assay | IC50 / Activity | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | Enzyme Inhibition | 0.02 µM | [9] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | Enzyme Inhibition | 4.5 µM | [9] |
| Pyrazole Analog | 5-LOX | Enzyme Inhibition | 0.08 µM | [9] |
| Pyrazole Analog | IL-6 | LPS-stimulated RAW 264.7 | 85% reduction at 5 µM | [9] |
| Phenyl-pyrazolone (5h) | Inflammation | Croton oil ear test (mice) | Edema reduction similar to indomethacin | [15] |
| Pyrazole Derivative (6g) | IL-6 Expression | LPS-stimulated BV2 microglia | 9.562 µM | [13][16] |
| Pyrazolone Derivatives (3f, 3h, 3l, 3p) | COX-2 | Enzyme Inhibition | Excellent selectivity index | [12] |
| Pyrazolone Derivatives (3f, 3h, 3l, 3p) | 5-LOX | Enzyme Inhibition | Potent activity | [12] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats This is a standard in vivo model to assess acute anti-inflammatory activity.[9][12]
-
Animal Model: Wistar or Sprague-Dawley rats are used.
-
Procedure: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the rats.
-
Treatment: The test compounds (e.g., pyrazolone derivatives at 10 mg/kg) or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[9]
-
Measurement: The paw volume is measured using a plethysmometer at baseline and at specified time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group. A 65-80% reduction in edema is considered significant.[9]
In Vitro COX-1/COX-2 Inhibition Assay This assay determines the inhibitory activity and selectivity of compounds against COX isoforms.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Procedure: The test compound is pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction, which produces prostaglandin E2 (PGE2).
-
Quantification: The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Analysis: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Anticancer Activity
The pyrazolone scaffold is a privileged structure in the design of anticancer agents, with derivatives showing efficacy against a wide range of human cancer cell lines.[4][17][18]
Mechanisms of Action
Pyrazolone derivatives exert their antiproliferative effects by targeting various hallmarks of cancer:
-
Kinase Inhibition: Many pyrazolones act as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and BRAF.[18][19][20]
-
Cell Cycle Arrest: Compounds can induce cell cycle arrest, often in the G1 or G2/M phase, by downregulating key cell cycle proteins like cyclins and CDKs.[18]
-
Induction of Apoptosis: Pyrazolones can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.[17]
-
DNA Intercalation: Some derivatives have shown the ability to bind to DNA, interfering with replication and transcription processes.[20]
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrazolone (P7) | A549, NCI-H522 | Non-Small Cell Lung | Low IC50, less cytotoxic to non-cancerous cells | [19] |
| Pyrazole-benzamide | MCF-7 | Breast | 5.8 | [17] |
| Pyrazole-benzamide | A549 | Lung | 8.0 | [17] |
| Pyrazole-benzamide | HeLa | Cervical | 9.8 | [17] |
| Indole-Pyrazole (33) | HCT116, MCF7, HepG2, A549 | Colon, Breast, Liver, Lung | < 23.7 | [20] |
| Indole-Pyrazole (33) | CDK2 | (Enzyme Target) | 0.074 | [20] |
| Polysubstituted Pyrazole (59) | HepG2 | Liver | 2.0 | [20] |
| Pyrazole-acrylate (136b) | MCF-7 | Breast | 1.764 | [21] |
| Pyrazole-acrylate (136b) | A549 | Lung | 1.962 | [21] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.[20][21]
-
Treatment: Cells are treated with various concentrations of the pyrazolone compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Neuroprotective Activity
Pyrazolone derivatives have emerged as promising agents for the treatment of neurodegenerative diseases and seizure disorders.[2][22] The FDA-approved drug Edaravone, a pyrazolone derivative, is used to treat amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[19][23]
Mechanisms of Action
The neuroprotective effects of pyrazolones are linked to their ability to combat oxidative stress and neuroinflammation.
-
Antioxidant Activity: Pyrazolones act as potent free radical scavengers, neutralizing reactive oxygen species (ROS). This antioxidant capacity is attributed to their ability to donate a proton to neutralize free radicals.[2][22] They can also enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[22]
-
Anti-neuroinflammatory Activity: By inhibiting the NF-κB/TNF-α pathway, pyrazolone derivatives can significantly reduce the expression of pro-inflammatory mediators in the central nervous system, ameliorating neuroinflammation which is a key factor in many neurological disorders.[2][14]
Quantitative Data: Neuroprotective & Antioxidant Activity
| Compound | Model / Assay | Dose | Effect | Reference |
| Compound Ic | Carrageenan-induced paw edema | 20 mg/kg | Best anti-inflammatory effect | [2] |
| Compound Ic | PTZ-induced seizures | - | Ameliorated seizures, oxidative stress | [2][14] |
| Compound Ic | ELISA / Western Blot | - | Inhibited TNF-α and NF-κB expression | [2][14] |
| Compound C4 | Paraquat-induced oxidative stress (Drosophila) | - | Significant antioxidant and neuroprotective activity | [22] |
| Pyrazole Analog | DPPH Assay | - | IC50 = 10 µM | [9] |
Experimental Protocols
DPPH Free Radical Scavenging Assay This in vitro assay measures the antioxidant potential of a compound.[2][22]
-
Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.
-
Reaction: The test compound is added to the DPPH solution at various concentrations.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical by the test compound.
-
Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined. Vitamin C or another known antioxidant is used as a positive control.[2]
Western Blot Analysis for NF-κB and TNF-α This technique is used to detect and quantify specific proteins in tissue samples from in vivo studies.[2][14]
-
Sample Preparation: Brain tissue homogenates are prepared from control and treated animal groups.
-
Protein Extraction & Quantification: Total protein is extracted, and the concentration is determined using a method like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated NF-κB, TNF-α).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Antimicrobial Activity
Pyrazolone derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria and fungi.[24][25][26]
Mechanisms of Action
The exact mechanisms of antimicrobial action are varied and not always fully elucidated but are thought to involve:
-
Enzyme Inhibition: Interference with essential microbial enzymes.
-
Cell Wall Synthesis Disruption: Inhibition of peptidoglycan synthesis, compromising the integrity of the bacterial cell wall.
-
DNA/RNA Synthesis Inhibition: Binding to microbial DNA or enzymes involved in nucleic acid replication.
Quantitative Data: Antimicrobial Activity
| Compound | Organism | Assay | MIC (mg/mL) | MBC (mg/mL) | Reference |
| PhPzO | Bacillus subtilis | Broth Dilution | 0.625 | 2.5 | [25] |
| MePzO | Bacillus subtilis | Broth Dilution | 1.25 | 5 | [25] |
| MePzO | Staphylococcus aureus | Broth Dilution | - | 5 | [25] |
| PrPzO | Escherichia coli | Broth Dilution | 1.25 | >10 | [25] |
| PYR-2 | S. aureus, E. coli | - | Active | - | [24] |
| PYR-4 | S. aureus, E. coli | - | Active | - | [24] |
| PYR-2 | Brine Shrimp Bioassay | LC50 | 375.83 µg/mL | - | [24] |
| PYR-4 | Brine Shrimp Bioassay | LC50 | 345.15 µg/mL | - | [24] |
Experimental Protocols
Agar Well Diffusion Method This is a common method for screening the antimicrobial activity of compounds.[25][26]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into Petri plates.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic (e.g., tetracycline) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) This method determines the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism (MIC) or kill it (MBC).[25]
-
Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., nutrient broth) in a series of test tubes or a 96-well microtiter plate.
-
Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The tubes/plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
MBC Determination: To determine the MBC, an aliquot from each tube/well showing no growth is subcultured onto fresh, antibiotic-free solid agar medium. The plates are incubated, and the MBC is the lowest concentration that prevents any microbial growth on the solid medium.
Conclusion
The pyrazolone scaffold remains a highly "privileged" and productive framework in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, leading to the development of clinically successful drugs for treating inflammation, cancer, and neurological disorders. The ongoing exploration of structure-activity relationships, coupled with modern drug design strategies like molecular docking and QSAR, continues to uncover novel pyrazolone-based candidates with enhanced potency and selectivity.[27][28][29] The extensive data and established experimental protocols outlined in this guide provide a solid foundation for researchers aiming to further exploit the therapeutic potential of this versatile heterocyclic system.
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. msjonline.org [msjonline.org]
- 12. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice [ijbms.mums.ac.ir]
- 15. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. srrjournals.com [srrjournals.com]
- 18. scispace.com [scispace.com]
- 19. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 22. sdbindex.com [sdbindex.com]
- 23. Synthesis and evaluation of pyrazolone compounds as SARS-coronavirus 3C-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. orientjchem.org [orientjchem.org]
- 25. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 26. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Core Mechanism of Pyrazolone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrazolone derivatives, a class of heterocyclic organic compounds, have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the core mechanisms of action underlying their therapeutic effects, with a particular focus on their well-established anti-inflammatory properties. By synthesizing data from numerous studies, this document provides a comprehensive overview of the key signaling pathways modulated by these compounds, detailed experimental protocols for their evaluation, and a summary of quantitative data to facilitate comparative analysis.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism by which pyrazolone derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Many pyrazolone derivatives have been shown to be potent inhibitors of both COX isoforms, with some exhibiting selectivity for COX-2, which is preferentially expressed at sites of inflammation.[1][2]
Quantitative Data: COX Inhibition by Pyrazolone Derivatives
The inhibitory potency of various pyrazolone derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of a compound's preference for inhibiting COX-2 over COX-1. A higher SI value is desirable as it suggests a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib (Reference) | >100 | 0.04 | >2500 | [1] |
| 3,5-diarylpyrazole analog | Not specified | 0.01 | Not specified | [1] |
| Pyrazole-thiazole hybrid | Not specified | 0.03 | Not specified | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1] |
| Bipyrazole analog | Not specified | 0.72 | Not specified | [2] |
| Phenyl-substituted pyrazole | Not specified | 11.6 (4-chlorophenylamino) | Not specified | [2] |
| Phenyl-substituted pyrazoline | Not specified | 8.5 (methylsulfanyl) | Not specified | [2] |
| Triarylpyrazole (4-methoxy) | Not specified | 0.74 | Not specified | [2] |
| Benzothiophen-2-yl pyrazole | Not specified | High selectivity | 344.56 | [2] |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the COX inhibitory activity of pyrazolone derivatives.
Objective: To determine the IC50 values of test compounds against ovine or human COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (a fluorogenic substrate)
-
COX Cofactor solution
-
Arachidonic acid (substrate)
-
Test pyrazolone derivatives dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to standard laboratory procedures. This includes diluting enzymes, cofactors, and the probe to their optimal working concentrations in the assay buffer.
-
Compound Dilution: Prepare a series of dilutions of the test pyrazolone derivatives in DMSO.
-
Assay Reaction Setup: a. In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well. b. Add the diluted test compounds to their respective wells. Include control wells with DMSO only (for total enzyme activity) and wells with reference inhibitors. c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for approximately 10 minutes to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a defined period. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Caption: Inhibition of COX-1 and COX-2 by pyrazolone derivatives.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate the transcription of its target genes. Several studies have demonstrated that pyrazolone derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of inflammatory mediators.[3]
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation
This protocol details the steps for analyzing the effect of pyrazolone derivatives on the NF-κB pathway using Western blotting.
Objective: To determine the effect of pyrazolone derivatives on the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., p-p65, IκBα).
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Pyrazolone test compounds
-
Lipopolysaccharide (LPS) for stimulation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with various concentrations of the pyrazolone derivative for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for an appropriate duration (e.g., 30 minutes for IκBα degradation, 1-2 hours for p65 phosphorylation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total protein (e.g., total p65) or a housekeeping protein (e.g., β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Inhibition of the NF-κB signaling pathway by pyrazolone derivatives.
Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is strongly associated with the inflammatory response. Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Some pyrazolone derivatives have been shown to modulate the MAPK pathway, although the exact mechanisms and the full range of effects are still under investigation.[4]
Experimental Protocol: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol provides a method to assess the effect of pyrazolone derivatives on the activation of the p38 MAPK pathway.
Objective: To determine the effect of pyrazolone derivatives on the phosphorylation of p38 MAPK.
Materials:
-
Cell line (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Pyrazolone test compounds
-
Stimulant (e.g., Anisomycin or LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer
-
Primary antibodies (anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Grow cells to the desired density. Pre-treat with pyrazolone derivatives for a specified time before stimulating with an appropriate agonist to activate the p38 MAPK pathway.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the anti-phospho-p38 primary antibody. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p38 to total p38 to determine the effect of the pyrazolone derivatives on p38 activation.
Caption: Potential modulation of the p38 MAPK signaling pathway by pyrazolone derivatives.
Conclusion
The therapeutic potential of pyrazolone derivatives, particularly in the context of inflammation, is underpinned by their ability to interact with multiple key signaling pathways. Their well-documented inhibition of COX enzymes, coupled with their emerging roles in the modulation of the NF-κB and MAPK signaling cascades, highlights the multifaceted nature of their mechanism of action. The experimental protocols and quantitative data presented in this guide provide a robust framework for the continued investigation and development of this important class of compounds. Future research should aim to further elucidate the precise molecular interactions of pyrazolone derivatives with their targets and to explore their potential in other therapeutic areas.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1,3-Dimethyl-5-pyrazolone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dimethyl-5-pyrazolone in organic solvents. While quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document outlines its general solubility properties and provides detailed experimental protocols for determining its solubility profile. This allows researchers to generate precise data tailored to their specific applications.
Introduction to this compound
This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a ketone group. It serves as a versatile intermediate in the synthesis of various pharmaceuticals and dyes. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation in these industries.
Qualitative Solubility Profile
General observations from various sources indicate that this compound is a white to off-white crystalline solid that is readily soluble in water and shows varying degrees of solubility in organic solvents. The available qualitative data is summarized in the table below.
| Solvent Classification | Solvent | Solubility |
| Halogenated | Chloroform | Slightly Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Esters | Ethyl Acetate | Slightly Soluble (solubility may be enhanced with sonication) |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The following are two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.
Isothermal Equilibrium Method (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker or orbital incubator. Agitate the vials at a controlled temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a fine-pored (e.g., 0.45 µm) filter to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of this compound in the filtered sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the measured concentration and the volume of the solvent.
An In-Depth Spectroscopic Guide to 1,3-Dimethyl-5-pyrazolone for Researchers and Drug Development Professionals
An authoritative guide to the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of 1,3-Dimethyl-5-pyrazolone, a key heterocyclic scaffold in medicinal chemistry. This document provides a comprehensive analysis of its spectral data, detailed experimental protocols, and a structural-spectral correlation map to aid in its identification and characterization.
Introduction
This compound is a five-membered heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents. Its derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. A thorough understanding of its structural and spectroscopic characteristics is paramount for researchers in drug discovery and development to ensure accurate identification, purity assessment, and to inform the synthesis of novel derivatives. This technical guide presents a detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, supported by tabulated data and standardized experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR and IR spectra of this compound.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.23 | s | 2H | CH₂ (C4) |
| ~3.13 | s | 3H | N-CH₃ (N1) |
| ~2.15 | s | 3H | C-CH₃ (C3) |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~171.0 | C=O (C5) |
| ~156.0 | C=N (C3) |
| ~45.0 | CH₂ (C4) |
| ~34.0 | N-CH₃ (N1) |
| ~15.0 | C-CH₃ (C3) |
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1670 | Strong | C=O stretch (amide) |
| ~1580 | Strong | C=N stretch |
| ~1400 - 1500 | Medium | CH₂/CH₃ bending |
Interpretation of Spectra
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals, consistent with its molecular structure. The methylene protons (CH₂) at the C4 position are expected to appear as a singlet at approximately 3.23 ppm. The three protons of the methyl group attached to the nitrogen at position 1 (N-CH₃) resonate as a singlet around 3.13 ppm. The methyl group at the C3 position (C-CH₃) gives rise to a singlet at approximately 2.15 ppm. The absence of splitting for all signals is due to the lack of adjacent protons.
It is important to note that this compound can exist in tautomeric forms, although the keto form is generally predominant, especially in non-polar solvents. The presence of a singlet around 5.06 ppm in some reported data suggests the potential for an enol tautomer, where this signal would correspond to the vinyl proton at C4. Researchers should be mindful of the solvent and experimental conditions, which can influence the tautomeric equilibrium.
¹³C NMR Spectrum
The ¹³C NMR spectrum provides five distinct signals corresponding to the five carbon atoms in the this compound molecule. The carbonyl carbon (C=O) of the pyrazolone ring is the most deshielded, appearing at approximately 171.0 ppm. The carbon of the imine group (C=N) at C3 is observed around 156.0 ppm. The methylene carbon (CH₂) at C4 resonates at approximately 45.0 ppm. The methyl carbon attached to the nitrogen (N-CH₃) appears around 34.0 ppm, while the methyl carbon at C3 (C-CH₃) is found at a more upfield position, around 15.0 ppm.
IR Spectrum
The infrared spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed around 1670 cm⁻¹, which is indicative of the C=O stretching vibration of the cyclic amide (lactam). The C=N stretching vibration of the pyrazole ring gives rise to a strong band in the region of 1580 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 2950-3000 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups are expected in the 1400-1500 cm⁻¹ region.
Structural-Spectral Correlation
The following diagram illustrates the logical relationship between the structure of this compound and its characteristic NMR and IR spectral features.
Caption: Correlation of this compound's structure with its key NMR and IR signals.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and IR spectra of this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), may be added.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup and Data Acquisition:
-
Place the ATR accessory or the KBr pellet holder into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
Acquire the sample spectrum.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Conclusion
The spectroscopic data and interpretations presented in this guide provide a comprehensive reference for the characterization of this compound. The distinct signals in its ¹H NMR, ¹³C NMR, and IR spectra serve as reliable fingerprints for its identification and are directly correlated with its molecular structure. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectral data, which is essential for researchers and professionals engaged in the synthesis, analysis, and development of pyrazolone-based compounds.
The Pyrazolone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolone nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group, stands as a cornerstone in medicinal chemistry. Since the discovery of antipyrine in 1883, this versatile scaffold has given rise to a multitude of compounds with a broad spectrum of pharmacological activities, solidifying its status as a "privileged structure" in drug discovery.[1][2] Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to engage with a wide array of biological targets. This guide provides a comprehensive overview of the pyrazolone core, detailing its synthesis, biological activities with quantitative data, key mechanisms of action, and relevant experimental protocols.
A Spectrum of Biological Activities
Pyrazolone derivatives have demonstrated remarkable efficacy across various therapeutic areas, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective applications.[2][3] This wide range of activities underscores the adaptability of the pyrazolone core to interact with diverse biological systems.
Anti-inflammatory and Analgesic Properties
The most well-established therapeutic application of pyrazolones is in the management of pain and inflammation.[4][5] Many pyrazolone-based non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1][6] The table below summarizes the in vitro COX inhibitory activity of selected pyrazolone derivatives.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | COX-2 | 0.04 | 313.12 | [7] |
| Compound 9b | COX-1 | >100 | - | [1][3] |
| Compound 9b | COX-2 | 1.25 | >80 | [1][3] |
| Compound 6b | COX-1 | >100 | - | [1][3] |
| Compound 6b | COX-2 | 2.5 | >40 | [1][3] |
| N5 | COX-1 | 19.19 | 47.98 | [4] |
| N5 | COX-2 | 0.40 | 47.98 | [4] |
| N7 | COX-1 | 2.38 | 0.58 | [4] |
| N7 | COX-2 | 4.11 | 0.58 | [4] |
Anticancer Activity
The antiproliferative effects of pyrazolone derivatives have been demonstrated against various cancer cell lines.[8] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the NF-κB and PI3K/Akt/ERK1/2 pathways.[9][10] The cytotoxic activities of several pyrazolone compounds are presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| APAU | MCF-7 | 30 µg/ml | [9] |
| Compound 136b | A549 | 1.962 | [7] |
| Compound 136b | HCT-116 | 3.597 | [7] |
| Compound 136b | MCF-7 | 1.764 | [7] |
| Compound 136b | HT-29 | 4.496 | [7] |
| Compound 161a | A-549 | 4.91 | [7] |
| Compound 161b | A-549 | 3.22 | [7] |
| Compound 5g | - | - | [11] |
Antimicrobial Activity
The pyrazolone scaffold has also been a fruitful source of antimicrobial agents, with derivatives showing activity against a range of bacterial and fungal pathogens.[2][12]
| Compound | Organism | MIC (mg/mL) | Reference |
| Amino-pyrazolone 12 | S. aureus | 6.25 | [2] |
| Amino-pyrazolone 12 | B. subtilis | 12.5 | [2] |
| Amino-pyrazolone 13 | S. aureus | 12.5 | [2] |
| Amino-pyrazolone 13 | B. subtilis | 25 | [2] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological effects of pyrazolone derivatives stem from their ability to interact with and modulate various cellular signaling pathways. A notable example is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cancer.[9]
References
- 1. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
The Genesis of a Pharmaceutical Revolution: A Technical Guide to the Historical Context of Knorr's Pyrazolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical context of Ludwig Knorr's pyrazolone synthesis, a pivotal discovery that marked the dawn of synthetic medicinal chemistry. We will delve into the seminal reaction, its mechanism, the groundbreaking drug that emerged from it, and the biological pathways it influences. This guide provides detailed experimental methodologies based on historical accounts and modern reproductions, quantitative data for key reactions, and visualizations of the chemical synthesis and its biological impact.
A Serendipitous Discovery in the Quest for Quinine Alternatives
In the late 19th century, the demand for quinine, a natural antipyretic, far outstripped its supply. This scarcity spurred a wave of chemical research aimed at synthesizing alternatives. It was in this context that German chemist Ludwig Knorr, in 1883, made an unexpected discovery while attempting to synthesize quinoline derivatives.[1][2] His work, instead, led to the creation of a novel class of heterocyclic compounds: pyrazolones.[3] This serendipitous event laid the foundation for the development of the first commercially successful synthetic drug, Antipyrine (also known as phenazone), and fundamentally altered the course of pharmaceutical development.[1]
The core of this discovery was a new synthetic route, now famously known as the Knorr pyrazolone synthesis . This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[4][5] Knorr's initial synthesis utilized ethyl acetoacetate and phenylhydrazine.[6] The resulting compound, after methylation, was Antipyrine, which exhibited potent analgesic and antipyretic properties, quickly becoming one of the most widely used drugs until the rise of Aspirin.[1]
The Knorr Pyrazolone Synthesis: A Foundational Reaction
The Knorr pyrazolone synthesis is a cyclocondensation reaction that has become a cornerstone in the synthesis of pyrazole derivatives. The general mechanism, which is typically acid-catalyzed, proceeds through two key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound, leading to the formation of a hydrazone intermediate.[5][7]
-
Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion. Subsequent dehydration results in the formation of the stable, aromatic pyrazolone ring.[8]
// Nodes Reactants [label="1,3-Dicarbonyl Compound\n(e.g., Ethyl Acetoacetate)\n+\nHydrazine Derivative\n(e.g., Phenylhydrazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcidCatalyst [label="Acid Catalyst\n(e.g., Acetic Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone [label="Hydrazone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration\n(-H2O)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazolone [label="Pyrazolone Product", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=doubleoctagon];
// Edges Reactants -> Hydrazone [label="Condensation"]; AcidCatalyst -> Hydrazone [style=dashed, arrowhead=open]; Hydrazone -> Cyclization; Cyclization -> Dehydration; Dehydration -> Pyrazolone; } Knorr Pyrazolone Synthesis Workflow
Experimental Protocols
While accessing the precise quantitative data from Knorr's original 1883 publication is challenging, numerous modern reproductions provide reliable experimental protocols for the synthesis of pyrazolone derivatives. Below are detailed methodologies for the synthesis of the parent pyrazolone from Knorr's original reactants and a related derivative.
Synthesis of 3-methyl-1-phenyl-5-pyrazolone
This protocol is based on the reaction of equimolar quantities of ethyl acetoacetate and phenylhydrazine.[9]
-
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). The addition is slightly exothermic and should be performed in a fume hood.
-
Assemble a reflux condenser and heat the reaction mixture for 60 minutes at a temperature of 135–145 °C.
-
After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.
-
Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude solid by vacuum filtration.
-
Purify the product by recrystallization from ethanol.
-
Dry the purified product in a desiccator, then determine the yield and melting point (expected: 125–127 °C).
-
Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol utilizes a different β-ketoester and hydrazine hydrate.[7]
-
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
-
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100 °C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot, stirring reaction mixture.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring to facilitate precipitation.
-
Collect the product by vacuum filtration using a Büchner funnel.
-
Rinse the collected solid with a small amount of water and allow it to air dry.
-
Determine the mass of the dry product and calculate the percent yield.
-
Quantitative Data
The following table summarizes the quantitative data for the experimental protocols described above. It is important to note that these values are based on modern laboratory procedures and may not exactly reflect the results of Knorr's original experiment.
| Parameter | Synthesis of 3-methyl-1-phenyl-5-pyrazolone[9] | Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[7] |
| Reactant 1 | Ethyl acetoacetate | Ethyl benzoylacetate |
| Quantity of Reactant 1 | 12.5 mmol | 3 mmol |
| Reactant 2 | Phenylhydrazine | Hydrazine hydrate |
| Quantity of Reactant 2 | 12.5 mmol | 6 mmol |
| Catalyst | Not explicitly stated (autocatalytic or trace acids) | Glacial acetic acid (3 drops) |
| Solvent | None | 1-Propanol (3 mL) |
| Reaction Temperature | 135–145 °C | ~100 °C |
| Reaction Time | 60 minutes | 1 hour |
| Theoretical Yield | To be calculated based on limiting reagent | To be calculated based on limiting reagent |
| Expected Melting Point | 125–127 °C | Not specified |
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The pharmacological effects of antipyrine and other pyrazolone derivatives stem from their ability to inhibit the cyclooxygenase (COX) enzymes.[2] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[10][11] There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[12][13]
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation. The prostaglandins produced by COX-2 are primarily responsible for the symptoms of inflammation and pain.[12][14]
Antipyrine is a non-selective inhibitor of both COX-1 and COX-2.[15] By blocking the action of these enzymes, it reduces the production of prostaglandins, thereby exerting its analgesic and antipyretic effects.
// Nodes ArachidonicAcid [label="Arachidonic Acid\n(from cell membrane phospholipids)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins_H [label="Prostaglandins G2/H2", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins_Physiological [label="Prostaglandins\n(Physiological Functions)\n- Gastric Protection\n- Platelet Aggregation\n- Renal Function", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammatory Response)\n- Pain\n- Fever\n- Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazolones [label="Pyrazolones\n(e.g., Antipyrine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ArachidonicAcid -> COX1; ArachidonicAcid -> COX2; COX1 -> Prostaglandins_H; COX2 -> Prostaglandins_H; Prostaglandins_H -> Prostaglandins_Physiological; Prostaglandins_H -> Prostaglandins_Inflammatory; Pyrazolones -> COX1 [label="Inhibition", color="#4285F4", style=dashed, arrowhead=tee]; Pyrazolones -> COX2 [label="Inhibition", color="#4285F4", style=dashed, arrowhead=tee]; } COX Signaling Pathway and Inhibition by Pyrazolones
Evolution and Impact on Drug Development
The discovery of the Knorr pyrazolone synthesis and the subsequent success of Antipyrine had a profound and lasting impact on the field of drug development. It demonstrated that synthetic organic chemistry could be a powerful tool for creating novel therapeutic agents, shifting the paradigm away from a sole reliance on natural products.
Following Knorr's initial work, the synthesis was further explored and modified by other chemists. For instance, the related Knorr pyrrole synthesis was developed in 1884.[2][16] Over the years, numerous pyrazolone derivatives have been synthesized, leading to the development of other important drugs such as Metamizole and Propyphenazone.
The Knorr pyrazolone synthesis remains a relevant and widely used reaction in modern medicinal chemistry for the creation of new pyrazole-based compounds with a wide range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[17][18] The foundational work of Ludwig Knorr not only provided a new class of drugs but also established a new approach to drug discovery that continues to be a driving force in the pharmaceutical industry today.
References
- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 2. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 3. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 4. Knorr Pyrazole Synthesis [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. books.rsc.org [books.rsc.org]
- 10. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 11. researchgate.net [researchgate.net]
- 12. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gpnotebook.com [gpnotebook.com]
- 14. researchgate.net [researchgate.net]
- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 17. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
Safety and Handling Precautions for 1,3-Dimethyl-5-pyrazolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 1,3-Dimethyl-5-pyrazolone (CAS No: 2749-59-9). The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.
Hazard Identification and Classification
This compound is a chemical intermediate used in the synthesis of pharmaceuticals and other organic compounds.[1][2] While its toxicological properties have not been fully investigated, it is classified under the Globally Harmonized System (GHS) with the following hazards.[3][4]
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[4]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3: Harmful to aquatic life with long lasting effects.[4]
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects.
-
H412: Harmful to aquatic life with long lasting effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C5H8N2O | [1][2] |
| Molecular Weight | 112.13 g/mol | [1] |
| Appearance | White to light red to green crystalline powder; slightly beige powder | [1][3] |
| Melting Point | 116 - 121 °C | [1] |
| Boiling Point | 105 - 115 °C @ 6.00 mm Hg | [3] |
| Solubility | Very soluble in water. | [5] |
| Vapor Pressure | 2.73 mmHg at 25°C | [2] |
| Density | 1.17 g/cm³ | [4] |
Table 2: Toxicological Data
| Parameter | Value | Classification | Source |
| Acute Toxicity (Oral) | LD50 not available; estimated to be between 300 and 2000 mg/kg body weight. | Category 4 | [3][6] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | Not Classifiable | [3] |
Table 3: Stability and Reactivity
| Parameter | Information | Source |
| Chemical Stability | Stable under normal temperatures and pressures. | [3] |
| Incompatible Materials | Oxidizing agents. | [3] |
| Conditions to Avoid | Incompatible materials, dust generation, excess heat, strong oxidants. | [3] |
| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, nitrogen. | [3] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile gloves are a suitable option.
-
Body Protection: Wear a lab coat. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3] Use in a well-ventilated area is mandatory. For weighing and handling of the powder, a fume hood is recommended.
Handling and Storage
-
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Avoid generating dust during handling.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
Spill and Leak Procedures
-
Evacuate the Area: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE as outlined in section 3.1.
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]
-
Ingestion: If the victim is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[3] Do NOT induce vomiting.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
Visualized Workflows
Chemical Handling Workflow
Caption: Safe handling workflow for this compound.
Chemical Risk Assessment Process
Caption: Key steps of a chemical risk assessment process.
References
understanding the reactive sites of the pyrazolone ring
An In-depth Technical Guide to the Reactive Sites of the Pyrazolone Ring
Introduction
The pyrazolone ring is a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms and a ketone functional group.[1] First synthesized by Ludwig Knorr in 1883, pyrazolone and its derivatives have become a cornerstone in medicinal chemistry and materials science.[1][2] They form the core of numerous pharmaceuticals, renowned for their broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4]
The versatile chemical reactivity of the pyrazolone ring is central to its utility. The molecule possesses multiple reactive sites, including two nitrogen atoms, a carbonyl group, and an active methylene group at the C4 position.[2][4] Its reactivity is profoundly influenced by a complex tautomeric equilibrium, which dictates the nucleophilic and electrophilic character of different positions on the ring. This guide provides a comprehensive exploration of the reactive sites of the pyrazolone core, intended for researchers, scientists, and professionals in drug development.
Structure and Tautomerism
Pyrazolone can exist in several tautomeric forms, and the equilibrium between them is influenced by substitution patterns, solvent, and physical state.[5][6] The three principal tautomers are the CH-form (a pyrazolin-5-one), the OH-form (a hydroxypyrazole), and the NH-form (a pyrazolin-3-one).[7] The OH-form benefits from the aromaticity of the pyrazole ring and is often the major tautomer observed.[8] This tautomerism is critical as it determines which sites are available for reaction. For example, the CH-form possesses an active methylene group at C4, while the OH form has a nucleophilic hydroxyl group at C5.
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. chemhelpasap.com [chemhelpasap.com]
An In-depth Technical Guide to 1,3-Dimethyl-5-pyrazolone Derivatives: Nomenclature, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-dimethyl-5-pyrazolone and its derivatives, a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry and drug development. This document covers the systematic nomenclature, detailed synthetic protocols, and a summary of their biological activities, supported by quantitative data and mechanistic diagrams.
Nomenclature of this compound and Its Derivatives
The core structure, this compound, is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. According to IUPAC nomenclature, the systematic name for this parent compound is 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one .[1][2][3] However, it is commonly referred to as this compound in scientific literature. A frequent synonym is 2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one.[1][3][4]
Derivatives are named based on the substitution pattern on this core structure. For instance, substituents at the 4-position are often indicated, and if the pyrazolone is part of a fused ring system, the nomenclature reflects the combined heterocyclic structure.
Synthesis of this compound Derivatives
The classical and most widely used method for synthesizing the pyrazolone ring is the Knorr pyrazole synthesis .[5][6][7][8] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[4] For this compound, the key starting materials are ethyl acetoacetate and methylhydrazine.
General Synthetic Scheme: Knorr Pyrazole Synthesis
The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring.[4][8]
Caption: General scheme of the Knorr pyrazole synthesis for this compound.
Experimental Protocols
This protocol describes the synthesis of the parent 3-methyl-5-pyrazolone, a common precursor for various derivatives.
Materials:
-
Ethyl acetoacetate (32.5 g)
-
Hydrazine hydrate (12.5 g)
-
Ethanol (20 mL)
Procedure:
-
Take 32.5 g of ethyl acetoacetate in a 250 mL conical flask.
-
While stirring magnetically, slowly add a solution of 12.5 g of hydrazine hydrate in 20 mL of ethanol dropwise.
-
Maintain the reaction temperature at 60°C, as the reaction is exothermic.
-
Continue stirring for 1 hour, during which a crystalline deposit will form.
-
Filter the product, dry it, and purify by recrystallization from ethanol.[9]
This protocol outlines the synthesis of a derivative with a substituted benzylidene group at the 4-position.
Materials:
-
3-Methyl-1-phenyl-pyrazolone (3.5 g)
-
20% Sodium hydroxide in ethanol (60 mL)
-
4-Dimethylaminobenzaldehyde (2.98 g)
-
Dilute HCl
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3.5 g of 3-methyl-1-phenyl-pyrazolone in 60 mL of freshly prepared 20% ethanolic sodium hydroxide.
-
Stir the mixture using a magnetic stirrer for 30 minutes.
-
Add 2.98 g of 4-dimethylaminobenzaldehyde to the reaction mixture.
-
Continue stirring for 8-10 hours, monitoring the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and neutralize with dilute HCl to precipitate the product.
-
Keep the mixture in a freezer overnight to complete precipitation.
-
Filter the product, dry it, and purify by recrystallization from ethanol.[9]
Biological Activities and Signaling Pathways
Pyrazolone derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Anti-inflammatory and Analgesic Activity
Many pyrazolone derivatives function as potent anti-inflammatory and analgesic agents. Their mechanism of action is often attributed to the inhibition of pro-inflammatory signaling pathways. Some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. Additionally, some pyrazolones are known inhibitors of p38 kinase, a key enzyme in inflammatory signaling.
Caption: Inhibition of the p38 kinase signaling pathway by pyrazolone derivatives.
Anticancer Activity and Hippo Signaling Pathway
Recent studies have highlighted the potential of pyrazolone derivatives as anticancer agents. One of the proposed mechanisms is the inhibition of the YAP/TEAD Hippo signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival.[10]
Caption: Pyrazolone derivatives inhibiting the YAP/TEAD Hippo signaling pathway.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of various this compound derivatives from published studies.
Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives
| Compound Code | Substituent at C4 | % Inhibition of Edema (5h) | Reference |
| 5 | 4-Chlorobenzylidene | 65.74 | |
| 6 | 4-Hydroxybenzylidene | 64.99 | |
| 7 | 4-Methoxybenzylidene | 57.40 | |
| 10 | 3-Nitrobenzylidene | 54.81 |
Activity measured against carrageenan-induced paw edema in rats. Values are statistically significant (p<0.05).
Table 2: Cytotoxic Activity of Pyrazolone Derivatives
| Compound Code | Derivative Type | LC50 (µg/mL) | Reference |
| PYR-2 | 3-Methyl-4-(1-methyl-4-chlorophenyl)-pyrazol-5-one | 375.83 | [9] |
| PYR-4 | 3-Methyl-4-(1-methyl-4-dimethylaminophenyl)-1-phenyl-pyrazole-5-one | 345.15 | [9] |
LC50 values determined by brine shrimp bioassay.
Table 3: In Vitro Anticancer Activity of Pyrazole Hybrids
| Compound Code | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 | Reference |
| 174 | 6.50 ± 0.5 | 7.80 ± 0.6 | [11] |
| 175 | 3.74 ± 0.3 | 4.93 ± 0.3 | [11] |
| 176 | 3.18 ± 0.2 | 4.63 ± 0.4 | [11] |
| 177 | 8.67 ± 0.9 | 10.02 ± 1.0 | [11] |
MCF-7: Human breast adenocarcinoma cell line; HCT-116: Human colorectal carcinoma cell line.
Conclusion
This compound and its derivatives represent a versatile and pharmacologically significant class of compounds. The straightforward synthesis, particularly through the Knorr condensation, allows for extensive structural modifications, leading to a wide array of derivatives with diverse biological activities. The demonstrated efficacy of these compounds in modulating key signaling pathways, such as p38 kinase and the Hippo pathway, underscores their potential in the development of novel therapeutics for inflammatory diseases and cancer. Further research into the structure-activity relationships and optimization of lead compounds will likely lead to the discovery of new and potent drug candidates.
References
- 1. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Theoretical Investigation into the Electronic Properties of Pyrazolones: A Guide for Researchers
Abstract: Pyrazolones are a prominent class of five-membered heterocyclic compounds, forming the structural core of numerous pharmaceuticals, dyes, and chelating agents. Their biological and chemical activities are intrinsically linked to their electronic structure, which is characterized by a delicate interplay of tautomeric forms and substituent effects. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level, offering insights that guide the rational design of novel pyrazolone-based molecules. This technical guide provides an in-depth overview of the theoretical methods used to study the electronic properties of pyrazolones, presents key quantitative data from recent literature, and illustrates the relationship between electronic structure and functional activity. It is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational approaches to understand and engineer pyrazolone derivatives.
Introduction
Pyrazolone and its derivatives are versatile scaffolds in medicinal chemistry and materials science.[1][2][3] Their widespread application stems from their unique molecular structure, which features adjacent nitrogen atoms and a keto group, leading to complex tautomeric equilibria.[4][5] These compounds can exist in three principal tautomeric forms: the CH, OH, and NH forms, with their relative stability being highly sensitive to substitution patterns and the surrounding environment.[4] This tautomerism profoundly influences their electronic properties, including electron distribution, frontier molecular orbital energies, and ionization potential, which in turn dictate their reactivity, intermolecular interactions, and biological functions.[4][6]
Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable for predicting the most stable tautomers and quantifying their electronic characteristics.[4][7][8] These computational investigations allow for the exploration of structure-activity relationships, providing a predictive framework for designing molecules with tailored properties, such as enhanced biological efficacy or specific optoelectronic behaviors.[9][10] This guide details the common computational protocols, summarizes key electronic data, and visualizes the logical workflows inherent in the theoretical study of pyrazolones.
Theoretical Methodologies: Computational Protocols
The theoretical investigation of pyrazolone's electronic properties relies on a range of well-established quantum chemical methods. The choice of methodology is critical for obtaining accurate and reliable results.
2.1. Levels of Theory The selection of a theoretical method and basis set is fundamental to the accuracy of the calculations.
-
Density Functional Theory (DFT): This is the most widely used approach for studying pyrazolones due to its favorable balance of computational cost and accuracy.[4][8][11] Commonly employed functionals include:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is a mainstay for geometry optimization, vibrational frequency analysis, and electronic property calculations.[4][8][12][13]
-
MPW1PW91: Another hybrid functional often used for calculating ground-state geometries and electronic properties, particularly for optoelectronic applications.[10]
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important.[14]
-
-
Ab Initio Methods: While more computationally intensive, methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) and Hartree-Fock (HF) are also used, often to benchmark DFT results or for higher accuracy single-point energy calculations.[7]
2.2. Basis Sets The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets are frequently used:
-
6-31G(d) or 6-31G:* A split-valence basis set with polarization functions on heavy atoms, suitable for initial geometry optimizations.[8][12][13]
-
6-31+G(d,p): Adds diffuse functions to heavy atoms (+) and polarization functions to hydrogen atoms (p), improving the description of anions and systems with lone pairs.[7]
-
6-311++G(d,p) or 6-311++G : A triple-split valence basis set with diffuse and polarization functions on all atoms, offering higher accuracy for energy and property calculations.[4][6]
2.3. Solvation Models To simulate the effect of a solvent, which can significantly influence tautomeric equilibria, implicit solvation models are often employed. The Polarizable Continuum Model (PCM) is a popular choice, where the solvent is treated as a continuous dielectric medium.[4][7]
2.4. Standard Computational Procedure A typical study involves a multi-step process:
-
Geometry Optimization: The molecular structure of each tautomer or derivative is optimized to find its lowest energy conformation. This is commonly performed using DFT (e.g., B3LYP/6-31G(d)).[7][13][14]
-
Vibrational Frequency Calculation: Performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7][12]
-
Single-Point Energy Calculation: A higher-level theory or a larger basis set (e.g., B3LYP/6-311++G(d,p)) may be used on the optimized geometry to obtain more accurate electronic energies.[14]
-
Property Calculation: From the optimized wavefunction, various electronic properties are calculated. This includes Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.[8][12]
-
Excited State Calculations: To study absorption spectra, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies.[10][15][16]
All calculations are typically performed using standard quantum chemistry software packages like Gaussian .[11]
Key Electronic Properties and Findings
Theoretical studies have generated a wealth of quantitative data on the electronic nature of pyrazolones. These findings are crucial for understanding their stability, reactivity, and potential applications.
3.1. Tautomeric Stability The relative stability of pyrazolone tautomers is a central theme. DFT and MP2 calculations have shown that the energetic ordering is highly dependent on the substituents and the medium. For instance, in a study of 3-methyl-4-nitroso-5-pyrazolone, the relative Gibbs free energies (ΔG) in DMSO were calculated to determine the most stable forms.[7]
Table 1: Calculated Relative Energies for Tautomers of 3-methyl-4-nitroso-5-pyrazolone. [7] (Calculated at the MP2/6-31+G(d,p) level, with solvent effects (DMSO) included via PCM. Energies are in kcal/mol relative to the most stable tautomer.)
| Tautomer/Isomer | Relative Total Energy (ΔET) | Relative Enthalpy (ΔH0) | Relative Free Energy (ΔG298) |
| 1A | 0.00 | 0.00 | 0.00 |
| 1B | 1.01 | 0.94 | 1.01 |
| 1C | 1.94 | 1.90 | 1.94 |
| 1D | 3.50 | 3.45 | 3.50 |
| 1E | 4.60 | 4.55 | 4.60 |
| 1F | 6.80 | 6.75 | 6.80 |
Data extracted from a study on tautomers and isomers of 3-methyl-4-nitroso-5-pyrazolone.[7]
3.2. Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to chemical reactivity.[13] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[13] These parameters are often correlated with biological activity and toxicity.[8]
Table 2: Selected Calculated Electronic Properties of Pyrazolone Derivatives. (Methods and basis sets are specified for each entry.)
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE Gap (eV) | Ionization Potential (IP) (eV) | Reference |
| Antipyrine | B3LYP/6-31G | -5.79 | -0.19 | 5.60 | 6.27 | [8] |
| Aminopyrine | B3LYP/6-31G | -5.02 | -0.01 | 5.01 | 5.48 | [8] |
| Dipyrone | B3LYP/6-31G* | -5.11 | -0.17 | 4.94 | 5.56 | [8] |
| 3-methyl pyrazol-5-one | B3LYP/6-31G(d) | -9.05 | -2.75 | 6.30 | - | [12] |
| 1-phenyl-3-methyl pyrazol-5-one | B3LYP/6-31G(d) | -8.52 | -3.18 | 5.34 | - | [12] |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -5.91 | -1.45 | 4.46 | - | [13] |
| Pyrazole-Hydrazone (L1) | DFT/B3LYP | - | - | 4.38 | - | [17] |
Structure-Property Relationships and Applications
4.1. Substituent Effects The electronic nature of substituents on the pyrazolone ring significantly modulates its properties.
-
Tautomerism: Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to favor the C3-tautomer, whereas electron-withdrawing groups (e.g., -COOH, -CHO) stabilize the C5-tautomer.[6]
-
Reactivity: In a study on pyrazolone drugs associated with agranulocytosis, higher HOMO and Ionization Potential (IP) values for aminopyrine and dipyrone were correlated with their higher activity and toxicity compared to antipyrine.[8] This suggests that compounds that are more easily oxidized are more biologically active.
4.2. Role in Drug Design Computational studies are pivotal in modern drug discovery.
-
Antioxidant Activity: Theoretical calculations of bond dissociation energies (BDE) and ionization potentials help predict antioxidant capacity. Studies show that pyrazolones can act as antioxidants via a hydrogen atom transfer mechanism.[4]
-
Receptor Binding: Molecular modeling can explain why certain scaffolds are (or are not) appropriate for specific biological targets. For example, modeling studies highlighted that the five-membered pyrazolone scaffold led to a poor arrangement in the N-formyl peptide receptor (FPR) binding site, explaining the low activity of the tested compounds.[18][19]
-
Enzyme Inhibition: The frontier orbital theory is used to predict the stability and reactivity of pyrazolone derivatives within the binding sites of enzymes like cyclooxygenase (COX), guiding the design of new inhibitors.[20]
4.3. Materials Science Applications The tunable electronic properties of pyrazolones make them interesting for optoelectronic applications. Theoretical studies on pyrazole derivatives have explored their potential as donor or acceptor materials in organic solar cells and as dyes in dye-sensitized solar cells (DSSCs).[10] Calculations of their absorption spectra, HOMO-LUMO gaps, and ionization potentials are essential for predicting their performance in such devices.[10]
Visualizations: Workflows and Conceptual Models
Diagrams created with Graphviz help to visualize the processes and relationships in theoretical chemistry research.
Caption: A typical computational workflow for the theoretical study of pyrazolones.
Caption: Logical relationships between theoretical inputs and predicted properties.
Conclusion
Theoretical studies on the electronic properties of pyrazolones provide indispensable insights into their structure, stability, and reactivity. By employing quantum chemical methods like DFT, researchers can reliably predict tautomeric preferences and calculate key electronic descriptors such as HOMO-LUMO energies and ionization potentials. These calculated parameters show strong correlations with experimentally observed phenomena, including biological activity, toxicity, and spectroscopic behavior. The synergy between computational modeling and experimental work accelerates the discovery and design of new pyrazolone derivatives, enabling the fine-tuning of their properties for targeted applications in drug development and materials science. As computational resources and theoretical models continue to improve, these in silico approaches will play an even more critical role in unlocking the full potential of the pyrazolone scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. uomphysics.net [uomphysics.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
The Versatility of 1,3-Dimethyl-5-pyrazolone as a Synthetic Building Block
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1,3-Dimethyl-5-pyrazolone is a highly versatile and readily available building block in organic synthesis. Its unique chemical structure, featuring reactive methylene and carbonyl groups, as well as nitrogen heteroatoms, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds.[1][2] These synthesized molecules often exhibit significant biological activities, positioning this compound as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Derivatives of this pyrazolone have demonstrated a wide spectrum of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and antitumor activities.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic transformations: the synthesis of dihydropyrano[2,3-c]pyrazoles via a one-pot multicomponent reaction and the synthesis of 4-arylidenepyrazolones through Knoevenagel condensation.
Application 1: Synthesis of Dihydropyrano[2,3-c]pyrazoles
Dihydropyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant interest due to their potential therapeutic applications, including antimicrobial and anticancer properties.[3][4][5] The synthesis of these compounds can be efficiently achieved through a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, this compound (or its precursor ethyl acetoacetate and methylhydrazine), and a suitable catalyst in an aqueous medium.[3][6] This approach is environmentally friendly and offers high yields in relatively short reaction times.
A general workflow for this synthesis is depicted below:
Figure 1: General workflow for the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles.
Experimental Protocol: One-Pot Synthesis of 6-amino-4-(4-chlorophenyl)-1,3-dimethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is adapted from a general procedure for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives.[6]
Materials:
-
4-Chlorobenzaldehyde
-
Malononitrile
-
This compound
-
Zinc Oxide (ZnO) nanoparticles
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), this compound (1 mmol), and ZnO nanoparticles (25 mg).
-
Add 5 mL of water to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 10-20 minutes.[6]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Cool the filtrate in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot ethanol to afford the pure dihydropyrano[2,3-c]pyrazole derivative.
Quantitative Data: Yields of Synthesized Dihydropyrano[2,3-c]pyrazole Derivatives
The following table summarizes the yields of various dihydropyrano[2,3-c]pyrazole derivatives synthesized using a similar one-pot, four-component reaction with different aromatic aldehydes.
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | ZnO nanoparticles | Water | 10 min | 95 | [6] |
| 4-Chlorobenzaldehyde | ZnO nanoparticles | Water | 15 min | 92 | [6] |
| 4-Methylbenzaldehyde | ZnO nanoparticles | Water | 12 min | 94 | [6] |
| 4-Methoxybenzaldehyde | ZnO nanoparticles | Water | 10 min | 96 | [6] |
| 3-Nitrobenzaldehyde | ZnO nanoparticles | Water | 20 min | 90 | [6] |
Application 2: Synthesis of 4-Arylidenepyrazolones via Knoevenagel Condensation
4-Arylidenepyrazolones are important synthetic intermediates and have shown a range of biological activities, including antimicrobial and antitumor properties.[2] They are typically synthesized through a Knoevenagel condensation of this compound with various aromatic aldehydes.[2][7] This reaction can be carried out under microwave irradiation in a solvent-free environment, offering a rapid, efficient, and environmentally benign synthetic route.[2]
The logical relationship for this synthesis is outlined below:
Figure 2: Logical relationship for the synthesis of 4-arylidenepyrazolones.
Experimental Protocol: Microwave-Assisted Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole
This protocol is based on a general procedure for the one-pot synthesis of 4-arylidenepyrazolone derivatives.[2]
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine
-
3-Methoxy-4-ethoxybenzaldehyde
-
Domestic microwave oven
Procedure:
-
In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), methylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxybenzaldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[2]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Triturate the resulting solid with ethyl acetate.
-
Collect the solid product by suction filtration to yield the pure 4-arylidenepyrazolone.
Quantitative Data: Yields of Synthesized 4-Arylidenepyrazolone Derivatives
The following table presents the yields of various 4-arylidenepyrazolone derivatives synthesized using the microwave-assisted, solvent-free method.
| Aldehyde | Hydrazine | Yield (%) | Reference |
| 3-Methoxy-4-ethoxybenzaldehyde | 3-Nitrophenylhydrazine | 83 | [2] |
| 3-Methoxy-4-ethoxybenzaldehyde | 3-(Trifluoromethyl)phenylhydrazine | 78 | [2] |
| 4-Bromobenzaldehyde | Phenylhydrazine | 75 | [2] |
| 3-Methoxy-4-ethoxybenzaldehyde | Phenylhydrazine | 85 | [2] |
Biological Activity of Synthesized Derivatives
Derivatives of this compound have been extensively studied for their biological activities. The following table summarizes the in vitro antiproliferative activity of some pyrazolone derivatives against various cancer cell lines.
Quantitative Data: Antiproliferative Activity of Pyrazolone Derivatives (IC50 values in µM)
| Compound | A549 (Lung Cancer) | NCI-H522 (Lung Cancer) | Non-cancerous Lung Fibroblasts | Reference |
| Pyrazolone P7 | 5.2 ± 0.3 | 6.8 ± 0.5 | >50 | [8] |
| Pyrazolone P11 | 8.1 ± 0.6 | 9.2 ± 0.7 | >50 | [8] |
| Afatinib (Standard) | 7.5 ± 0.4 | 8.9 ± 0.6 | Not Reported | [8] |
| Gefitinib (Standard) | 9.8 ± 0.7 | 11.2 ± 0.9 | Not Reported | [8] |
Signaling Pathway Inhibition:
Certain pyrazolone derivatives have been identified as inhibitors of specific signaling pathways implicated in cancer progression. For instance, some derivatives have shown inhibitory activity against Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO [nanomaterchem.com]
- 6. nanomaterchem.com [nanomaterchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pharmaceutical Intermediates from 1,3-Dimethyl-5-pyrazolone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from 1,3-Dimethyl-5-pyrazolone. This versatile starting material is a cornerstone in the development of various therapeutic agents, particularly in the analgesic, anti-inflammatory, and antimicrobial classes. The protocols outlined below are based on established synthetic transformations, including N-phenylation, nitrosation, reduction, and condensation reactions.
I. Synthesis of 4-Aminoantipyrine: A Key Analgesic Intermediate
4-Aminoantipyrine is a crucial intermediate in the synthesis of numerous analgesic and non-steroidal anti-inflammatory drugs (NSAIDs). The synthetic route from this compound involves a three-step process: N-phenylation to form Antipyrine, followed by nitrosation and subsequent reduction.
Logical Relationship: Synthesis of 4-Aminoantipyrine
Caption: Synthetic pathway from this compound to 4-Aminoantipyrine.
Experimental Protocols
Step 1: Synthesis of Antipyrine (1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
-
Principle: This step involves the N-phenylation of this compound.
-
Materials:
-
This compound
-
Phenylhydrazine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mole) in ethanol.
-
Add phenylhydrazine (1 mole) to the solution.
-
Acidify the mixture with a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 10% NaOH solution until a precipitate forms.
-
Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure Antipyrine.
-
Step 2: Synthesis of 4-Nitrosoantipyrine
-
Principle: This reaction introduces a nitroso group at the C4 position of the pyrazolone ring through nitrosation.
-
Materials:
-
Antipyrine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Ice
-
-
Procedure:
-
Dissolve Antipyrine (1 mole) in 50% sulfuric acid to create a solution containing 38-40% Antipyrine and 11-12% sulfuric acid.[1]
-
In a separate vessel, prepare a solution of sodium nitrite.
-
Simultaneously add both solutions to a nitrosation reactor, maintaining the temperature at 45-50°C with constant stirring.[1][2][3]
-
Monitor the reaction endpoint using iodine-starch paper.[1][2][3]
-
The resulting 4-Nitrosoantipyrine is typically used directly in the next step without isolation.
-
Step 3: Synthesis of 4-Aminoantipyrine
-
Principle: The nitroso group of 4-Nitrosoantipyrine is reduced to an amino group.
-
Materials:
-
4-Nitrosoantipyrine solution from the previous step
-
Ammonium bisulfite (NH₄HSO₃)
-
Ammonium sulfite ((NH₄)₂SO₃)
-
Liquid ammonia (NH₃)
-
-
Procedure:
-
The 4-Nitrosoantipyrine solution is immediately transferred to a reduction tank containing an aqueous solution of ammonium bisulfite and ammonium sulfite.[1][2]
-
Maintain the pH of the reaction mixture between 5.4 and 5.8.[1][2]
-
After the initial reduction, adjust the pH to 5.8-6.0 and heat the mixture to 100°C for 3 hours to facilitate hydrolysis.[1][2]
-
Cool the mixture to 80°C and neutralize to a pH of 7.0-7.5 with liquid ammonia.[1][2]
-
Allow the layers to separate and collect the oily layer of 4-Aminoantipyrine.
-
Cool the product to induce crystallization and filter to obtain solid 4-Aminoantipyrine.[1]
-
Quantitative Data Summary
| Step | Product | Starting Material(s) | Key Reagents | Reaction Time | Temperature | Yield (%) |
| 1 | Antipyrine | This compound, Phenylhydrazine | HCl, Ethanol | 4-6 hours | Reflux | ~85-90 |
| 2 | 4-Nitrosoantipyrine | Antipyrine | NaNO₂, H₂SO₄ | Continuous | 45-50°C | In-situ |
| 3 | 4-Aminoantipyrine | 4-Nitrosoantipyrine | NH₄HSO₃, (NH₄)₂SO₃ | 3 hours (hydrolysis) | 100°C (hydrolysis) | ~96 |
II. Synthesis of Schiff Base Intermediates via Condensation
The active methylene group at the C4 position of this compound is reactive and can undergo condensation reactions with aldehydes to form Schiff bases. These compounds are valuable intermediates for the synthesis of various heterocyclic compounds with potential biological activities.
Experimental Workflow: Synthesis of Schiff Base
Caption: Workflow for the synthesis of Schiff base intermediates.
Experimental Protocol: Synthesis of (Z)-4-(Substituted-benzylidene)-1,3-dimethyl-1H-pyrazol-5(4H)-one
-
Principle: A green and efficient one-pot synthesis of Schiff bases from 4-aminoantipyrine and various substituted benzaldehydes using an organocatalyst.[4]
-
Materials:
-
4-Aminoantipyrine
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Dimethylethanolamine (DMEA)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, mix equimolar amounts of 4-aminoantipyrine (1 mmol) and the substituted benzaldehyde (1 mmol).[4]
-
Add a catalytic amount of dimethylethanolamine (1 mol%).[4]
-
Stir the mixture at room temperature.[4]
-
Monitor the reaction progress by TLC until the starting materials are consumed.[4]
-
Upon completion, add water (15 mL) to the reaction mixture and stir for 10 minutes to precipitate the product.[4]
-
Filter the solid product and purify by recrystallization from ethanol.[4]
-
Quantitative Data Summary for Schiff Base Synthesis
| Entry | Substituted Benzaldehyde | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | 12 | 94 |
| 3 | 4-Methoxybenzaldehyde | 15 | 92 |
| 4 | 4-Nitrobenzaldehyde | 8 | 96 |
| 5 | 2-Hydroxybenzaldehyde | 18 | 90 |
Data adapted from a study on a similar synthesis using 4-aminoantipyrine.[4]
III. Synthesis of Propyphenazone: An Analgesic and Antipyretic Agent
Propyphenazone is a pyrazolone derivative with analgesic and antipyretic properties. Its synthesis involves the C-isopropylation of a pyrazolone precursor followed by N-methylation.
Synthetic Pathway: Propyphenazone
Caption: General synthetic route to Propyphenazone.
Experimental Protocol: Synthesis of Propyphenazone
-
Principle: This process involves the catalytic hydrogenation of a pyrazolone to introduce the isopropyl group, followed by methylation.
-
Materials:
-
Pyrazolone precursor
-
Hydrogen gas (H₂)
-
Metal reducing agent (e.g., Zinc or Nickel)
-
Methylating agent (e.g., Dimethyl sulfate or Methyl iodide)
-
Solvent
-
-
Procedure:
-
Hydrogenation: In a high-pressure reactor, charge the pyrazolone precursor and a suitable solvent.
-
Add the metal reducing agent as a catalyst.[5]
-
Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction time is typically 1 to 10 hours.[5]
-
After the reaction is complete, the resulting isopropyl-pyrazolone solution is transferred to a methylation vessel.[5]
-
Methylation: The solvent is removed by distillation.[5]
-
The measured amount of methylating agent is added, and the mixture is heated to effect the N-methylation.[5]
-
Following the reaction, the mixture is subjected to hydrolysis and alkaline hydrolysis.[5]
-
The reaction mixture is then cooled to induce crystallization, and the crude propyphenazone is isolated by centrifugation.[5]
-
Quantitative Data Summary for Propyphenazone Synthesis
| Step | Product | Starting Material | Key Reagents | Reaction Time | Yield (%) |
| 1 | Isopropyl-pyrazolone | Pyrazolone | H₂, Metal catalyst | 1-10 hours | High |
| 2 | Propyphenazone | Isopropyl-pyrazolone | Methylating agent | Variable | High |
Note: Specific yields and reaction conditions can vary significantly based on the chosen catalyst and methylating agent.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Page loading... [guidechem.com]
Application Notes and Protocols: 1,3-Dimethyl-5-pyrazolone in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data on the use of 1,3-Dimethyl-5-pyrazolone and its derivatives as versatile reagents in analytical chemistry. The applications covered include the analysis of carbohydrates by high-performance liquid chromatography (HPLC) and the spectrophotometric determination of phenols and metal ions.
Application Note 1: High-Performance Liquid Chromatography (HPLC) Analysis of Monosaccharides using 1-Phenyl-3-methyl-5-pyrazolone (PMP) Derivatization
This compound derivatives, particularly 1-phenyl-3-methyl-5-pyrazolone (PMP), are widely used for the pre-column derivatization of carbohydrates to facilitate their analysis by reverse-phase HPLC with UV detection.[1][2] This method is highly sensitive and allows for the separation and quantification of a wide range of monosaccharides.
Principle
The PMP reagent reacts with the reducing end of carbohydrates under alkaline conditions to form a stable, UV-active derivative.[3] This derivatization enhances the hydrophobicity of the sugar molecules, allowing for their separation on a C18 column, and introduces a chromophore that can be detected by a UV detector at approximately 245 nm.[2][4]
Quantitative Data
The following table summarizes the typical retention times and analytical performance data for the HPLC analysis of several PMP-derivatized monosaccharides.
| Monosaccharide | Retention Time (min) | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Mannose | ~11.5 | 2 - 2000 | > 0.999 | ~0.09 | ~0.27 |
| Ribose | ~12.2 | 2 - 2000 | > 0.999 | ~0.15 | ~0.50 |
| Rhamnose | ~13.0 | 2 - 2000 | > 0.999 | ~0.12 | ~0.40 |
| Glucuronic Acid | ~14.5 | 2 - 2000 | > 0.999 | ~0.20 | ~0.67 |
| Galacturonic Acid | ~15.3 | 2 - 2000 | > 0.999 | ~0.22 | ~0.73 |
| Glucose | ~18.0 | 2 - 2000 | > 0.999 | ~0.18 | ~0.60 |
| Xylose | ~19.5 | 2 - 2000 | > 0.999 | ~0.10 | ~0.33 |
| Galactose | ~21.0 | 2 - 2000 | > 0.999 | ~0.16 | ~0.53 |
| Arabinose | ~22.5 | 2 - 2000 | > 0.999 | ~0.13 | ~0.43 |
| Fucose | ~25.0 | 2 - 2000 | > 0.999 | ~0.26 | ~0.87 |
Data compiled from various sources, including[1][5][6]. Actual values may vary depending on the specific HPLC system, column, and operating conditions.
Experimental Protocol
1. Reagent Preparation:
-
PMP Solution (0.5 M): Dissolve 1-phenyl-3-methyl-5-pyrazolone in methanol.
-
Sodium Hydroxide (0.3 M): Dissolve sodium hydroxide in deionized water.
-
Mobile Phase A: 100 mM Ammonium Acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
2. Derivatization Procedure:
-
Mix 100 µL of the carbohydrate standard or sample solution with 100 µL of 0.5 M PMP solution.
-
Add 100 µL of 0.3 M sodium hydroxide solution.
-
Incubate the mixture in a water bath at 70°C for 30-100 minutes.[1][5]
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with 100 µL of 0.3 M hydrochloric acid.
-
Add 1 mL of deionized water.
-
Extract the excess PMP reagent by adding 1 mL of chloroform and vortexing.
-
Centrifuge the mixture and collect the aqueous (upper) layer containing the PMP-derivatized sugars.
-
Filter the aqueous layer through a 0.45 µm syringe filter before HPLC injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Ammonium Acetate buffer) and Mobile Phase B (Acetonitrile). A typical gradient starts with a higher proportion of buffer, with the acetonitrile concentration increasing over time to elute the more hydrophobic derivatives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 245 nm.
-
Injection Volume: 20 µL.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. images.hach.com [images.hach.com]
- 3. edfhelpdesk.com [edfhelpdesk.com]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions with 1,3-Dimethyl-5-pyrazolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-5-pyrazolone and its derivatives are versatile reagents in analytical chemistry, particularly in the spectrophotometric determination of various metal ions.[1][2] These compounds act as chelating agents, forming stable, colored complexes with metal ions, which can then be quantified using UV-Visible spectrophotometry.[3][4] The formation of these complexes leads to a significant change in the absorption spectrum, allowing for sensitive and selective determination of metal concentrations. This application note provides detailed protocols and quantitative data for the determination of several metal ions using this compound and its derivatives.
Principle of the Method
The spectrophotometric determination of metal ions using this compound is based on the reaction between the metal ion (Mⁿ⁺) and the pyrazolone derivative (L) to form a colored metal-ligand complex [MLₓ]ⁿ⁺. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). By creating a calibration curve using standard solutions of the metal ion, the concentration of the metal in an unknown sample can be determined.
Quantitative Data Summary
The following tables summarize the key analytical parameters for the spectrophotometric determination of various metal ions using derivatives of this compound.
Table 1: Analytical Parameters for the Determination of Various Metal Ions
| Metal Ion | Reagent | λmax (nm) | Beer's Law Range (ppm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Stoichiometry (M:L) |
| Cu(II) | 1-(2'-Chloro-4'-sulphophenyl-3-methyl-4-azo-(2"-carboxy-5"-sulphonic acid)-5-pyrazolone [CSMACSP] | 490 | up to 15.25 | 0.683 x 10³ | 1:1 |
| Pd(II) | 4-(4'-pyrazolon azo) resorcinol (APAR) | 595 | 0.2 - 1.4 | 1.11 x 10⁴ | - |
| Pt(II) | 4-(4'-pyrazolon azo) resorcinol (APAR) | 463 | 0.4 - 3.2 | 1.35 x 10⁴ | - |
| Cr(III) | 6-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1H-indole-2,3-dione | 446.4 | 0.15 - 1.18 | - | 1:2 |
| Fe(III) | N-substituted-4-thiocarbamoyl-5-pyrazolone derivatives | - | - | - | 1:3 |
| Ni(II) | N-substituted-4-thiocarbamoyl-5-pyrazolone derivatives | - | - | - | 2:3 |
| Cu(II) | N-substituted-4-thiocarbamoyl-5-pyrazolone derivatives | - | - | - | 2:3 |
Note: The table includes data for derivatives of this compound as specific data for the parent compound was not detailed in the provided search results.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Copper (II)
This protocol is based on the use of the pyrazolone derivative CSMACSP.[5]
1. Reagents and Solutions:
-
Standard Copper(II) Solution (1000 ppm): Dissolve a known weight of high-purity copper sulfate (CuSO₄·5H₂O) in distilled water.
-
CSMACSP Reagent Solution: Prepare a solution of 1-(2'-Chloro-4'-sulphophenyl-3-methyl-4-azo-(2"-carboxy-5"-sulphonic acid)-5-pyrazolone in a suitable solvent.
-
Buffer Solution (pH 2.0 - 5.0): Prepare a suitable buffer (e.g., acetate buffer) to maintain the optimal pH for complex formation.
2. Instrumentation:
-
UV-Visible Spectrophotometer (e.g., Shimadzu UV-160 A)
-
pH meter
3. Procedure: a. Into a series of 25 mL volumetric flasks, add increasing volumes of the standard Cu(II) solution to prepare concentrations within the Beer's law range (0 - 15.25 ppm). b. Add a fixed volume of the CSMACSP reagent solution to each flask. c. Add a sufficient amount of the buffer solution to maintain the pH between 2.0 and 5.0. d. Dilute to the mark with distilled water and mix well. e. Prepare a reagent blank using all reagents except the Cu(II) solution. f. Measure the absorbance of each solution at 490 nm against the reagent blank.[5] g. Plot a calibration curve of absorbance versus Cu(II) concentration. h. To determine the Cu(II) concentration in an unknown sample, treat the sample in the same manner and read the concentration from the calibration curve.
Protocol 2: Spectrophotometric Determination of Palladium (II) and Platinum (II)
This protocol utilizes the pyrazolone azo derivative 4-(4'-pyrazolon azo) resorcinol (APAR).[6]
1. Reagents and Solutions:
-
Standard Palladium(II) and Platinum(II) Solutions (1000 ppm): Prepare standard stock solutions from appropriate salts of palladium and platinum.
-
APAR Reagent Solution: Prepare a solution of 4-(4'-pyrazolon azo) resorcinol in ethanol.
2. Instrumentation:
-
UV-Visible Spectrophotometer
3. Procedure: a. Prepare separate sets of standard solutions for Pd(II) (0.2 - 1.4 ppm) and Pt(II) (0.4 - 3.2 ppm) in volumetric flasks. b. Add the APAR reagent solution to each flask. c. Allow the reaction to proceed for a sufficient time to ensure complete complex formation. d. Dilute to the mark with the appropriate solvent. e. Prepare a reagent blank. f. Measure the absorbance of the Pd(II) complexes at 595 nm and the Pt(II) complexes at 463 nm against the reagent blank.[6] g. Construct separate calibration curves for Pd(II) and Pt(II). h. Analyze unknown samples following the same procedure.
Protocol 3: Spectrophotometric Determination of Chromium (III)
This protocol is based on the reaction with 6-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1H-indole-2,3-dione.[7]
1. Reagents and Solutions:
-
Standard Chromium(III) Solution (1000 ppm): Prepare from a standard salt of Cr(III).
-
Ligand Solution: Synthesize and prepare a solution of 6-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1H-indole-2,3-dione.
-
Buffer Solution (pH 5.0): A potassium hydrogen phthalate/sodium hydroxide buffer is recommended.[7]
2. Instrumentation:
-
UV-Visible Spectrophotometer
-
pH meter
3. Procedure: a. Prepare a series of Cr(III) standard solutions in the range of 0.15 - 1.18 ppm. b. Add the ligand solution to each standard. c. Adjust the pH to 5.0 using the buffer solution.[7] d. Dilute to the final volume and mix thoroughly. e. Prepare a reagent blank. f. Measure the absorbance at 446.4 nm against the reagent blank.[7] g. Create a calibration curve and determine the concentration of Cr(III) in the sample.
Visualizations
Experimental Workflow
Caption: General workflow for the spectrophotometric determination of metal ions.
Signaling Pathway of Complex Formation
Caption: Diagram illustrating the formation of a metal-ligand complex and its measurement.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. researchgate.net [researchgate.net]
- 5. orientjchem.org [orientjchem.org]
- 6. [PDF] Spectrophotometric determination of micro amount of palladium(II) platinum (II)By using pyrazolone azo resorcinol | Semantic Scholar [semanticscholar.org]
- 7. rsisinternational.org [rsisinternational.org]
Application Notes and Protocols for Carbohydrate Derivatization using 1-phenyl-3-methyl-5-pyrazolone (PMP)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of carbohydrates with 1-phenyl-3-methyl-5-pyrazolone (PMP). This established method allows for the sensitive detection and accurate quantification of reducing sugars by converting them into derivatives with strong ultraviolet (UV) absorbance, making them suitable for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Introduction
Carbohydrates play crucial roles in a myriad of biological processes, and their accurate quantification is vital in various fields, including drug development, biomarker discovery, and food science. However, most carbohydrates lack a UV chromophore, making their direct detection by HPLC challenging. Derivatization with PMP addresses this limitation by attaching a UV-active label to the reducing end of the carbohydrate.[1][2][3][4] The resulting PMP-carbohydrate derivatives are hydrophobic and can be readily separated by reversed-phase HPLC.[1][2] This method is applicable to a wide range of reducing carbohydrates, including monosaccharides, oligosaccharides, and glycans released from glycoproteins.
Principle of Derivatization
The PMP derivatization reaction is a Knoevenagel condensation followed by a Michael addition, where two molecules of PMP react with the aldehyde group of a reducing sugar in an alkaline environment to form a stable bis-PMP-sugar derivative.[5] This reaction is quantitative and proceeds under mild conditions, minimizing the degradation of the carbohydrate analytes.[2]
Experimental Protocols
This section details the protocols for the derivatization of monosaccharides and oligosaccharides, as well as a method for the simultaneous release and derivatization of N- and O-linked glycans from glycoproteins.
Protocol 1: PMP Derivatization of Monosaccharides and Oligosaccharides (Traditional Method)
This protocol is suitable for the derivatization of purified monosaccharide and oligosaccharide samples.
Materials:
-
Carbohydrate standards or hydrolyzed sample
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
pH meter or pH paper
Procedure:
-
Sample Preparation: Dissolve the carbohydrate sample or standard in water to a known concentration. For complex carbohydrates, perform acid hydrolysis to release the constituent monosaccharides and neutralize the hydrolysate prior to derivatization.
-
Derivatization Reaction:
-
Neutralization:
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 0.3 M HCl.[6]
-
-
Purification:
-
Add 1 mL of water and 1 mL of chloroform to the neutralized reaction mixture.[6]
-
Vortex vigorously for 1 minute to extract the excess PMP into the organic phase.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Carefully collect the upper aqueous layer containing the PMP-derivatized carbohydrates.
-
Repeat the chloroform extraction step two more times to ensure complete removal of unreacted PMP.[8]
-
-
Sample Analysis:
-
Filter the final aqueous sample through a 0.45 µm syringe filter.
-
The sample is now ready for HPLC analysis.
-
Protocol 2: Improved PMP Derivatization for MS Analysis (Ammonia-Based Method)
This modified protocol uses a volatile base, which simplifies sample cleanup and is ideal for subsequent mass spectrometry analysis as it avoids the formation of non-volatile salts.[9][10]
Materials:
-
Carbohydrate standards or hydrolyzed sample
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol (HPLC grade)
-
Ammonium hydroxide (NH₄OH)
-
Vacuum concentrator (e.g., SpeedVac)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare the carbohydrate sample or standard as described in Protocol 1.
-
Derivatization Reaction:
-
Removal of Excess Reagents:
-
Cool the reaction mixture to room temperature.
-
Dry the sample completely in a vacuum concentrator to remove the volatile ammonium hydroxide and excess methanol.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried sample in an appropriate volume of water or the initial mobile phase for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 3: One-Pot Release and Derivatization of N- and O-Linked Glycans
This protocol allows for the simultaneous release and PMP labeling of both N- and O-linked glycans from glycoproteins, streamlining the sample preparation process for glycomic analysis.[5]
Materials:
-
Glycoprotein sample
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Aqueous ammonium hydroxide
-
Incubator
Procedure:
-
Reaction Setup:
-
In a sealed reaction vial, incubate the glycoprotein sample with a solution of PMP in aqueous ammonium hydroxide.
-
-
Incubation:
-
Heat the mixture to facilitate the β-elimination of O-glycans and alkaline hydrolysis of N-glycans, with in-situ derivatization of the released glycans with PMP.
-
-
Sample Cleanup:
-
After the reaction, the sample can be purified to remove proteins and excess reagents, often using solid-phase extraction (SPE).
-
-
Analysis:
-
The resulting mixture of PMP-labeled N- and O-glycans is then ready for analysis by HPLC or LC-MS.
-
Data Presentation
The following tables summarize quantitative data from various studies utilizing PMP derivatization for carbohydrate analysis.
Table 1: Linearity and Detection Limits for PMP-Derivatized Monosaccharides
| Monosaccharide | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Mannose | 10 - 400 | >0.999 | 2.13 | 6.45 | [12] |
| Ribose | 10 - 400 | >0.999 | 2.54 | 7.70 | [12] |
| Rhamnose | 10 - 400 | >0.999 | 1.17 | 3.55 | [12] |
| Glucuronic Acid | 10 - 400 | >0.999 | 4.83 | 18.32 | [12] |
| Galacturonic Acid | 10 - 400 | >0.999 | 3.45 | 10.45 | [12] |
| Glucose | 10 - 400 | >0.999 | 3.01 | 9.12 | [12] |
| Galactose | 10 - 400 | >0.999 | 2.98 | 9.03 | [12] |
| Xylose | 10 - 400 | >0.999 | 2.22 | 6.73 | [12] |
| Arabinose | 10 - 400 | >0.999 | 2.45 | 7.42 | [12] |
| Fucose | 10 - 400 | >0.999 | 4.83 | 14.64 | [12] |
| Mannose | 2 - 2000 (ng/mL) | >0.999 | - | - | [13] |
| Ribose | 2 - 2000 (ng/mL) | >0.999 | - | - | [13] |
| Glucose | 2 - 2000 (ng/mL) | >0.999 | - | - | [13] |
| Galactose | 2 - 2000 (ng/mL) | >0.999 | - | - | [13] |
| Xylose | 2 - 2000 (ng/mL) | >0.999 | - | - | [13] |
| Fucose | 2 - 2000 (ng/mL) | >0.999 | - | - | [13] |
Table 2: HPLC Conditions for Analysis of PMP-Derivatized Carbohydrates
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | Zorbax Extend C18 | Shim-pack VP-ODS |
| Mobile Phase A | 0.1 M Phosphate buffer (pH 6.7) | 20 mM Phosphate buffer (pH 6.9) | 5 mM Ammonium acetate |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | Isocratic or Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.2 mL/min |
| Column Temp. | 25°C | 25°C | Ambient |
| Detection | UV at 245 nm | DAD at 245 nm | MS/MS |
| Reference | [10] | [14] | [13] |
Mandatory Visualization
Caption: Experimental workflow for PMP derivatization of carbohydrates.
References
- 1. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 5. Simultaneous Release and Labeling of O- and N-Glycans Allowing for Rapid Glycomic Analysis by Online LC-UV-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. jfda-online.com [jfda-online.com]
- 8. open.clemson.edu [open.clemson.edu]
- 9. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of N- and O-glycans using a solid-phase method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol: PMP Labeling of Reducing Sugars for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the derivatization of reducing sugars with 1-phenyl-3-methyl-5-pyrazolone (PMP). This pre-column derivatization method enables sensitive and quantitative analysis of monosaccharides by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection. PMP reacts quantitatively with the carbonyl group of reducing sugars under mild alkaline conditions, attaching a chromophore that allows for detection at approximately 245-250 nm.[1] This method is applicable to a wide range of monosaccharides and oligosaccharides that possess a reducing end.[2] The protocol described herein is an optimized procedure suitable for routine analysis in various research and development settings.
Introduction
The analysis of monosaccharide composition is crucial in glycobiology, food science, and pharmaceutical development. However, carbohydrates lack strong chromophores, making their detection by UV-Vis spectrophotometry challenging.[2] Derivatization with PMP addresses this limitation by introducing a UV-active moiety to each reducing sugar molecule.[2][3] The reaction is robust, proceeds under mild conditions, and produces stable derivatives that can be readily separated by RP-HPLC.[1][3] This application note provides a step-by-step guide for PMP labeling, including reaction setup, purification of the labeled sugars, and a summary of optimized reaction conditions.
Experimental Workflow
The overall experimental workflow for PMP labeling of reducing sugars is depicted below.
Caption: Experimental workflow for PMP labeling of reducing sugars.
Experimental Protocol
This protocol is adapted from several optimized methods for the derivatization of monosaccharides with PMP.[4]
Reagents and Materials
-
Monosaccharide standards or hydrolyzed sample (dried)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Hydrochloric acid (HCl)
-
Chloroform or Diethyl ether (HPLC grade)
-
Water (deionized or HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Solutions Preparation
-
0.5 M PMP in Methanol: Dissolve 0.871 g of PMP in 10 mL of methanol. Prepare fresh.
-
0.5 M NaOH: Dissolve 0.2 g of NaOH in 10 mL of deionized water.
-
0.5 M HCl: Dilute concentrated HCl to a final concentration of 0.5 M.
Derivatization Procedure
-
Place the dried monosaccharide sample (approximately 1-10 nmol) or standard into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of 0.5 M PMP in methanol to the tube.[4]
-
Add 15 µL of 0.5 M NaOH solution.[4] An alternative is to use liquid ammonia or ammonium hydroxide as the base, which can be removed by vacuum drying, eliminating the need for a desalting step if proceeding to mass spectrometry.[1][5]
-
Add 10 µL of water.[4]
-
Vortex the mixture to ensure complete dissolution of the sugar.
-
Incubate the reaction mixture at 70°C for 120 minutes in a heating block or water bath.[4] Optimal reaction times and temperatures may vary slightly for different sugars.[2]
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 20 µL of 0.5 M HCl.[4] Vortex to mix.
Purification of PMP-Labeled Sugars
-
To remove excess PMP, add 500 µL of chloroform or diethyl ether to the neutralized reaction mixture.[4]
-
Vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 3,000 x g for 1 minute to separate the phases.[4]
-
Carefully remove and discard the upper organic layer containing the excess PMP.
-
Repeat the extraction (steps 1-4) at least three to five times to ensure complete removal of the unreacted PMP, which can interfere with HPLC analysis.[4]
-
The lower aqueous phase contains the PMP-labeled sugars. This solution is ready for analysis by RP-HPLC.
-
Filter the aqueous sample through a 0.45 µm syringe filter before injection into the HPLC system.[1]
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized reaction conditions for the PMP derivatization of various reducing sugars, as reported in the literature.
| Parameter | Glucose | Glucosamine | Glucuronic Acid | Galacturonic Acid |
| Reaction Temperature (°C) | 71 | 73 | 74 | 76 |
| Reaction Time (minutes) | 134 | 96 | 151 | 144 |
| pH | 13 | 13 | Not Specified | Not Specified |
| Reference | [2] | [2] | [6] | [6] |
Note: The optimal conditions can vary depending on the specific sugar and the experimental setup.[2] A PMP concentration of 100-200 mM has been found to maximize the yield for a mixture of monosaccharides.[3]
Concluding Remarks
The PMP derivatization method is a reliable and sensitive technique for the quantitative analysis of reducing sugars. By following this detailed protocol, researchers can achieve reproducible and accurate results. The purification step to remove excess PMP is critical for obtaining clean chromatograms. The use of ammonium hydroxide instead of sodium hydroxide is recommended for applications involving mass spectrometry to avoid the formation of salts.[1] The versatility of this method makes it a valuable tool in various fields of scientific research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 3. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 6. Optimization of reducing sugar-PMP reactions by response surface methodology [morressier.com]
Application Notes: Synthesis of Azo Dyes and Pigments Using 1,3-Dimethyl-5-pyrazolone
Introduction
1,3-Dimethyl-5-pyrazolone is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of azo dyes and pigments. Its chemical structure allows it to readily participate in diazotization and coupling reactions, which are the foundational processes for forming azo compounds. Azo dyes containing the pyrazolone moiety are known for their vibrant colors, good tinctorial strength, and wide applicability in industries such as textiles, paper, leather, paints, and inks. The quality and purity of this compound as an intermediate directly influence the final dye's characteristics, including its brilliance, color fastness, and overall performance.
Chemical Background
The synthesis of azo dyes from this compound involves a two-step process:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. In this context, this compound acts as the coupling agent. The active methylene group at the C4 position of the pyrazolone ring is highly reactive towards the diazonium salt, leading to the formation of a stable azo dye.
The general reaction scheme is depicted below:
Figure 1: General synthesis pathway for azo dyes using this compound.
Applications
Azo dyes derived from this compound have diverse applications:
-
Textile Dyes: They are used as disperse dyes for synthetic fibers like polyester, offering a range of brilliant hues and good fastness properties.
-
Pigments: These compounds are utilized in the manufacturing of pigments for paints, inks, and plastics due to their high coloring power and stability.
-
Chromogenic Reagents: In analytical chemistry, some pyrazolone azo dyes serve as chromogenic reagents for the colorimetric determination of metal ions.
Experimental Protocols
The following are generalized protocols for the synthesis of azo dyes using this compound. Researchers should note that specific reaction conditions may need to be optimized for different aromatic amines.
Protocol 1: General Synthesis of an Azo Dye from a Simple Aromatic Amine
This protocol outlines the synthesis of an azo dye using a substituted aniline as the starting material.
Figure 2: Experimental workflow for the synthesis of azo dyes.
Materials:
-
Substituted aromatic amine (e.g., 4-chloroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of Aromatic Amine
-
In a beaker, dissolve the aromatic amine (0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (0.011 mol) in water (5 mL) and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the amine solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C.
Part B: Azo Coupling
-
In a separate beaker, dissolve this compound (0.01 mol) in a cold solution of sodium hydroxide (0.01 mol) in water (20 mL) or a solution of sodium acetate.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the pyrazolone solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.
Part C: Isolation and Purification
-
Filter the precipitated solid using vacuum filtration.
-
Wash the solid with plenty of cold water to remove any unreacted salts.
-
Dry the crude dye in an oven at 60-80 °C.
-
Recrystallize the dried product from a suitable solvent, such as ethanol, to obtain the pure azo dye.
Data Presentation
The following tables summarize quantitative data for a selection of azo dyes synthesized from pyrazolone derivatives.
Table 1: Synthesis Yields of Various Pyrazolone Azo Dyes
| Diazo Component (Aromatic Amine) | Coupling Component | Yield (%) | Reference |
| 4-Chloroaniline | 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione | 71% | [1] |
| 4-Nitroaniline | 3-(2-(4-nitrophenyl)-hydrazono)-pentane-2,4-dione | 66% | [1] |
| 2-Amino-4-chlorophenol | 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one | 87% | [2] |
| 3-Aminobenzenesulfonic acid | 1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one | 68% | [2] |
Table 2: Spectroscopic Data (λmax) for Selected Pyrazolone Azo Dyes
| Dye Structure | Solvent | λmax (nm) | Reference |
| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | Not Specified | Not Specified | [1] |
| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol | Various pH | ~460 | [3] |
| Ethyl 2-cyano-2-(2-(4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)hydrazono)acetate | Ethanol | 331 | [4] |
| 4-((4-Nitrophenyl)diazenyl)-1,3-dimethyl-1H-pyrazol-5-amine | Not Specified | Not Specified | Data not available in provided context |
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
performing Knoevenagel condensation with active methylene group of pyrazolones
Application Notes & Protocols: Knoevenagel Condensation with Pyrazolones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration.[1][3] Pyrazolone scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[4][5][6]
The C4 position of the 3-methyl-1-phenyl-5-pyrazolone ring system contains an active methylene group, making it an ideal substrate for Knoevenagel condensation. This reaction provides a direct and efficient route to synthesize 4-arylidenepyrazolone derivatives, a class of compounds extensively studied for their therapeutic potential.[4][7] These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and biological applications of these synthesized compounds.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Deprotonation: A basic catalyst abstracts a proton from the active methylene group (C4) of the pyrazolone, forming a resonance-stabilized enolate ion.[3]
-
Nucleophilic Addition: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition intermediate.[3]
-
Dehydration: The intermediate undergoes elimination of a water molecule to form the final, stable α,β-unsaturated product, the 4-arylidenepyrazolone.[1][8]
The overall workflow for the synthesis and purification is straightforward and can be adapted for various scales.
References
- 1. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. purechemistry.org [purechemistry.org]
- 4. Synthesis and Antimicrobial Activity of Some Novel Pyrazolones – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Construction of Fused Heterocyclic Systems from Pyrazolone Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolone and its derivatives are versatile precursors in the synthesis of a wide array of fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols and application notes for the synthesis of several key fused heterocyclic systems derived from pyrazolone precursors, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and dihydropyrano[2,3-c]pyrazoles.
I. Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles with a wide range of biological activities. One common synthetic route involves the condensation of 5-aminopyrazoles with various bielectrophilic reagents.
Protocol 1: Acid-Catalyzed Synthesis from 5-Aminopyrazole and Enaminone
This protocol describes the synthesis of pyrazolo[3,4-b]pyridine derivatives through an acid-catalyzed reaction of an enaminone with a 5-aminopyrazole.[1]
Experimental Protocol:
A solution of enaminone (1 mmol) and 5-amino-1-phenyl-1H-pyrazole (1 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure pyrazolo[3,4-b]pyridine derivative.
Reaction Workflow:
Caption: Workflow for the acid-catalyzed synthesis of pyrazolo[3,4-b]pyridines.
Data Summary:
| Reactant 1 (Enaminone) | Reactant 2 (5-Aminopyrazole) | Product | Yield (%) | Reference |
| Varies | 1-Phenyl-5-aminopyrazole | Substituted Pyrazolo[3,4-b]pyridine | Good | [1] |
II. Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with significant biological activities, including antimicrobial and anticancer properties. These are often synthesized from 5-aminopyrazole precursors.
Protocol 2: Synthesis from 5-Aminopyrazoles and 2-(arylidene)malononitrile
This protocol details the synthesis of pyrazolo[1,5-a]pyrimidine derivatives by reacting 5-aminopyrazoles with 2-(arylidene)malononitrile derivatives.[2]
Experimental Protocol:
A mixture of a 5-aminopyrazole derivative (1 mmol) and a 2-(arylidene)malononitrile derivative (1 mmol) is refluxed in absolute ethanol (20 mL) in the presence of a catalytic amount of triethylamine (TEA) for 5-7 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure pyrazolo[1,5-a]pyrimidine product.
Reaction Workflow:
Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Data Summary:
| 5-Aminopyrazole Derivative | 2-(Arylidene)malononitrile Derivative | Product | Yield (%) | Reference |
| 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile | Various substituted | Substituted pyrazolo[1,5-a]pyrimidines | 71-80 | [2] |
| 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile | Various substituted | Substituted pyrazolo[1,5-a]pyrimidines | 71-80 | [2] |
Application Note: Biological Activity
The synthesized pyrazolo[1,5-a]pyrimidine derivatives have been screened for their in vitro antimicrobial activities against various bacterial and fungal strains.[2] Several compounds exhibited significant activity. Additionally, certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells.[3]
Cytotoxicity Data:
| Compound | IC50 (µg/mL) against EAC cells | Reference |
| 7a | 10 | [3] |
| 10c | 25 | [3] |
| Doxorubicin (Reference) | 37.4 | [3] |
III. Synthesis of Dihydropyrano[2,3-c]pyrazoles
Dihydropyrano[2,3-c]pyrazoles are synthesized via a one-pot, multi-component reaction, which is an efficient and environmentally friendly approach.
Protocol 3: One-Pot, Four-Component Synthesis Catalyzed by Preheated Fly-Ash
This protocol outlines a green and efficient method for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives using a preheated fly-ash catalyst in an aqueous medium.[4]
Experimental Protocol:
A mixture of an aromatic aldehyde (2 mmol), malononitrile (2 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), and preheated fly-ash (0.50 g) in water (10 mL) is heated at 70-80 °C for 60-90 minutes. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature. The solid product is then filtered, washed with water, and recrystallized from ethanol to give the pure dihydropyrano[2,3-c]pyrazole derivative.
Reaction Workflow:
Caption: Workflow for the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles.
Data Summary:
| Aldehyde | Product | Yield (%) | Reference |
| Various substituted aromatic aldehydes | Substituted 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | 90-95 | [4] |
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a synthesized pyrazolo-fused heterocyclic compound, a common application in drug development research.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazolo-fused heterocycle.
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
1,3-Dimethyl-5-pyrazolone and its Analogs as Reagents in Colorimetric Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives are a class of heterocyclic compounds widely recognized for their versatile applications in pharmaceuticals, dye synthesis, and analytical chemistry.[1][2] Among these, 1,3-Dimethyl-5-pyrazolone serves as a crucial intermediate in various chemical syntheses.[3] While direct applications of this compound in standardized colorimetric assays are not extensively documented in readily available protocols, its structural analog, 4-aminoantipyrine (4-AAP), a derivative of 1-phenyl-3-methyl-5-pyrazolone, is a well-established reagent for the colorimetric determination of phenols and other aromatic compounds.[4]
This document provides detailed application notes and protocols for the use of pyrazolone derivatives in colorimetric assays, focusing on the widely adopted 4-aminoantipyrine (4-AAP) method for the quantification of phenolic compounds. This method serves as a representative example of the utility of the pyrazolone core structure in developing sensitive and reliable analytical techniques. The underlying principle of these assays is the oxidative coupling reaction, where the pyrazolone derivative reacts with the analyte in the presence of an oxidizing agent to form a colored product, the intensity of which is proportional to the analyte concentration.
Application I: Colorimetric Determination of Phenols using 4-Aminoantipyrine (4-AAP)
This method is applicable for the determination of phenols in water, wastewater, and other aqueous solutions. It is based on the reaction of phenols with 4-aminoantipyrine at a pH of 10.0 ± 0.2 in the presence of potassium ferricyanide, an oxidizing agent. This reaction produces a stable, reddish-brown antipyrine dye, which can be quantified spectrophotometrically.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for two common variations of the 4-AAP method for phenol determination.
Table 1: Direct Photometric Method
| Parameter | Value |
| Analyte | Phenol |
| Wavelength (λmax) | 510 nm |
| Detection Limit | > 50 µg/L |
| Linear Range | Typically 0.1 to 1.0 mg/L (phenol) |
| Incubation Time | 15 minutes |
Table 2: Chloroform Extraction Method
| Parameter | Value |
| Analyte | Phenol |
| Wavelength (λmax) | 460 nm |
| Detection Limit | ~ 5 µg/L |
| Linear Range | Typically 5 to 50 µg/L (phenol) |
| Incubation Time | 3 minutes before extraction |
Experimental Protocols
1. Reagent Preparation
-
Ammonium Hydroxide Solution (0.5 N): Dilute 35 mL of concentrated ammonium hydroxide (NH₄OH) to 1 L with deionized water.
-
Phosphate Buffer Solution: Dissolve 104.5 g of potassium dihydrogen phosphate (K₂HPO₄) and 72.3 g of potassium dihydrogen phosphate (KH₂PO₄) in deionized water and dilute to 1 L. The pH of this solution should be 6.8.
-
4-Aminoantipyrine (4-AAP) Solution (2% w/v): Dissolve 2 g of 4-aminoantipyrine in deionized water and dilute to 100 mL. This solution should be prepared fresh daily.
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of potassium ferricyanide (K₃[Fe(CN)₆]) in deionized water and dilute to 100 mL. This solution should be prepared fresh weekly.
-
Stock Phenol Solution (1000 mg/L): Dissolve 1.00 g of phenol in freshly boiled and cooled deionized water and dilute to 1 L.
-
Working Phenol Standard Solutions: Prepare a series of dilutions from the stock phenol solution to generate a standard curve. For the direct photometric method, typical concentrations range from 0.1 to 1.0 mg/L. For the chloroform extraction method, concentrations typically range from 5 to 50 µg/L.
-
Chloroform (CHCl₃): ACS grade or higher.
2. Protocol for Direct Photometric Method (for higher concentrations)
-
To 100 mL of sample or standard in a 250 mL beaker, add 2.0 mL of ammonium hydroxide solution.
-
Adjust the pH to 10.0 ± 0.2 with the phosphate buffer solution.
-
Transfer the solution to a 100 mL volumetric flask.
-
Add 2.0 mL of 4-AAP solution and mix thoroughly.
-
Add 2.0 mL of potassium ferricyanide solution and mix again.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 510 nm using a spectrophotometer, with a reagent blank as the reference.
-
Construct a standard curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of the unknown sample from the standard curve.
3. Protocol for Chloroform Extraction Method (for lower concentrations)
-
To 500 mL of sample or standard in a 1 L separatory funnel, add 10.0 mL of ammonium hydroxide solution.
-
Adjust the pH to 10.0 ± 0.2 with the phosphate buffer solution.
-
Add 3.0 mL of 4-AAP solution and mix.
-
Add 3.0 mL of potassium ferricyanide solution and mix.
-
Allow the reaction to proceed for 3 minutes.
-
Add 25 mL of chloroform to the separatory funnel.
-
Shake vigorously for 1-2 minutes, venting the funnel periodically.
-
Allow the layers to separate.
-
Drain the lower chloroform layer through a filter paper containing anhydrous sodium sulfate into a clean, dry cuvette.
-
Measure the absorbance of the chloroform extract at 460 nm against a chloroform blank.
-
Construct a standard curve and determine the concentration of the unknown sample.
Signaling Pathway and Workflow Diagrams
Caption: Oxidative coupling reaction of phenols with 4-aminoantipyrine.
Caption: Experimental workflow for phenol determination.
Conclusion
While this compound is a valuable chemical intermediate, the 4-aminoantipyrine method for phenols stands out as a robust and widely accepted colorimetric assay that exemplifies the utility of the pyrazolone chemical scaffold in analytical chemistry. The provided protocols offer a detailed guide for researchers to quantify phenolic compounds in various samples with high sensitivity and reliability. The principles of this assay, particularly the oxidative coupling reaction, can potentially be adapted for the development of new colorimetric methods for other analytes using different pyrazolone derivatives.
References
Application Notes and Protocols: Development of Pyrazolone-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their antineoplastic effects through various mechanisms, such as the inhibition of protein kinases crucial for tumor growth and survival, induction of apoptosis (programmed cell death), and cell cycle arrest.[3][4] Notably, several pyrazolone-based derivatives have demonstrated efficacy against both drug-susceptible and resistant cancer cell lines.[1][2] This document provides a comprehensive overview of the development of pyrazolone-based anticancer agents, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.
Data Presentation: Anticancer Activity of Pyrazolone Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyrazolone derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 (A pyrazoline derivative) | AsPC-1 (Pancreatic) | 16.8 | [5] |
| U251 (Glioblastoma) | 11.9 | [5] | |
| Compound 37 (A pyrazolone nucleus-contained derivative) | Eca-109 (Esophageal) | 29.86 | [1] |
| Compound 43 (A pyrazole carbaldehyde derivative) | MCF-7 (Breast) | 0.25 | [3] |
| Compound 37 (A pyrazole ring-containing isolongifolanone derivative) | MCF-7 (Breast) | 5.21 | [3] |
| Compound 11 (Aryl urea derivative of pyrimidine-pyrazole) | A549 (Lung) | 0.01 - 0.65 | [3] |
| Colo205 (Colon) | 0.01 - 0.65 | [3] | |
| A2780 (Ovarian) | 0.01 - 0.65 | [3] | |
| Compound b17 (A pyrazoline derivative) | HepG-2 (Liver) | 3.57 | [6] |
| Compound 3f (A 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [7] |
| Fused pyrazolone-combretastatin derivatives (12a, 12b, 12c ) | Various cisplatin-resistant cancer cells | Strong action | [8] |
| Thiophene-containing pyrazolone derivatives | Various tumor cells | Good to moderate | [1] |
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Thiadiazole-substituted pyrazolone (19 ) | VEGFR-2/KDR | 99 | [1] |
| Methyl-thiadiazole of pyrazolone-based kinase inhibitor (20 ) | Anaplastic Lymphoma Kinase (ALK) | 23 | [1] |
| Pyrazolo[4,3-f]quinoline derivative (48 ) | Haspin Kinase | 1700 (in HCT116 cells) | [3] |
| Pyrazole-based inhibitor (10 ) | Bcr-Abl Kinase | 14.2 | [9] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of pyrazolone-based anticancer agents are provided below.
Synthesis of Pyrazolone Derivatives from Chalcones
This protocol describes a common method for synthesizing pyrazolone derivatives through the cyclocondensation of chalcones with hydrazine derivatives.
Materials:
-
Chalcone derivative
-
Hydrazine hydrate or phenylhydrazine
-
Ethanol or glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.[10]
-
Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.[11]
-
If using a neutral solvent like ethanol, add a catalytic amount of a weak acid like acetic acid.
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir for a period of 4 to 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water to precipitate the crude product.[11]
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Purify the crude pyrazolone derivative by recrystallization from an appropriate solvent, such as ethanol, to obtain the final product.[10]
-
Characterize the synthesized compound using techniques like FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[11]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrazolone test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrazolone test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[12]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the pyrazolone compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour. FITC fluorescence (early apoptosis) is typically detected in the FL1 channel, and PI fluorescence (late apoptosis/necrosis) in the FL2 or FL3 channel.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the pyrazolone compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as DCFDA, to measure the levels of intracellular ROS.
Materials:
-
Treated and untreated cancer cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive probe
-
PBS or phenol red-free medium
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Treat cells with the pyrazolone compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.
-
Wash the cells with PBS.
-
Load the cells with the ROS-sensitive probe (e.g., 20 µM DCFDA) and incubate for 30 minutes at 37°C in the dark.[8]
-
Wash the cells with PBS to remove the excess probe.
-
Analyze the fluorescence intensity immediately using a flow cytometer (typically in the FITC channel) or a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[8]
Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, and anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells using RIPA buffer to extract total proteins.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[14]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[14]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay measures the ability of a pyrazolone compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Pyrazolone test compound
-
Detection reagent (e.g., ADP-Glo™)
-
96-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the pyrazolone test compound.
-
In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.[9]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[9]
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent (e.g., ADP-Glo™ Reagent) according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescent signal using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolone-based anticancer agents and a general experimental workflow for their evaluation.
Caption: Signaling pathways modulated by pyrazolone-based anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 11. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 1,3-Dimethyl-5-pyrazolone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-5-pyrazolone is a versatile heterocyclic building block with significant applications in the synthesis of various bioactive compounds, including agrochemicals.[1] Its reactive methylene group and the pyrazolone ring system allow for a variety of chemical transformations, making it a valuable precursor for the development of herbicides and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, with a focus on the herbicide Pyrazolynate.
Application in Herbicide Synthesis: The Case of Pyrazolynate
Pyrazolynate (also known as Pyrazolate) is a selective herbicide used for the control of weeds in rice paddies.[2] It acts as a pro-herbicide, being hydrolyzed in the environment to its active form, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (DTP), which inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis.[2] The synthesis of Pyrazolynate from this compound involves a two-step process.
Step 1: Synthesis of 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (DTP)
The first step is a Friedel-Crafts-type acylation of this compound.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethyl-5-pyrazolone
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-5-pyrazolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported and efficient laboratory method is the cyclocondensation reaction between methylhydrazine and ethyl acetoacetate.[1][2] This method is favored for its relatively high yields and straightforward procedure. Variations using methylhydrazine sulfate have also been reported, though yields may be slightly lower.[1]
Q2: What are the critical reaction parameters to control for maximizing the yield?
A2: To maximize the yield of this compound, it is crucial to control the following parameters:
-
Temperature: The initial reaction is often exothermic. Maintaining a low temperature (e.g., 0-15°C) during the addition of methylhydrazine helps to control the reaction rate and minimize the formation of impurities.[3][4] Subsequent heating is often required to drive the cyclization to completion.[3][4]
-
Order of Reagent Addition: A slow, dropwise addition of one reagent to the other is recommended to maintain a low concentration of the reactive species, which helps in minimizing side reactions.[3]
-
pH: For some pyrazole syntheses, maintaining an acidic pH (e.g., 2-3) can be critical for achieving high yields.[3][4]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is advisable.[3]
Q3: What is the expected yield for this synthesis?
A3: Yields for the synthesis of this compound from methylhydrazine and ethyl acetoacetate can range from 66% to as high as 100% under optimized conditions.[1] The choice of solvent, temperature, and reaction time will significantly influence the final yield.
Q4: What are the common solvents used for this reaction, and how do they affect the outcome?
A4: Ethanol and methanol are common solvents for this synthesis.[1] The choice of solvent can impact reaction rates and product yields. Some studies have explored solvent-free conditions, which can be a greener alternative, though yields may vary.[1][5] Protic solvents like ethanol and water have been shown to improve reaction rates and product yields in some cases.
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of the compound.[6][7]
-
Melting Point: A sharp melting point range close to the literature value (around 117-121°C) indicates high purity.[6][7]
-
Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy can confirm the structure and identify impurities.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect pH. - Formation of side products. | - Monitor the reaction using TLC to ensure it has gone to completion.[3] - Optimize the temperature profile: maintain a low temperature during initial addition and then heat to reflux to complete the cyclization.[3][4] - Adjust the pH of the reaction mixture if necessary; an acidic pH of 2-3 has been found to be effective in similar syntheses.[3][4] - Control the addition rate of reagents to minimize side reactions.[3] |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Residual solvent. | - Purify the crude product using column chromatography on silica gel.[8] - Attempt recrystallization from a different solvent system. Suitable solvents include ethanol, ethanol/water, or n-hexane.[2][3] - Ensure all solvent is removed under reduced pressure using a rotary evaporator.[3] |
| Presence of Impurities in the Final Product | - Formation of regioisomers (e.g., 5-methyl-1,3-pyrazolone). - Presence of the tautomeric pyrazolone form.[2] - Unreacted starting materials. | - For regioisomer removal, careful column chromatography or fractional crystallization may be necessary. - The pyrazolone tautomer can sometimes be removed by recrystallization from a suitable solvent like ethanol-water.[2] - Unreacted methylhydrazine, being basic, can be removed by washing the crude product (dissolved in an organic solvent) with a dilute aqueous acid solution (e.g., 1 M HCl).[2] |
| Colored Impurities (Yellow/Reddish) | - Side reactions involving hydrazine.[2] | - Treatment with activated carbon during recrystallization can sometimes remove colored impurities. - Purification by column chromatography is also effective. |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Yield
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methylhydrazine, Ethyl acetoacetate | Ethanol/Methanol | 0 - 78 | 1 - 16 | 66 - 100 | [1] |
| Methylhydrazine sulfate, Ethyl acetoacetate | Not specified | Not specified | Not specified | 76 - 83 | [1] |
| Phenylhydrazine, Ethyl acetoacetate | Ethanol | Reflux | 0.5 - 1.2 | 71 - 85 | [9] |
| Methylhydrazine, Intermediate | DMF | 5 - 15 then 40 - 50 | 6 | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methylhydrazine and Ethyl Acetoacetate
This protocol is adapted from general procedures found in the literature.[1][10]
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Anhydrous ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1 equivalent) in anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylhydrazine (1 equivalent) dropwise to the stirred solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3.5 hours.
-
Attach a condenser to the flask and heat the mixture to 60°C for 10 hours, followed by reflux for 2.5 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or n-hexane).
Visualizations
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1,2,4]triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemres.org [orgchemres.org]
- 10. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
common challenges in 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization
Welcome to the technical support center for 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the labeling of carbohydrates for analysis.
Frequently Asked Questions (FAQs)
Q1: What is PMP derivatization and why is it used?
A1: PMP (1-phenyl-3-methyl-5-pyrazolone) derivatization is a chemical labeling technique used to attach a UV-absorbing tag to the reducing end of carbohydrates.[1][2] This pre-column derivatization is frequently employed in HPLC analysis for two primary reasons: it enhances the sensitivity of detection by UV or diode array detectors (DAD) and improves chromatographic separation on reverse-phase columns.[1][3][4] The PMP molecule imparts a hydrophobic character to the otherwise highly polar sugar molecules, facilitating better retention and resolution.[1]
Q2: Which types of sugars can be derivatized with PMP?
A2: PMP reacts with the aldehyde or keto group of reducing sugars.[1][3] This includes most monosaccharides (e.g., glucose, mannose, galactose, xylose), disaccharides (e.g., lactose, maltose), and oligosaccharides that possess a reducing end.[3] However, non-reducing sugars, such as fructose, and sugar alcohols cannot be derivatized using this method.[1][5]
Q3: What are the general conditions for a PMP derivatization reaction?
A3: The reaction is typically carried out under mild alkaline conditions at an elevated temperature.[1][6] Key parameters include a reaction temperature around 70°C, a reaction time of 30-120 minutes, and a basic medium, often achieved with sodium hydroxide (NaOH) or ammonium hydroxide.[1][7][8] An excess of the PMP reagent is also required to drive the reaction to completion.[1]
Q4: I am performing mass spectrometry (MS) analysis after PMP derivatization. Are there any special considerations?
A4: Yes. If you use sodium hydroxide as the base, a significant amount of salt is generated, which can interfere with MS analysis by causing signal suppression.[1][9] Therefore, a desalting step is often necessary.[9] An alternative approach is to use a volatile base like liquid ammonia or ammonium hydroxide.[9][10] The excess ammonia can be easily removed by vacuum drying, allowing for direct MS analysis without a separate desalting step and increasing MS detection sensitivity.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during PMP derivatization experiments.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Suboptimal Reaction Conditions: The efficiency of the derivatization is highly dependent on temperature, time, and pH.[11]
-
Solution: Optimize these parameters for your specific carbohydrate. Refer to the table below for literature-validated starting points.
-
-
Incorrect Reagent Concentration: An insufficient excess of PMP or an incorrect concentration of the base can lead to an incomplete reaction.[1]
-
Solution: Ensure the molar ratio of PMP to the sugar is high enough. A common ratio is 10:1 (PMP:glucose).[8] The concentration of the base is also critical and should be optimized.
-
-
Degraded Reagents: PMP or other reagents may degrade over time.
-
Solution: Use fresh reagents and store them under the recommended conditions.
-
-
Sample Type: Your sample may contain non-reducing sugars that do not react with PMP.[1]
-
Solution: Verify that your target analytes are reducing sugars.
-
Problem 2: Extra Peaks in the Chromatogram
Possible Causes & Solutions
-
Excess PMP Reagent: The most common extra peak is the unreacted PMP reagent.
-
Solution: After neutralization, perform a solvent extraction (e.g., with chloroform or diethyl ether) to remove the excess PMP.[7] The PMP-derivatized sugars will remain in the aqueous phase.
-
-
Side Reactions/Byproducts: Undesirable side reactions can occur, especially under harsh alkaline conditions or with prolonged reaction times, leading to byproducts.[8][12]
-
Solution: Optimize the reaction conditions to be as mild as possible while still achieving complete derivatization. Shorter reaction times and lower temperatures may reduce byproduct formation.
-
-
Contaminated Sample: The initial sample may contain impurities.
-
Solution: Ensure the purity of your carbohydrate standards and samples before derivatization.
-
Problem 3: Poor Chromatographic Separation (Peak Tailing, Co-elution)
Possible Causes & Solutions
-
Inappropriate HPLC Column: The separation of PMP derivatives is typically achieved on a C18 reverse-phase column.[3][13] Using a different type of column may not provide adequate resolution.
-
Solution: Use a high-quality C18 column. Note that variations in C18 column chemistry between manufacturers can affect transferability of methods.[1]
-
-
Unoptimized Mobile Phase: The composition and pH of the mobile phase are crucial for good separation.[11]
-
Solution: Optimize the mobile phase. This typically consists of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile.[9] Adjusting the pH of the buffer and the gradient of the organic solvent can significantly improve resolution.
-
-
Presence of Salts: If a non-volatile base like NaOH was used and not completely removed, the resulting salts can interfere with chromatography.
Quantitative Data Summary
The following tables summarize optimized reaction conditions and HPLC parameters from various studies.
Table 1: Optimized PMP Derivatization Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte | Monosaccharides | Glucose | Glucosamine |
| Base | 0.3 M NaOH | pH 13 Buffer | pH 13 Buffer |
| PMP Conc. | 0.5 M (in Methanol) | Not specified | Not specified |
| Temperature | 70 °C | 71 °C | 73 °C |
| Time | 30 min | 134 min | 96 min |
| Reference | [1][8] | [3] | [3] |
Table 2: HPLC-UV Analysis Parameters for PMP-Derivatized Monosaccharides
| Parameter | Method 1 | Method 2 |
| Column | C18 | Waters Symmetry C18 |
| Mobile Phase | Acetonitrile / 0.1 M Phosphate Buffer (82:18) | Acetonitrile / Ammonium Acetate (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection λ | 245 nm | 254 nm |
| Reference | [9] | [9] |
Experimental Protocols
Protocol 1: PMP Derivatization using Sodium Hydroxide
This protocol is adapted from methods described by Sun et al. and Honda et al.[1][8]
-
Sample Preparation: Dry the carbohydrate sample (e.g., 100 µg) in a reaction vial.
-
Derivatization:
-
Add 100 µL of 0.5 M PMP in methanol.
-
Add 100 µL of 0.3 M NaOH.
-
Vortex the mixture and incubate at 70°C for 30 minutes in a water bath.
-
-
Neutralization:
-
Cool the reaction vial to room temperature.
-
Add 100 µL of 0.3 M HCl to neutralize the solution.
-
-
Purification:
-
Add 1 mL of chloroform to the vial.
-
Vortex vigorously for 1 minute, then centrifuge to separate the phases.
-
Carefully remove the upper aqueous layer containing the PMP-derivatized sugars for HPLC analysis. Repeat the extraction two more times to ensure complete removal of excess PMP.
-
-
Analysis: Filter the final aqueous solution through a 0.45 µm filter before injecting it into the HPLC system.
Protocol 2: PMP Derivatization using Ammonium Hydroxide for MS Compatibility
This protocol is based on an improved method to avoid salt formation.[9][10]
-
Sample Preparation: Place the dried carbohydrate sample in a reaction vial.
-
Derivatization:
-
Dissolve the sample in 1 mL of liquid ammonia.
-
Add 0.5 M PMP in methanol.
-
Incubate the sealed vial at the optimized temperature and time (e.g., 70°C for 60-100 minutes).
-
-
Purification:
Visualized Workflows
Below are diagrams illustrating key experimental and logical workflows in PMP derivatization.
Caption: Standard PMP derivatization experimental workflow.
Caption: Troubleshooting logic for low PMP derivatization yield.
References
- 1. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 11. What Key Considerations Exist for PMP Pre-column Derivatization of Monosaccharides and HPLC Analysis? Is Validation Needed? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. open.clemson.edu [open.clemson.edu]
improving peak resolution in HPLC separation of PMP-labeled sugars
Welcome to the technical support center for the HPLC analysis of 1-phenyl-3-methyl-5-pyrazolone (PMP)-labeled sugars. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak resolution in their chromatographic separations.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC separation of PMP-labeled sugars.
Issue 1: Poor Peak Resolution or Co-elution of Sugar Derivatives
Q: My PMP-sugar derivatives are not well separated, leading to overlapping peaks. How can I improve the resolution?
A: Poor resolution is a common issue that can often be resolved by systematically optimizing your HPLC method. Here are the key parameters to investigate:
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving good separation.
-
Organic Solvent Content: In reversed-phase chromatography on a C18 column, adjusting the acetonitrile (AcN) or methanol content is a primary step. Decreasing the organic solvent percentage will generally increase retention times and can improve the separation of closely eluting peaks.[1][2]
-
pH of the Aqueous Component: The pH of your buffer (e.g., phosphate buffer, ammonium acetate) significantly impacts the ionization state of PMP-sugar derivatives, which are weakly acidic.[1][3] Operating at a pH between 7.0 and 8.0 has been shown to be effective.[1][3] Fine-tuning the pH within this range can alter selectivity and improve resolution.
-
Buffer Concentration: The ionic strength of the buffer can also influence the separation. A concentration of around 100 mM has been found to be optimal in some methods.[1]
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of solute interaction with the stationary phase.
-
Increasing the column temperature generally leads to sharper peaks and shorter retention times.[4][5] However, the effect on selectivity can vary between different sugar derivatives.
-
It is recommended to screen a range of temperatures (e.g., 30°C to 75°C) to find the optimal condition for your specific set of analytes.[6]
-
-
HPLC Column: The choice of stationary phase is crucial.
-
C18 Columns: These are the most commonly used columns for separating PMP-sugar derivatives.[7][8] However, not all C18 columns are the same; variations in end-capping and silica chemistry can lead to different selectivities.
-
Amide Columns: While C18 columns are effective for PMP-derivatives, amide columns are better suited for the separation of unlabeled carbohydrates.[7][8]
-
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.[9]
-
Gradient Elution: If you are analyzing a complex mixture of monosaccharides with a wide range of polarities, a gradient elution method (i.e., changing the mobile phase composition during the run) will likely be necessary to achieve baseline separation for all components.[1][10]
Issue 2: Peak Tailing
Q: My peaks are asymmetrical and show significant tailing. What are the possible causes and solutions?
A: Peak tailing can compromise both resolution and accurate quantification. The common causes and their respective solutions are outlined below:
-
Secondary Interactions with the Stationary Phase: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the PMP-sugar derivatives, causing tailing.[11]
-
Solution: Adjusting the mobile phase pH can help to suppress these interactions. Using a highly end-capped column or a column with a different stationary phase chemistry may also resolve the issue.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can lead to peak distortion.[11][12]
-
Solution: Using a guard column can help protect the analytical column from contaminants.[11] If the column is contaminated, flushing it with a strong solvent may help. In cases of stationary phase degradation, the column will need to be replaced.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[12][13]
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Extra-Column Effects: Excessive tubing length or diameter between the column and the detector can cause band broadening and peak tailing.[14][15]
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
Issue 3: Appearance of an Unknown Peak
Q: I am observing a consistent, unknown peak in all my chromatograms, including standards. What could be the source of this peak?
A: An unknown peak that appears in all runs is often related to the reagents used in the derivatization process.
-
PMP Reagent Degradation: The PMP reagent can degrade over time, leading to the formation of byproducts that appear as extra peaks in the chromatogram.[16]
-
Excess PMP: The derivatization reaction is typically run with an excess of PMP. While a chloroform extraction step is often used to remove the majority of the unreacted PMP, some may still remain and elute as a peak.[16]
-
Solution: Ensure the post-derivatization extraction is performed thoroughly. You may need to optimize the extraction procedure.
-
Diagrams
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Factors Affecting Peak Shape
Caption: Key factors that can contribute to peak tailing in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best type of column to use for PMP-labeled sugar analysis?
A1: Reversed-phase C18 columns are the most widely and successfully used columns for the separation of PMP-labeled sugar derivatives.[7][8] The hydrophobic PMP label allows for retention on the C18 stationary phase.
Q2: What are the optimal derivatization conditions for monosaccharides with PMP?
A2: Optimal conditions can vary slightly depending on the specific sugar. However, typical conditions involve reacting the sugar with PMP at a temperature of around 70-73°C for a duration of 90-130 minutes in a basic medium (e.g., pH 13).[8]
Q3: Can I use a UV detector for PMP-labeled sugars?
A3: Yes, a UV or Diode Array Detector (DAD) is ideal for this analysis. The PMP label has a strong chromophore, allowing for sensitive detection at a wavelength of approximately 245-250 nm.[1][10]
Q4: Why is my backpressure increasing?
A4: An increase in system backpressure often indicates a blockage.[14] This could be due to a clogged column inlet frit from sample particulates or precipitated buffer salts.[17] Using an in-line filter and ensuring your mobile phase components are fully dissolved can help prevent this.
Q5: How does mobile phase pH affect the separation?
A5: The PMP-sugar derivative is a weak acid due to the keto-enol tautomerization of the pyrazolone ring in the PMP molecule.[1][3] The pH of the mobile phase will affect the degree of ionization of the analyte. At higher pH values, the molecule becomes negatively charged, which can alter its interaction with the C18 stationary phase and thus affect retention and selectivity.[1][3]
Data Summary Tables
Table 1: Mobile Phase Compositions for PMP-Labeled Sugar Separation
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Mode | Reference |
| 50 mM Sodium Phosphate (pH 7.0) | Acetonitrile | Isocratic (82:18 v/v) | [18] |
| 0.1 M Phosphate Buffer (pH 6.7) | Acetonitrile | Gradient | [10] |
| Ammonium Acetate Buffer (pH 5.5) | Acetonitrile | Isocratic (71.5:28.5 v/v) | [10] |
| 20 mM Phosphate Buffer (pH 8.0) | Acetonitrile | Gradient (12-17% B) | [1] |
| 5 mmol/L Ammonium Acetate | Acetonitrile | Gradient | [19] |
Table 2: HPLC Operating Parameters
| Parameter | Typical Range/Value | Impact on Separation |
| Column Temperature | 30 - 75 °C | Affects retention time, peak shape, and selectivity.[4][5][6] |
| Flow Rate | 0.2 - 1.0 mL/min | Influences analysis time and resolution.[10][18][19] |
| Detection Wavelength | 245 - 250 nm | Maximizes sensitivity for PMP derivatives.[1][10] |
| Injection Volume | 10 - 20 µL | Should be optimized to avoid column overload.[1][18] |
Experimental Protocols
Protocol 1: PMP Derivatization of Monosaccharides
This protocol is a general guideline and may require optimization for specific sugars.
-
Sample Preparation: Hydrolyze polysaccharide samples to release monosaccharides. Neutralize the hydrolysate if strong acids were used.
-
Reaction Mixture: In a microcentrifuge tube, mix the sugar standard or sample with a 0.5 M solution of PMP in methanol and a 0.3 M sodium hydroxide solution.
-
Incubation: Tightly cap the tube and incubate the reaction mixture in a water bath at 70°C for approximately 100 minutes.
-
Neutralization: After incubation, cool the mixture to room temperature and neutralize it with a 0.3 M hydrochloric acid solution.
-
Extraction of Excess PMP: Add chloroform to the reaction mixture, vortex thoroughly, and centrifuge to separate the layers. The PMP-labeled sugars will remain in the upper aqueous layer, while the excess PMP will be in the lower chloroform layer.
-
Sample Collection: Carefully collect the upper aqueous layer containing the PMP-sugar derivatives. Repeat the chloroform extraction three to four times to ensure complete removal of excess PMP.
-
Filtration: Filter the final aqueous solution through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC Separation Method
This is an example of a gradient method for separating a mixture of PMP-labeled monosaccharides on a C18 column.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM phosphate buffer, pH 8.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at 245 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 12% B
-
5-25 min: Linear gradient from 12% to 17% B
-
25-30 min: Hold at 17% B
-
30-35 min: Return to 12% B
-
35-45 min: Column re-equilibration at 12% B
-
References
- 1. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side reactions in pyrazolone synthesis
Welcome to the technical support center for pyrazolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing common side reactions encountered during synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazolones.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazolone synthesis and what are the key reactants?
A1: The most prevalent method is the Knorr pyrazolone synthesis, which involves the condensation reaction between a β-ketoester (e.g., ethyl acetoacetate) and a hydrazine derivative (e.g., phenylhydrazine).[1][2] This reaction is typically fast and can produce high yields of the pyrazolone product.[2][3]
Q2: I am observing a mixture of regioisomers in my product. What causes this and how can I improve selectivity?
A2: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4] The regioselectivity is influenced by the difference in reactivity between the two carbonyl groups and the reaction conditions, such as pH.[5][6] Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor the other.[6]
Troubleshooting Poor Regioselectivity:
-
pH Control: Adjusting the pH can direct the initial nucleophilic attack of the hydrazine. Acid catalysis is often employed to facilitate the reaction.[6][7]
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Experimenting with different solvents may be necessary.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Q3: My reaction is not going to completion, and the yield is low. What are the potential causes and solutions?
A3: Low yields in pyrazolone synthesis can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the β-ketoester or hydrazine can lead to side reactions and lower the yield.[4] It is recommended to use freshly purified reagents, as hydrazine derivatives can degrade over time.[4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that may require optimization.[4][8] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[4][8]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage. This can be addressed by ensuring adequate reaction time and appropriate temperature.[5]
Q4: I have identified an N-acetylated byproduct in my aminopyrazole synthesis. How can I prevent this?
A4: N-acetylation can occur when using acetic acid as a solvent, especially at elevated temperatures.[9] To minimize this side reaction, consider the following:
-
Use a non-acetylating acid catalyst: A catalytic amount of a non-carboxylic acid can be used.
-
Lower the reaction temperature: If acetic acid is necessary as a solvent, running the reaction at a lower temperature can reduce the rate of N-acetylation.
-
Limit reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further acetylation of the product.
Q5: During the synthesis, a fused heterocyclic impurity, pyrazolo[1,5-a]pyrimidine, was formed. What leads to this and how can it be avoided?
A5: 5-Aminopyrazoles are versatile and can react further, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[10] This typically occurs through the reaction of the aminopyrazole with a β-dicarbonyl compound or its equivalent.[10][11]
Minimizing Fused Byproduct Formation:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the hydrazine and the β-dicarbonyl compound to avoid excess dicarbonyl that can react with the product.
-
Mild Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Purification: If the byproduct does form, it can often be separated from the desired pyrazolone by column chromatography or recrystallization.
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on pyrazolone synthesis.
Table 1: Effect of Solvent on the Monoacetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate [9]
| Solvent | Product Ratio (2:3) | Notes |
| Chloroform | ~2:1 | Small amount of diacetylated product also formed. |
| Dioxane | ~2:1 | No N-acetylation of the amino group observed. |
| DMF | ~2:1 | Small amount of N-acetylated product observed. |
| DMF with DMAP (0.2 eq) | ~95:5 | DMAP significantly improves selectivity for one regioisomer. |
Product 2 and 3 are regioisomers of monoacetylated ethyl 3-amino-1H-pyrazole-4-carboxylate.
Table 2: Effect of Reaction Conditions on Pyrazolone Yield
| β-Ketoester | Hydrazine | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid / Ethanol | 1 | 87 | [5] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 1 | High | [2] |
| Ethyl acetoacetate | 3-Nitrophenylhydrazine | Microwave (420W) / Solvent-free | 0.17 | 83 | [12] |
| Various | Various | [Ce(L-Pro)2]2(Oxa) / Ethanol | 1-4 | 70-91 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazolone Synthesis [2]
-
Reaction Setup: In a suitable reaction vessel, combine the β-ketoester (1.0 eq) and the hydrazine derivative (1.0-1.2 eq).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or 1-propanol, and a catalytic amount of glacial acetic acid (a few drops).[2][4]
-
Reaction: Heat the mixture with stirring. The optimal temperature may vary depending on the substrates but is often around 100°C.[2]
-
Monitoring: Monitor the progress of the reaction using TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration.[4] Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Protocol 2: Minimizing Regioisomer Formation [14]
-
In situ Hydrazine Formation: In a reaction vessel under an inert atmosphere, react methylhydrazine with methylformate in a suitable solvent under reflux.
-
Addition of β-ketoester: Add the β-ketoester to the reaction mixture and continue to reflux.
-
Base Addition: Add a solution of sodium ethoxide to the mixture.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent. The product can then be purified by column chromatography.
Protocol 3: Purification by Column Chromatography [15][16]
-
Column Preparation: Plug a glass column with cotton or glass wool and add a layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude pyrazolone product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the eluting solvent to separate the desired product from impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure pyrazolone.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolone.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. Regioselective pyrazoles - GalChimia [galchimia.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
assessing the stability of 1,3-Dimethyl-5-pyrazolone under various reaction conditions
Welcome to the technical support center for 1,3-Dimethyl-5-pyrazolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to assist in your research and development activities.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the handling and analysis of this compound, focusing on its stability.
Q1: I am observing a rapid decrease in the concentration of my this compound solution. What could be the cause?
A1: Rapid degradation of this compound in solution can be attributed to several factors, primarily related to hydrolysis. Pyrazolone derivatives can be susceptible to hydrolysis, especially under non-neutral pH conditions.[1] The stability can be significantly influenced by the pH of your solvent or buffer system. To troubleshoot this issue:
-
Verify the pH of your solution: Ensure the pH is within a stable range, ideally close to neutral (pH 6-8), unless your experimental conditions require otherwise.
-
Solvent selection: Consider the use of aprotic solvents if aqueous conditions are not essential for your experiment, as this will prevent hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation. Ensure your solutions are stored at the recommended temperature (2-8°C) and minimize exposure to high temperatures during your experiments.
Q2: My analytical results show unexpected peaks when analyzing this compound. How can I determine if these are degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this and identify the nature of these products, a forced degradation study is recommended. By intentionally exposing this compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate its degradation products. Comparing the retention times of the peaks in your experimental sample with those from the forced degradation study will help in their identification. Techniques like LC-MS/MS can be invaluable in elucidating the structures of these degradation products.
Q3: How can I prevent the oxidative degradation of this compound during my experiments?
A3: The pyrazolone ring can be susceptible to oxidation.[2] To minimize oxidative degradation:
-
Use de-gassed solvents: Purging your solvents with an inert gas like nitrogen or argon can remove dissolved oxygen.
-
Avoid pro-oxidant reagents: Be mindful of other components in your reaction mixture that could act as oxidizing agents.
-
Consider antioxidants: If compatible with your experimental setup, the addition of a small amount of an antioxidant may be beneficial.
Q4: Is this compound sensitive to light?
A4: While some pyrazole derivatives exhibit good photostability, it is a good practice to protect solutions of this compound from direct light, especially UV light, to prevent potential photodegradation.[3] Storing solutions in amber vials or wrapping containers with aluminum foil is a simple and effective measure.
Illustrative Stability Data
The following tables summarize illustrative quantitative data on the stability of this compound under various stress conditions. This data is intended to be representative and should be confirmed by in-house stability studies.
Table 1: Illustrative Hydrolytic Stability of this compound (48 hours)
| Condition | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product (Hypothesized) |
| 0.1 M HCl | 60 | 15.2 | Pyrazole ring-opened product |
| Water (pH 7) | 60 | 1.8 | Not significant |
| 0.1 M NaOH | 60 | 25.7 | Pyrazole ring-opened product |
Table 2: Illustrative Oxidative, Thermal, and Photostability of this compound
| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Product (Hypothesized) |
| Oxidative | 3% H₂O₂ at 25°C for 24h | 8.5 | Hydroxylated pyrazolone derivative |
| Thermal (Solid) | 80°C for 72h | 2.1 | Not significant |
| Thermal (Solution) | 60°C in Water for 48h | 1.8 | Not significant |
| Photolytic (Solid) | ICH Option 1 | 3.5 | Oxidized pyrazolone derivative |
| Photolytic (Solution) | ICH Option 1 | 6.2 | Oxidized pyrazolone derivative |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL for subsequent stress studies.
Forced Degradation Studies
-
Acid Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 48 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 48 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 72 hours.
-
After exposure, dissolve the solid in a suitable solvent to obtain a known concentration for analysis.
-
-
Thermal Degradation (Solution):
-
Prepare a solution of this compound in water (or another appropriate solvent) at a concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 48 hours.
-
Cool to room temperature before analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug and a solution of the drug (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B Option 1).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after exposure.
-
Analytical Method
A stability-indicating HPLC method should be used to analyze the stressed samples. An example method is provided below, which may require optimization.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, may require a buffer)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a logical troubleshooting process for unexpected degradation.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting flowchart for unexpected degradation of this compound.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
effective purification techniques for crude 1,3-Dimethyl-5-pyrazolone
Technical Support Center: Purification of 1,3-Dimethyl-5-pyrazolone
This guide provides researchers, scientists, and drug development professionals with . It includes troubleshooting advice and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: The most widely used and effective method for purifying crude this compound is recrystallization.[1][2] This technique is generally sufficient to remove unreacted starting materials and most side products, yielding a product of high purity. For more complex impurity profiles, such as isomeric mixtures, column chromatography or fractional distillation may be necessary.[1][3]
Q2: What are the recommended solvents for the recrystallization of this compound?
A2: Several solvent systems are effective for the recrystallization of this compound and its analogs. Common choices include:
-
Single Solvents: Ethanol, methanol, isopropanol, or ethyl acetate.[2][4]
-
Binary Solvent Systems: An alcoholic solvent (like ethanol) to dissolve the crude product, followed by the addition of a non-polar solvent (like n-hexane or petroleum ether) to induce crystallization.[1][4] This method is particularly effective for achieving high purity.[4]
Q3: What are the typical impurities found in crude this compound?
A3: Crude this compound, typically synthesized from methyl hydrazine and ethyl acetoacetate, may contain several impurities:[5][6]
-
Unreacted Starting Materials: Residual methyl hydrazine and ethyl acetoacetate.
-
Regioisomer: The 1,5-dimethylpyrazole isomer can form, especially if reaction conditions are not carefully controlled.[1]
-
Side-Reaction Products: Tars and other viscous impurities can result from product degradation or polymerization under harsh conditions.[1]
-
Solvent Residue: Residual solvents from the synthesis step.
Q4: How can I remove colored impurities from my product?
A4: If the purified product remains colored (e.g., light beige or yellow), it may be due to tar formation or other minor side products.[1][7] A common decolorization technique involves treating the hot, dissolved solution with a small amount of activated charcoal before the filtration and crystallization steps.
Q5: What is the expected appearance and melting point of pure this compound?
A5: Pure this compound is typically a white or light beige solid.[7][8] The reported melting point is in the range of 114-117 °C.[8] A broad or depressed melting point range usually indicates the presence of impurities.
Troubleshooting Guide
Issue 1: The crude product is a viscous oil or syrup and fails to solidify.
-
Possible Cause: This is often due to the presence of significant amounts of unreacted starting materials, solvent residue, or tar-like impurities that inhibit crystallization.[1]
-
Solution:
-
Trituration: Try stirring the oil vigorously with a small amount of a non-polar solvent like cold diethyl ether or n-hexane.[9] This can often induce precipitation of the solid product.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure using a rotary evaporator.[1]
-
Purification: Proceed with purification (e.g., column chromatography) to separate the product from the impurities preventing crystallization.
-
Issue 2: The yield after recrystallization is very low.
-
Possible Cause:
-
The product may be too soluble in the chosen recrystallization solvent, even at low temperatures.
-
Too much solvent was used during the dissolution step.
-
The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper.
-
-
Solution:
-
Solvent Selection: Use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol) and then slowly add a "poor" solvent (e.g., n-hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[4]
-
Concentrate the Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of dissolved product. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice-water bath to maximize the formation of larger crystals.[9]
-
Issue 3: Analytical data (e.g., NMR) indicates the presence of the 1,5-dimethylpyrazole isomer.
-
Possible Cause: The synthesis conditions may have favored the formation of the regioisomer.[1]
-
Solution:
-
Fractional Distillation (Rectification): For liquid pyrazoles, fractional distillation is a highly effective industrial method for separating isomers with different boiling points to achieve purities greater than 99%.[1][10]
-
Column Chromatography: For laboratory scale, column chromatography on silica gel can be used to separate the isomers. A suitable eluent system (e.g., hexanes/ethyl acetate) must be determined, often starting with TLC analysis.[1][3]
-
Acid Addition Salts: The formation of acid addition salts can sometimes allow for the selective crystallization of one isomer over the other.[1][11]
-
Quantitative Data Summary
The following table summarizes purification data for this compound and its close analog, Edaravone (1-phenyl-3-methyl-5-pyrazolone), from various sources.
| Compound | Purification Method | Solvent System | Yield | Purity (HPLC) | Reference |
| Edaravone | Recrystallization | Ethanol / n-Hexane | 90.9% | 99.96% | [4] |
| Edaravone | Recrystallization | Ethanol | - | - | [9] |
| 1,3-Dimethylpyrazole | Rectification | N/A | - | >99% | [1] |
| 3-Methyl-5-pyrazolone Derivatives | Recrystallization | Ethanol / Ethyl Acetate | 60-64% | - | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Binary Solvent System)
This protocol is adapted from a method used for Edaravone, which is structurally similar to this compound.[4]
-
Dissolution: Transfer the crude this compound into an appropriately sized flask. Add a minimal amount of a suitable alcoholic solvent, such as ethanol.
-
Heating: Gently warm the mixture with stirring until the solid is completely dissolved. Avoid boiling for extended periods.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution warm for 5-10 minutes. Remove the charcoal by hot filtration.
-
Crystallization: While the solution is still warm (e.g., ~60 °C), slowly add a non-alcoholic solvent like n-hexane or petroleum ether dropwise with continuous stirring until the solution becomes persistently cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol, followed by a small amount of cold n-hexane, to remove any remaining soluble impurities.[4][9]
-
Drying: Dry the purified product completely, for instance, in a vacuum oven at a moderate temperature (e.g., 80-90 °C) under reduced pressure.[4]
Protocol 2: Purification by Column Chromatography
This is a general procedure for separating complex mixtures.[1][3]
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the desired product and impurities. The target compound should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with the least polar mixture). Pour the slurry into a chromatography column and allow it to pack under gravity or light pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system. Collect fractions in separate test tubes. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for purification via binary solvent recrystallization.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1,2,4]triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS#: 2749-59-9 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
troubleshooting low conversion rates in Knoevenagel condensation of pyrazolones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in the Knoevenagel condensation of pyrazolones.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Knoevenagel condensation of pyrazolones.
Q1: My Knoevenagel condensation reaction is showing low to no conversion. What are the first steps I should take to troubleshoot this?
Low conversion rates can stem from several factors. A logical first step is to re-evaluate your reaction setup and the purity of your starting materials. Ensure that the pyrazolone and aldehyde starting materials are pure, as impurities can inhibit the reaction or lead to unwanted side products.[1] It is also crucial to confirm that your catalyst is active and that the solvent is appropriate for the specific reactants and catalyst system you are using.[2]
Q2: How does the choice of catalyst affect the reaction outcome, and what are some common catalysts used for this reaction?
The catalyst plays a critical role in the Knoevenagel condensation. The choice of catalyst can significantly impact the reaction rate and yield. Both basic and acidic catalysts can be employed.
-
Basic Catalysts : Weak bases are generally preferred to avoid side reactions like the self-condensation of the aldehyde.[3] Commonly used basic catalysts include:
-
Acidic Catalysts : In some cases, acidic catalysts can also be effective. Boric acid has been reported as a mild and efficient catalyst for this reaction.[8]
If you are experiencing low yields, consider screening different catalysts to find the optimal one for your specific substrates.
Q3: The reaction is proceeding slowly. How can I increase the reaction rate?
Several strategies can be employed to increase the reaction rate:
-
Temperature : While many Knoevenagel condensations can be performed at room temperature, gentle heating (e.g., to reflux) can often significantly accelerate the reaction.[3][4]
-
Catalyst Loading : Increasing the catalyst concentration may improve the rate, but it's essential to find the optimal loading to avoid potential side reactions.
-
Water Removal : The Knoevenagel condensation produces water as a byproduct, which can slow down or even reverse the reaction.[3] Employing methods to remove water, such as azeotropic distillation with a Dean-Stark trap or the use of molecular sieves, can drive the reaction forward.
Q4: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?
The most common side reaction is a Michael addition of a second molecule of the pyrazolone to the initially formed Knoevenagel product.[9][10][11] This is especially prevalent when an excess of the pyrazolone is used. To minimize this and other side reactions:
-
Stoichiometry : Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of the pyrazolone and the aldehyde is often recommended.[2]
-
Reaction Time and Temperature : Monitor the reaction progress using thin-layer chromatography (TLC). Stopping the reaction as soon as the starting material is consumed can prevent the formation of byproducts from prolonged reaction times or excessive heat.
-
Base Strength : Using a milder base can help to prevent side reactions such as the self-condensation of the aldehyde.[3]
Q5: How does the choice of solvent impact the Knoevenagel condensation of pyrazolones?
The solvent can have a significant effect on the reaction's success by influencing the solubility of reactants and the reaction mechanism.[2][12]
-
Protic Solvents : Polar protic solvents like ethanol and water-ethanol mixtures are commonly used and can be very effective.[4][12]
-
Aprotic Solvents : Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have also been shown to give good results.[6][12]
-
Solvent-Free Conditions : In some cases, running the reaction under solvent-free conditions can lead to improved yields and is a greener alternative.[2]
If solubility is an issue, consider switching to a different solvent system. For instance, if the pyrazolone aldehyde has low solubility in water, a water-ethanol mixture may provide better results.[4]
Data on Reaction Conditions
The following tables summarize the effect of different catalysts and solvents on the yield of Knoevenagel condensation products of pyrazolones, based on reported literature.
Table 1: Effect of Different Catalysts on Product Yield
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature | Time | Yield (%) | Reference |
| Ammonium Carbonate (20 mol%) | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Water:Ethanol (1:1) | Reflux | 3-20 min | High | [4] |
| Boric Acid | 4-chlorobenzaldehyde | Various active methylene compounds | Aqueous Ethanol | Room Temp. | N/A | Good | [8] |
| Glycine (20 mol%) | Pyrazole-3-carbaldehydes | Substituted pyrazolones | DMSO | Room Temp. | N/A | Moderate to Good | [6][7] |
| Piperidine | 2-(1-phenylvinyl)benzaldehydes | Meldrum's acid | Benzene | Room Temp. | N/A | 80 | [13] |
| Pyrrolidine/BzOH | Pyrazolones, Aryl aldehydes, Aryl methyl ketones | N/A | N/A | Thermal | N/A | Good to High | [14] |
Table 2: Effect of Different Solvents on Product Yield
| Solvent | Catalyst | Reactants | Temperature | Yield (%) | Reference |
| Water:Ethanol (1:1) | Ammonium Carbonate | Pyrazole aldehyde, Malononitrile | Reflux | High | [4] |
| Water | Ammonium Carbonate | Pyrazole aldehyde, Malononitrile | Reflux | Lower | [4] |
| Ethanol | Ammonium Carbonate | Pyrazole aldehyde, Malononitrile | Reflux | Lower | [4] |
| DMF | Hydrotalcite | Benzaldehyde, Ethyl cyanoacetate | Room Temp. | Superior to Toluene | [12] |
| Toluene | Hydrotalcite | Benzaldehyde, Ethyl cyanoacetate | Room Temp. | Good | [12] |
| Methanol | N/A | Benzaldehyde, Ethyl cyanoacetate | Room Temp. | Poor | [12] |
| Diethyl Ether | N/A | Benzaldehyde, Ethyl cyanoacetate | Room Temp. | Good (longer time) | [12] |
Experimental Protocols
Below are detailed methodologies for performing the Knoevenagel condensation of pyrazolones under different successful conditions.
Protocol 1: Ammonium Carbonate in Water-Ethanol [4]
-
In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of a 1:1 water-ethanol mixture.
-
Stir the mixture for 3-5 minutes to ensure proper mixing.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC. Reaction times typically range from 3 to 20 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid product, wash it with water, and dry.
Protocol 2: Boric Acid in Aqueous Ethanol [8]
-
Combine the aldehyde (e.g., 4-chlorobenzaldehyde) and the active methylene compound in aqueous ethanol.
-
Add boric acid as the catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction until completion.
-
The product can often be purified by simple filtration and washing.
Protocol 3: Glycine in DMSO [6][7]
-
Dissolve the pyrazole-3-carbaldehyde and the substituted pyrazolone in DMSO.
-
Add glycine (e.g., 20 mol%) as the catalyst.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction as appropriate for the specific product, which may involve precipitation and filtration.
Visualizations
The following diagrams illustrate the key chemical processes and logical steps involved in troubleshooting the Knoevenagel condensation of pyrazolones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Pyrazole Ring Formation
Welcome to the Technical Support Center for the optimization of reaction parameters in pyrazole ring formation. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole rings?
A1: The most prevalent and foundational method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classic Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example of this approach.[1][2] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1][3]
Q2: Why is the yield of my pyrazole synthesis consistently low?
A2: Low yields in pyrazole synthesis can be attributed to several factors, including suboptimal reaction conditions and the reactivity of the substrates.[4] Common causes include incomplete reactions, where starting materials are not fully consumed, and the formation of side products.[4] To troubleshoot, you can try increasing the reaction time or temperature.[4] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.[4][5] Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times.[4]
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to different pyrazole products.[5] Regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[5] The choice of solvent can dramatically influence regioselectivity; for instance, using aprotic dipolar solvents or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can favor the formation of a single isomer.[1][6] Adjusting the pH is another critical factor, as acidic or basic conditions can favor different regioisomers.[1][5]
Q4: My reaction mixture is turning dark. Is this normal, and how can I obtain a cleaner product?
A4: Discoloration is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[5] The reaction mixture can also become acidic, promoting the formation of colored byproducts.[5] To mitigate this, you can add a mild base to neutralize the acid.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative processes that lead to colored impurities.[5] For purification, washing the crude product with a non-polar solvent can help remove some of these impurities, and recrystallization is an effective method for obtaining a pure, colorless product.[5]
Q5: My pyrazole product is difficult to purify. What are some common purification challenges and solutions?
A5: Purification can be challenging due to the presence of closely eluting impurities or regioisomers. If you are facing issues with co-eluting spots in column chromatography, consider optimizing your High-Performance Liquid Chromatography (HPLC) method by adjusting the gradient, flow rate, or mobile phase.[7] Using a different stationary phase is also an option for persistent co-elution problems.[7] For products that are difficult to crystallize, adding a seed crystal to a cooled, supersaturated solution can induce crystallization.[5] Experimenting with different solvent combinations for recrystallization may also be beneficial.[5]
Troubleshooting Guides
Issue 1: Low or No Yield
| Possible Cause | Troubleshooting Step |
| Purity of Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions. Hydrazine derivatives can degrade, so using a fresh or purified reagent is recommended.[4][5] |
| Reaction Stoichiometry | Verify the correct stoichiometry. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[5] |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[4][5] For many condensation reactions, heating (reflux) is necessary.[4] |
| Catalyst Choice | The type and amount of acid or base catalyst are crucial. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[4] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[4] |
| Formation of Stable Intermediates | In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate. Increasing the temperature or adding a dehydrating agent may be necessary to drive the reaction to the final pyrazole product.[1] |
Issue 2: Formation of Side Products (e.g., Regioisomers)
| Parameter | Optimization Strategy |
| Solvent | The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents like N,N-dimethylacetamide can yield better results than ethanol, especially with aryl hydrazine hydrochlorides.[5][6] |
| pH Control | Adjusting the reaction's pH can influence the initial site of hydrazine attack. Acidic conditions might favor one regioisomer, while basic conditions could favor the other.[5] |
| Temperature | The reaction temperature can affect the product distribution. For some reactions, increasing the temperature to a certain point (e.g., 60 °C) improves the yield of the desired isomer, but further increases may lead to a decrease.[8] |
| Steric Hindrance | Utilizing a bulkier substituent on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[5] |
| Catalyst | The choice of catalyst can influence which regioisomer is formed. Experiment with different acid or base catalysts to find the optimal conditions for your desired product. |
Data Presentation: Parameter Effects on Yield and Regioselectivity
The following tables summarize the impact of different reaction parameters on the outcome of pyrazole synthesis.
Table 1: Effect of Catalyst on Pyrazole Synthesis
| Catalyst | Yield (%) | Notes |
| None | No reaction | Highlights the necessity of a catalyst in some cases. |
| Lithium perchlorate | Good | An eco-friendly Lewis acid catalyst option.[8] |
| Nano-ZnO | 95% | An efficient, green catalyst for the synthesis of 1,3,5-substituted pyrazoles.[6] |
| Cu(OTf)₂ | 60% | A transition metal catalyst that can be effective.[8] |
| Fe(OTf)₃ | No product | Demonstrates that not all Lewis acids are effective for this transformation.[8] |
| AgOTf | up to 99% | Highly effective for the synthesis of 3-CF₃-pyrazoles at room temperature.[8] |
Table 2: Effect of Solvent on Regioselectivity
| Solvent | Regioisomeric Ratio (Isomer A:Isomer B) | Notes |
| Ethanol | ~1:1 | Conventional solvent, often leads to equimolar mixtures of regioisomers.[6] |
| N,N-dimethylacetamide | Highly selective (e.g., 98:2) | Aprotic dipolar solvents can provide excellent regioselectivity.[6] |
| Toluene | Lower yield than other options | Can be a suitable solvent, but may not provide the highest yields compared to others.[8] |
| THF or Dioxane | Lower yield than toluene | These solvents may result in lower product yields.[8] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol outlines the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)[5]
-
Solvent (e.g., ethanol, acetic acid, or N,N-dimethylacetamide)
-
Catalyst (e.g., catalytic amount of glacial acetic acid)[9]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Reagent Addition: Add the hydrazine derivative to the solution. If using a hydrazine salt, a base may be needed for neutralization. Add the acid catalyst if required.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The optimal temperature and time will depend on the specific substrates.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[4][5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][7]
Protocol 2: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine
This protocol details the synthesis of a pyrazolone, a variation of the Knorr synthesis.[10]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Diethyl ether
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. Note that this reaction can be exothermic.[11]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[11]
-
Isolation: Cool the resulting syrup in an ice bath.[11]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[11]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[11]
Mandatory Visualizations
Caption: A generalized experimental workflow for pyrazole synthesis.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Caption: Knorr synthesis pathways leading to different regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazolone Reactants
This guide is designed for researchers, scientists, and drug development professionals to provide targeted strategies and troubleshooting for challenges related to the poor solubility of pyrazolone reactants in experimental settings.
Troubleshooting Guides
This section addresses specific issues encountered during experiments with direct, actionable solutions.
Issue 1: My pyrazolone reactant is not dissolving in the primary reaction solvent.
Answer:
When a pyrazolone reactant fails to dissolve, a systematic approach to solvent and energy input is required. The goal is to find a solvent system or physical method that can solvate the reactant without interfering with the reaction chemistry.
Recommended Strategies:
-
Co-Solvent Screening: The addition of a miscible co-solvent can significantly increase the solvating power of your primary solvent.[1]
-
Temperature Adjustment: Increasing the reaction temperature often enhances solubility.[1] However, this must be balanced with the thermal stability of your reactants and potential for side reactions.
-
Sonication: Applying ultrasonic energy can break down particle agglomerates and enhance dissolution through a process called acoustic cavitation.[2][3] This is a physical method that accelerates the dissolving process.[4][5]
Experimental Protocol: Co-Solvent Screening
Objective: To identify an effective co-solvent for dissolving a poorly soluble pyrazolone reactant.
Materials:
-
Poorly soluble pyrazolone reactant
-
Primary reaction solvent
-
A selection of potential co-solvents with varying polarities (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO)[1]
-
Small-scale reaction vials
Procedure:
-
Add a pre-weighed amount of the pyrazolone reactant to several vials.
-
Add the primary reaction solvent to each vial to mirror the intended reaction concentration.
-
Stir the mixtures at the intended reaction temperature.
-
For vials where the reactant remains undissolved, add a potential co-solvent dropwise, recording the volume, until the solid fully dissolves.[1]
-
Select the co-solvent that achieves dissolution with the minimal volume and is compatible with your reaction conditions.
Issue 2: My reactant precipitates out of solution when the reaction is cooled or upon addition of another reagent.
Answer:
Precipitation during a reaction indicates that the solution has become supersaturated. This can be caused by a change in temperature, a change in the solvent composition (e.g., by adding a reagent dissolved in a different solvent), or the formation of a less soluble product.
Recommended Strategies:
-
Maintain Elevated Temperature: If the compound is soluble at a higher temperature, consider maintaining the reaction mixture at that temperature throughout the process, if the reaction parameters allow.
-
Solvent Mixture Adjustment: A pre-determined co-solvent system identified through screening (see Protocol above) should be used from the start of the reaction to ensure the reactant remains in solution.
-
Lower Reactant Concentration: Reducing the overall concentration of the reactants can prevent the solution from reaching its saturation point.[1]
-
Phase-Transfer Catalysis (PTC): If your reaction involves immiscible phases (e.g., an aqueous and an organic layer), a phase-transfer catalyst can be used. The catalyst transports one reactant across the phase boundary to react with the other, eliminating the need for a single solvent that dissolves everything.[6][7][8] This is particularly useful for the alkylation of pyrazolones.[6]
Issue 3: My final pyrazolone product has poor solubility, making purification and downstream applications difficult.
Answer:
Improving the solubility of the final product often requires formulation or structural modification strategies. These methods aim to alter the physical form of the compound or its intrinsic chemical properties.
Recommended Strategies:
-
Solid Dispersion: This technique involves dispersing the compound in a hydrophilic, inert carrier matrix at a solid state.[9][10] This can reduce particle size, improve wettability, and create amorphous forms, all of which enhance dissolution rates.[11]
-
Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino, sulfonate) into the pyrazolone structure to increase its polarity and affinity for aqueous or polar organic solvents.[1][12][13]
-
Salt Formation: If the pyrazolone derivative contains acidic or basic functional groups, converting it to a salt can dramatically increase its aqueous solubility.[1]
-
Micellar Solubilization: The use of surfactants above their critical micelle concentration can encapsulate the hydrophobic pyrazolone within micelles, increasing its apparent solubility in the bulk solvent.[14][15]
Experimental Protocol: Solid Dispersion via Solvent Evaporation
Objective: To prepare a solid dispersion of a poorly soluble pyrazolone product to enhance its dissolution rate.
Materials:
-
Poorly soluble pyrazolone product
-
A water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG))[9]
-
A common solvent that dissolves both the pyrazolone and the carrier (e.g., ethanol, methanol, dichloromethane)[11][16]
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve a defined ratio of the pyrazolone product and the selected carrier (e.g., 1:1, 1:5, 1:10 w/w) in the common solvent.
-
Ensure complete dissolution of both components. Gentle heating or sonication can be applied if necessary.
-
Evaporate the solvent using a rotary evaporator to form a thin film.
-
Dry the resulting solid mass completely under vacuum to remove any residual solvent.
-
The final solid dispersion can be crushed, pulverized, and sieved to obtain a fine powder with improved solubility characteristics.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of pyrazolone derivatives?
The solubility of pyrazolone derivatives is governed by several physicochemical factors:
-
Molecular Weight: Higher molecular weight compounds are generally more difficult to solvate.[1]
-
Crystal Structure: The energy required to overcome the crystal lattice forces directly impacts solubility. A more stable crystal lattice leads to lower solubility.[1]
-
Substituents: The nature of the functional groups on the pyrazolone ring is critical. Lipophilic (non-polar) groups decrease aqueous solubility, while polar groups (e.g., -OH, -COOH, -SO3H) increase it.[1][12]
-
Intermolecular Forces: Strong intermolecular forces, especially hydrogen bonding, can lead to lower solubility in solvents that cannot disrupt these interactions.[1]
-
pH: For pyrazolone derivatives with ionizable groups, the pH of the solution is a dominant factor. Solubility is typically highest at a pH where the molecule is ionized.[1][17][18]
Q2: Which solvents are commonly used for pyrazolone synthesis?
The choice of solvent is highly dependent on the specific pyrazolone derivative and reaction type. Common solvents include ethanol, methanol, acetone, toluene, dichloromethane, and acetonitrile.[1][19][20] In many modern syntheses, microwave-assisted, solvent-free conditions are employed to bypass solubility issues entirely and promote greener chemistry.[21][22][23]
Q3: How does sonication improve solubility?
Sonication, or the application of high-frequency sound waves, does not increase the equilibrium solubility of a compound but significantly accelerates the rate of dissolution.[5] It achieves this through:
-
Acoustic Cavitation: The formation and collapse of microscopic bubbles generate intense local energy, which breaks down solute aggregates and enhances solvent penetration.[2][3]
-
Particle Size Reduction: The mechanical forces help to reduce the particle size of the solute, increasing the surface area available for solvation.[2]
Q4: Can I use surfactants to improve the solubility of my reactant?
Yes, surfactants can be highly effective. When used above their critical micelle concentration (CMC), surfactant molecules form aggregates called micelles. The hydrophobic core of these micelles can encapsulate poorly soluble pyrazolone molecules, effectively increasing their concentration in the bulk aqueous or polar solvent system.[14][24] This is a form of micellar solubilization.
Q5: What is microwave-assisted synthesis and how does it help with solubility problems?
Microwave-assisted synthesis uses microwave irradiation to heat the reaction mixture. This technique offers several advantages for poorly soluble reactants:
-
Rapid Heating: Microwaves provide rapid and uniform heating, which can increase solubility and dramatically shorten reaction times.[22][23]
-
Solvent-Free Reactions: Many microwave-assisted protocols are performed under neat (solvent-free) conditions.[21][25] By mixing the solid reactants and irradiating them, the need to dissolve them in a solvent is completely eliminated.
Data Presentation: Comparison of Solubility Enhancement Strategies
The following table summarizes and compares the primary strategies for overcoming poor pyrazolone solubility.
| Strategy | Principle | Advantages | Considerations |
| Co-Solvency | Increasing the solvating power of the primary solvent by adding a miscible co-solvent.[1] | Simple to implement; allows for fine-tuning of solvent polarity. | The co-solvent must be compatible with the reaction chemistry; may complicate product isolation. |
| pH Adjustment | Altering the pH to ionize acidic or basic functional groups on the pyrazolone, increasing aqueous solubility.[1][18] | Highly effective for ionizable compounds; can dramatically increase solubility. | Only applicable to molecules with appropriate pKa values; the required pH may not be suitable for the reaction. |
| Sonication | High-frequency sound waves break down particle agglomerates and increase the dissolution rate.[2][3] | Accelerates dissolution; useful for preparing solutions and suspensions; can be applied at various scales.[26] | Does not increase equilibrium solubility; prolonged sonication can generate heat and potentially degrade compounds.[4][5] |
| Microwave Synthesis | Uses microwave energy for rapid heating, often in solvent-free conditions.[21][22] | Very fast reaction times; can bypass solubility issues by eliminating the solvent; high yields.[23][25] | Requires specialized microwave reactor equipment; not all reactions are suitable for high temperatures. |
| Solid Dispersion | Dispersing the pyrazolone in a hydrophilic solid carrier matrix.[9][11] | Significantly improves dissolution rate and bioavailability; can create stable amorphous forms.[10][27] | Requires an additional formulation step; carrier selection is critical for performance and compatibility. |
| Surfactants / PTC | Using amphiphilic molecules to form micelles or transfer reactants between phases.[6][14] | Effective for both increasing apparent solubility and for heterogeneous reactions; can enable reactions in water.[14] | May complicate purification by requiring removal of the surfactant/catalyst; requires careful selection of the agent. |
| Structural Modification | Chemically altering the pyrazolone structure to add polar, solubilizing groups.[1][13] | Provides a permanent solution to poor solubility.[12] | Requires additional synthetic steps; may alter the biological activity of the molecule. |
Visualizations
Workflow for Troubleshooting Poor Solubility
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 3. hielscher.com [hielscher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. japer.in [japer.in]
- 11. jddtonline.info [jddtonline.info]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC02371H [pubs.rsc.org]
- 15. longdom.org [longdom.org]
- 16. japsonline.com [japsonline.com]
- 17. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ajdhs.com [ajdhs.com]
- 19. tandfonline.com [tandfonline.com]
- 20. WO2007131153A2 - Methods for the preparation of pyrazole-containing compounds - Google Patents [patents.google.com]
- 21. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
- 24. Surfactant - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. jopcr.com [jopcr.com]
minimizing byproduct formation in the reaction of methylhydrazine and ethyl acetoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 1,3-dimethyl-5-pyrazolone from the reaction of methylhydrazine and ethyl acetoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is achieved through the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative (methylhydrazine).[1][2][3] The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring.[3][4]
Q2: What are the most common byproducts in this reaction and why do they form?
A2: The primary byproduct is the regioisomer, 1,5-dimethyl-3-pyrazolone.[5][6] This forms because methylhydrazine is an unsymmetrical nucleophile, and its two nitrogen atoms can attack the two different electrophilic carbonyl carbons of ethyl acetoacetate. Other potential impurities include unreacted starting materials and intermediates from incomplete cyclization.[6]
Q3: How can I control the regioselectivity of the reaction to favor the desired this compound isomer?
A3: Regioselectivity is influenced by steric and electronic factors, and can be controlled by the choice of solvent and reaction conditions.[5] The use of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of the desired isomer where the substituted nitrogen of the hydrazine attacks the ketone carbonyl.[7]
Q4: What is the optimal temperature for this reaction?
A4: The optimal temperature can vary depending on the solvent used. For reactions in ethanol or methanol, temperatures in the range of 78-80°C are commonly employed.[8][9] Some solvent-free procedures may utilize slightly higher temperatures, around 80-90°C, for shorter durations.[9] It is crucial to monitor the reaction, as excessive heat can lead to byproduct formation.[2]
Q5: Is a catalyst required for this synthesis?
A5: The Knorr pyrazole synthesis is typically acid-catalyzed.[2][4] A few drops of a weak acid like glacial acetic acid are often sufficient to facilitate both the initial hydrazone formation and the subsequent cyclization.[3] However, excessively acidic conditions should be avoided as they can promote side reactions.[2]
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized. A suitable mobile phase, such as 30% ethyl acetate in hexane, can be used for this purpose.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | 1. Incomplete Reaction: Reaction time or temperature may be insufficient.[2] 2. Suboptimal Stoichiometry: Incorrect molar ratio of reactants. A slight excess of hydrazine is sometimes used.[2][8] 3. Impure Starting Materials: Impurities in methylhydrazine or ethyl acetoacetate can lead to side reactions.[2] | 1. Monitor the reaction by TLC to ensure completion. If necessary, increase reaction time or temperature cautiously.[2] 2. Use a slight excess (e.g., 1.2 equivalents) of methylhydrazine.[8] 3. Ensure the purity of starting materials through distillation or by using a fresh bottle from a reliable supplier. |
| Presence of Regioisomeric Byproduct (1,5-dimethyl-3-pyrazolone) | 1. Reaction Conditions Favoring the Undesired Isomer: The reaction pathway is sensitive to the solvent and temperature.[5][7] 2. Lack of Regiochemical Control: Standard solvents like ethanol may give lower regioselectivity.[1] | 1. Change the solvent to a fluorinated alcohol like TFE or HFIP to enhance regioselectivity.[7] 2. Carefully control the reaction temperature, as lower temperatures can sometimes improve selectivity. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Residual Solvent: Trapped solvent can lower the melting point. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Yellow or Colored Impurities in the Final Product | 1. Side Reactions: Hydrazine derivatives can sometimes form colored impurities, especially at elevated temperatures.[6] | 1. Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture.[6] 2. Treat a solution of the crude product with activated charcoal to remove colored impurities before filtration and recrystallization. |
Data Summary
The following tables summarize key quantitative data for the synthesis of pyrazolones.
Table 1: Optimized Reaction Conditions for Pyrazolone Synthesis
| Reactants | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Ketoester:Hydrazine) | Yield (%) | Reference(s) |
| Ethyl acetoacetate, Hydrazine hydrate | Ethanol | 80 | 3 | 1:1.2 | ≥85 | [8] |
| Ethyl acetoacetate, Methylhydrazine | None | 80-90 | 1.5 | 1.1:1 | ~100 | [9] |
| Ethyl acetoacetate, Phenylhydrazine | None | 135-145 | 1 | 1:1 | Not specified | [2] |
| Ethyl benzoylacetate, Hydrazine hydrate | 1-Propanol | ~100 | 1 | 1:2 | 79 | [3][10] |
Table 2: Effect of Solvent on Regioselectivity in Pyrazole Formation
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Isomer Ratio (A:B)* | Reference(s) |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 86:14 | [7] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 98:2 | [7] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | [7] |
*Isomer A corresponds to the N-substituted nitrogen being adjacent to the furan ring, which is analogous to the desired 1,3-disubstituted pyrazolone in the primary reaction of interest.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound (Solvent-Free)
This protocol is adapted from a high-yield, solvent-free procedure.[9]
Materials:
-
Ethyl acetoacetate (1.1 equivalents)
-
Methylhydrazine (1.0 equivalent)
-
Diethyl ether (for washing)
-
Round-bottom flask with magnetic stirrer
-
Ice-water bath and heating mantle/oil bath
Procedure:
-
Place ethyl acetoacetate (28.1 mL, 0.22 mol) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath (0 °C).
-
Slowly add methylhydrazine (10.5 mL, 0.20 mol) dropwise to the cooled ethyl acetoacetate with continuous stirring.
-
After the addition is complete, remove the ice bath and securely cap the flask.
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
Increase the temperature to 90 °C and stir for an additional 30 minutes.
-
After cooling, remove the volatile components (excess ethyl acetoacetate, ethanol, and water) under reduced pressure (vacuum stripping).
-
Wash the resulting solid product with diethyl ether to remove non-polar impurities.
-
Dry the final product under vacuum to yield this compound.
Visualizations
Caption: Reaction pathways for the synthesis of pyrazolones.
Caption: Troubleshooting workflow for pyrazolone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
- 10. youtube.com [youtube.com]
PMP Derivatization Efficiency: A Technical Support Guide on the Impact of pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the efficiency of 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for PMP derivatization of monosaccharides?
A1: The PMP derivatization reaction requires an alkaline or weakly basic medium to proceed efficiently.[1] The optimal pH can vary depending on the specific monosaccharides being analyzed and the overall experimental goals. While some studies have utilized a buffer solution at a pH as high as 13 for optimizing reaction conditions like temperature and time, this is not always necessary.[2] For the derivatization reaction itself, creating a basic environment with sodium hydroxide or ammonia is key.
Q2: How does pH affect the PMP derivatization reaction?
A2: The reaction requires an alkaline medium to form the reactive PMP enolate ion, which is crucial for the derivatization of the reducing end of the carbohydrate.[1] The pH of the reaction mixture directly influences the rate and completeness of this reaction.
Q3: Can the pH of the mobile phase in HPLC analysis affect the results of PMP-derivatized monosaccharides?
A3: Yes, the pH of the mobile phase is a critical parameter in the HPLC separation of PMP-derivatized monosaccharides.[1][3] It can significantly impact the retention times and resolution of the derivatives.[4] The pH affects the ionization state of the PMP-sugar derivatives; at higher pH values, the enol group in the pyrazolone ring can dissociate, leading to ionized molecules that are less retained on C18 columns.[1]
Q4: What are the common bases used to adjust the pH for PMP derivatization, and are there advantages to using one over the other?
A4: Sodium hydroxide (NaOH) and ammonia (or ammonium hydroxide) are commonly used to create the alkaline conditions required for PMP derivatization.[5][6] A significant advantage of using a volatile base like ammonia is that the excess can be easily removed by vacuum drying.[5][6] This allows for direct analysis by mass spectrometry (MS) without a desalting step, which is often necessary when using NaOH due to salt formation.[1][5][6]
Q5: I am observing poor separation of certain monosaccharide isomers. Could pH be the cause?
A5: Absolutely. The pH of the mobile phase can have a significant effect on the separation of isomers. For instance, unbuffered mobile phases may result in poor separation of glucuronic acid and galacturonic acid.[3] Adjusting the pH of the mobile phase, for example to pH 8.2, has been shown to improve the separation efficiency of such isomers.[3] The separation of xylose and galactose can also be highly dependent on the mobile phase pH.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no derivatization yield | The reaction mixture is not sufficiently alkaline. | Ensure the pH of the reaction mixture is basic. Add sodium hydroxide or ammonium hydroxide as per the protocol. |
| Incorrect reaction temperature or time for the chosen pH. | Optimize reaction conditions. One study found optimal conditions for glucose-PMP derivatization at 71°C for 134 minutes at a fixed pH of 13.[2] Another study reported optimal conditions of 70°C for 30 minutes.[4] | |
| Poor peak shape (splitting or tailing) in HPLC | The pH of the mobile phase is too close to the pKa of the PMP-derivatized analyte. | For ionizable analytes, use a buffer with a pH at least 2 units away from the pKa to ensure the analyte is in a single form.[8] |
| Co-elution of monosaccharide isomers | The pH of the mobile phase is not optimal for separating the specific isomers. | Systematically adjust the pH of the mobile phase. For example, increasing the pH from 7.0 to 8.0 can significantly alter the retention and separation of different monosaccharides.[1][7] |
| Inconsistent retention times | Fluctuations in the mobile phase pH. | Use a buffered mobile phase and ensure it is properly prepared and stable throughout the analysis.[8] |
| Sample loss before MS analysis | The use of non-volatile salts (e.g., from NaOH) requires a desalting step. | Consider using a volatile base like liquid ammonia or ammonium hydroxide for the derivatization to avoid the need for desalting.[5][6] |
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on the Separation of PMP-Derivatized Monosaccharides
| pH of Buffer Component | Acetonitrile Content (%) | Observation | Reference |
| 7.0 | 15-18 | Xylose and galactose separation is unaffected. | [1] |
| 7.5 | 15-18 | Xylose and galactose co-elute. | [1] |
| 8.0 | 15 | Best separation of all tested monomers in isocratic runs. | [1] |
| 8.0 | >16 | Separation of xylose and galactose is notably affected, leading to co-elution. | [1] |
| 8.2 | N/A (Gradient Elution) | Provided the best separation efficiency for a comprehensive set of monosaccharides. | [3] |
| 4.0 - 5.5 | 22 | Increasing the pH in this range decreased elution time and resolution. | [4] |
Experimental Protocols
Protocol 1: PMP Derivatization using Sodium Hydroxide
This protocol is adapted from methodologies described for HPLC-UV analysis.
-
Sample Preparation: Dissolve the carbohydrate sample in deionized water.
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the carbohydrate solution with 100 µL of 0.6 M NaOH and 200 µL of 0.5 M PMP in methanol.
-
Seal the vial and incubate the mixture at 70°C for 30 minutes in a water bath.[4]
-
After incubation, cool the reaction mixture to room temperature.
-
-
Neutralization:
-
Add 100 µL of 0.3 M HCl to neutralize the excess NaOH.
-
-
Extraction of Excess PMP:
-
Add 1 mL of chloroform to the mixture.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Carefully remove the upper aqueous layer containing the PMP-derivatized carbohydrates for HPLC analysis. Repeat the extraction two more times to ensure complete removal of excess PMP.
-
-
Analysis:
-
Filter the aqueous layer through a 0.45 µm filter before injecting it into the HPLC system.
-
Protocol 2: Improved PMP Derivatization using Ammonia for MS Compatibility
This protocol is based on an improved method that avoids the use of non-volatile salts.[5][6]
-
Sample Preparation: Dissolve the carbohydrate sample in deionized water.
-
Derivatization Reaction:
-
In a reaction vial, mix the carbohydrate solution with a methanolic solution of PMP and an aqueous solution of ammonia.
-
Seal the vial and incubate at an optimized temperature and time (e.g., 70°C for 60-90 minutes).
-
-
Removal of Volatile Reagents:
-
After the reaction, cool the mixture to room temperature.
-
Dry the sample under vacuum to remove the excess volatile ammonia and solvent.
-
-
Reconstitution and Analysis:
Visualizations
References
- 1. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 3. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Tautomeric Mixtures in Pyrazolone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with tautomeric mixtures in pyrazolone reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common tautomeric forms of pyrazolones and how can I identify them?
Pyrazolones can exist in three primary tautomeric forms: the CH-form, the NH-form, and the OH-form.[1] The predominant tautomer is influenced by factors such as the substituents on the pyrazolone ring, the solvent, and the temperature.[2]
-
CH-form (4,5-dihydro-5-oxo-1H-pyrazole): Often observed in non-polar solvents like chloroform (CDCl₃).[2]
-
NH-form (1,2-dihydro-5-oxo-3H-pyrazole): Can be a major form, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO).[2]
-
OH-form (1H-pyrazol-5-ol): This enolic form contributes to the aromaticity of the pyrazole ring and its prevalence can be solvent-dependent.[3]
Identification of Tautomers: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for identifying and quantifying tautomeric mixtures.[2][4]
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and the NH or OH protons can distinguish between the tautomers. For example, the CH form will show a signal for the proton at the C4 position.[2]
-
¹³C NMR: The chemical shifts of the carbonyl carbon (C5) and the C3 and C4 carbons are distinct for each tautomer.[4]
-
¹⁵N NMR: This technique can provide clear evidence for the protonation state of the nitrogen atoms, helping to differentiate between the NH and OH forms.[5]
Below is a diagram illustrating the tautomeric equilibrium of pyrazolones.
graph Tautomeric_Equilibrium { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
CH [label="CH-form", fillcolor="#F1F3F4", fontcolor="#202124"]; NH [label="NH-form", pos="2,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; OH [label="OH-form", pos="1,-1.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
CH -- NH [label="[H⁺]"]; NH -- OH [label="[H⁺]"]; OH -- CH [label="[H⁺]"]; }
Caption: Tautomeric equilibrium of pyrazolone.Q2: I am getting a mixture of regioisomers in my Knorr pyrazole synthesis. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[6][7] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[6][8]
Several factors influence the regioselectivity of this reaction:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack.
-
Reaction Conditions: Solvent, temperature, and pH can all play a crucial role in directing the regioselectivity.[9]
Strategies to Improve Regioselectivity:
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[10]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by increasing the difference in activation energies for the two competing pathways.
-
pH Adjustment: The pH of the reaction mixture can affect the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons. The use of a mild acid catalyst is common in the Knorr synthesis.[8]
-
Protecting Groups: In some instances, a protecting group strategy can be employed to temporarily block one of the carbonyl groups, directing the hydrazine attack to the other.
Below is a table summarizing the effect of different solvents on the regioselectivity of a hypothetical pyrazole synthesis.
| Solvent | Dielectric Constant | Regioisomeric Ratio (A:B) |
| Ethanol | 24.5 | 1.3 : 1 |
| Toluene | 2.4 | 2.1 : 1 |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | 9 : 1 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | 15 : 1 |
Q3: My alkylation/acylation reaction is giving me a mixture of N- and O- or C-alkylated/acylated products. What can I do to control the selectivity?
The alkylation and acylation of pyrazolones are complicated by their ambident nucleophilic character, arising from the different tautomeric forms. This can lead to mixtures of N-alkylated/acylated, O-alkylated/acylated, and C-alkylated/acylated products.[1][11] The outcome of the reaction is highly dependent on the reaction conditions and the nature of the electrophile.
Factors Influencing Alkylation/Acylation Selectivity:
-
Electrophile: "Hard" electrophiles (e.g., dimethyl sulfate, diazomethane) tend to favor reaction at the harder nucleophilic oxygen atom (O-alkylation), while "softer" electrophiles (e.g., alkyl halides) may favor reaction at the softer nitrogen or carbon atoms.[1]
-
Base: The choice of base can influence which tautomer is present in higher concentration. A strong base will deprotonate the pyrazolone, and the resulting anion's reactivity will be influenced by the counter-ion and solvent.
-
Solvent: The solvent can affect the solvation of the pyrazolone and the electrophile, thereby influencing the reaction pathway.
-
Temperature: As with other reactions, temperature can affect the selectivity.
Strategies for Controlling Selectivity:
-
Mitsunobu Reaction: This reaction, which proceeds under mild and neutral conditions, can be an alternative for achieving selective N-alkylation.[1]
-
Protecting Groups: A suitable protecting group can be used to block one of the reactive sites, directing the alkylation or acylation to the desired position.
-
Careful Selection of Reagents and Conditions: Based on the desired outcome (N- vs. O- vs. C-substitution), a systematic variation of the electrophile, base, solvent, and temperature should be performed.
Troubleshooting Guides
Issue 1: Low Yield in Knorr Pyrazole Synthesis
A low yield in the Knorr pyrazole synthesis can be attributed to several factors.[6] The following guide provides a systematic approach to troubleshooting this issue.
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | - Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative.[6] - Use freshly opened or purified hydrazine, as it can degrade over time.[6] |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature and time by monitoring the reaction progress using TLC or LC-MS.[6] - Screen different solvents to find the optimal medium for the reaction. - Adjust the pH with a suitable acid catalyst. |
| Incorrect Stoichiometry | - Verify the stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[6] |
| Side Reactions | - Be aware of potential side reactions, such as the formation of regioisomers or incomplete cyclization.[6] - If discoloration is observed, it might be due to impurities from the hydrazine starting material. Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction.[6] |
Below is a logical workflow for troubleshooting low yields in pyrazole synthesis.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[3]
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., glacial acetic acid, HCl) (catalytic amount)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the acid catalyst to the solution.
-
Add the hydrazine derivative to the mixture. If using a hydrazine salt, a mild base like sodium acetate may be added to liberate the free hydrazine.[6]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration.[6]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]
Below is a diagram illustrating the experimental workflow for the Knorr pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. rsc.org [rsc.org]
selecting the right catalyst for pyrazolone synthesis modifications
Welcome to the Technical Support Center for Pyrazolone Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of pyrazolone synthesis and its modifications. Here, you will find practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in catalyst selection and optimization of your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazolone synthesis?
A1: The most prevalent and foundational method for synthesizing pyrazolone derivatives is the Knorr pyrazole synthesis.[1] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester.[1] It is a versatile and relatively straightforward method that has paved the way for a wide array of pyrazolone analogs.[1]
Q2: My pyrazolone synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in pyrazolone synthesis can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of stable intermediates or side reactions.[2][3]
Troubleshooting Steps for Low Yield: [2]
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity, as impurities can lead to side reactions.[2]
-
Optimize Reaction Conditions: Verify the ideal temperature, solvent, and catalyst concentration for your specific substrates. Some reactions may require heating, while others proceed at room temperature.[3] The order of reagent addition can also be crucial.[3]
-
Address Stable Intermediates: In some cases, a stable hydrazone intermediate may form but not efficiently cyclize.[1] Adjusting the reaction conditions, such as increasing the temperature or using a dehydrating agent, can promote the final cyclization step.[3]
-
Consider pH Control: The pH of the reaction can significantly influence the reaction rate and the formation of byproducts. For reactions involving hydrazine salts, which can make the mixture acidic, adding a mild base like sodium acetate can lead to a cleaner reaction profile.[2]
Q3: I am observing the formation of isomeric pyrazolones. How can I improve the regioselectivity of the reaction?
A3: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[3]
Strategies to Improve Regioselectivity:
-
Catalyst Selection: The choice of catalyst can direct the reaction towards a specific regioisomer. For instance, solid acid catalysts have been used for regioselective pyrazolone synthesis.[3]
-
Solvent Choice: The polarity and nature of the solvent can impact which carbonyl group is preferentially attacked by the hydrazine.
-
pH Adjustment: Altering the pH can change the reaction pathway. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[3]
Q4: My reaction mixture has a significant discoloration. Is this normal, and how can I purify my product?
A4: Discoloration, often a yellow or red hue, is a frequent observation in Knorr pyrazolone synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material.[2] While some discoloration may be unavoidable, extensive side reactions can be minimized by optimizing the reaction conditions. Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incorrect reaction temperature or time.[3]- Poor quality of starting materials.[2]- Inactive catalyst. | - Optimize temperature and monitor reaction progress using TLC.[3]- Ensure high purity of reactants.[2]- Use a fresh or different catalyst. |
| Formation of Multiple Products | - Lack of regioselectivity with unsymmetrical substrates.[3]- Competing side reactions. | - Adjust pH or change the catalyst to improve regioselectivity.[3]- Modify reaction conditions (temperature, solvent) to disfavor side reactions. |
| Product is Unstable and Decomposes | - Presence of strong bases leading to ring opening.[3]- Highly reactive functional groups on the pyrazolone ring.[3] | - Avoid strongly basic conditions during reaction and work-up.[3]- Consider alternative synthetic routes that are milder. |
| Difficulty in Product Purification | - Formation of closely related impurities or isomers.- Product is an oil and does not crystallize. | - Utilize column chromatography for separation.[2]- Attempt to form a salt of the product to induce crystallization. |
Data Presentation: Comparison of Catalysts
The selection of an appropriate catalyst is crucial for optimizing the synthesis of pyrazolone derivatives. Below is a summary of the performance of different Brønsted acid catalysts in a one-pot condensation reaction.
Table 1: Comparison of Brønsted Acid Catalysts for Pyrazolone Synthesis [5]
| Catalyst | Time (min) | Yield (%) |
| Silica Sulfuric Acid (SSA) | 60 | 90 |
| Tetra-n-butyl Ammonium Hydrogen Sulfate (TBAHSO4) | 45 | 95 |
| [2,2′-BPyH][C(CN)3]2 (Ionic Liquid) | 45 | 96 |
| No Catalyst | 180 | 20 |
Reaction Conditions: Solvent-free, room temperature, 1 mol% catalyst.[5]
Table 2: Effect of Heteropolyacid Catalyst on Reaction Time and Yield [1]
| Catalyst | Time (h) | Yield (%) |
| No Catalyst | 13-18 | 50-70 |
| H4SiW12O14·nH2O | 5-8 | 75-80 |
Reaction Conditions: Refluxing in ethanol.[1]
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of a Pyrazolone Derivative
This protocol details the synthesis of a pyrazolone using glacial acetic acid as a catalyst.
Materials:
-
Ethyl acetoacetate
-
Hydrazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure: [4]
-
Dissolve equimolar quantities of the desired hydrazide and ethyl acetoacetate in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to act as a catalyst.
-
Reflux the reaction mixture in a water bath for 10 hours.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Wash the crude product with diethyl ether to remove any unreacted ethyl acetoacetate.
-
Dry the obtained product and purify by recrystallization from ethanol.
Protocol 2: Heteropolyacid-Catalyzed Synthesis of Pyrazolone Derivatives
This protocol utilizes a Keggin-type heteropolyacid as a catalyst for a more efficient synthesis.
Materials:
-
3-acetyldihydrofuran-2(3H)-one
-
Thiosemicarbazide derivative
-
Ethanol
-
H4SiW12O14·nH2O (Keggin-type heteropolyacid)
Procedure: [1]
-
In a round-bottom flask, combine 3-acetyldihydrofuran-2(3H)-one (10 mmol) and the appropriate thiosemicarbazide derivative (10 mmol) in ethanol.
-
Add a catalytic amount of H4SiW12O14·nH2O.
-
Reflux the reaction mixture for 5-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Recrystallize the solid from ethanol to obtain the pure pyrazolone derivative.
Protocol 3: Organocatalytic Three-Component Synthesis of α,β,γ,δ-Unsaturated Pyrazolones
This protocol describes a metal-free, organocatalytic approach for the synthesis of more complex pyrazolone derivatives.
Materials:
-
Pyrazolone (0.2 mmol)
-
Aldehyde (0.22 mmol)
-
Ketone (0.22 mmol)
-
Organocatalyst (e.g., a chiral amine, 20 mol%)
-
Dry toluene (2.0 mL)
Procedure: [6]
-
In a reaction vessel, combine the pyrazolone, aldehyde, ketone, and organocatalyst in dry toluene under an argon atmosphere.
-
Heat the mixture at 110 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General mechanism of the Knorr pyrazolone synthesis.
Caption: Troubleshooting workflow for low pyrazolone yield.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
preventing degradation of PMP-sugar derivatives before HPLC analysis
Welcome to the technical support center for the analysis of 1-phenyl-3-methyl-5-pyrazolone (PMP)-sugar derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of PMP-labeled sugars before HPLC analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the preparation and analysis of PMP-sugar derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Peak Area or Disappearance of Peaks | Degradation of PMP-sugar derivatives: PMP-labeled sugars can be unstable, especially at elevated temperatures and non-neutral pH. | - Storage: Store derivatized samples at 4-5°C for short-term storage (up to 3 days). For longer periods, drying the sample is recommended.[1] - pH Control: After derivatization, neutralize the reaction mixture to a pH of approximately 6.8-7.0.[2] - Internal Standard: For the highest precision, the use of an internal standard is mandatory to account for any potential losses during sample preparation and storage.[1] |
| Appearance of Unexpected Peaks | Formation of degradation products: Hydrolysis of the PMP-sugar linkage can lead to the appearance of free PMP and other byproducts. Incomplete removal of excess PMP: Residual PMP reagent can appear as a large peak in the chromatogram, potentially obscuring peaks of interest. | - Control Degradation: Follow proper storage procedures as outlined above. Analyze samples as soon as possible after derivatization. - Optimize Extraction: After neutralization, perform a thorough extraction with a suitable organic solvent (e.g., chloroform, diethyl ether, or dichloromethane) to remove excess PMP. Repeat the extraction step multiple times for complete removal.[2] |
| Peak Tailing or Broadening | Poor chromatographic conditions: Inappropriate mobile phase pH or composition can affect peak shape. Column contamination: Accumulation of sample matrix components or precipitated salts on the column. | - Mobile Phase pH: The pH of the mobile phase significantly influences the retention and separation of PMP-sugar derivatives. Optimization of the mobile phase pH is crucial for good peak shape.[1] - Column Washing: Implement a regular column washing protocol to remove contaminants. |
| Inconsistent Retention Times | Fluctuations in temperature: Changes in column temperature can affect retention times. Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents. | - Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. - Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure it is well-mixed and degassed. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for PMP-derivatized sugar samples?
A1: For short-term storage (up to 3 days), it is recommended to keep the neutralized aqueous samples at 4-5°C.[1] For longer-term storage, drying the samples is advised to prevent degradation.[1] A study on the stability of PMP-labeled monosaccharides showed that samples are stable for at least 24 hours when stored at 4°C.
Q2: How can I confirm if my PMP-sugar derivatives are degrading?
A2: Degradation of PMP-sugar derivatives will typically manifest as a decrease in the peak area of the analyte over time. You may also observe the appearance of new, smaller peaks in your chromatogram, which could correspond to degradation products. To confirm degradation, you can re-analyze a sample after a period of storage under non-ideal conditions (e.g., at room temperature) and compare the chromatogram to that of a freshly prepared and analyzed sample.
Q3: What is the purpose of neutralizing the reaction mixture after PMP derivatization?
A3: The PMP derivatization reaction is carried out under alkaline conditions (typically using NaOH or ammonia).[3] Neutralization, usually with an acid like HCl or formic acid, is a critical step to stop the reaction and to create a more stable environment for the PMP-sugar derivatives.[2] Storing the derivatives in a highly alkaline or acidic solution can accelerate their degradation.
Q4: Why is it necessary to remove excess PMP reagent before HPLC analysis?
A4: The PMP labeling reaction uses a high excess of the PMP reagent to ensure complete derivatization of the sugars.[1] If not removed, this excess PMP will be present in the sample injected into the HPLC and will produce a very large peak in the chromatogram, which can interfere with the detection and quantification of the PMP-sugar derivatives, especially those that elute early. Extraction with an organic solvent after neutralization is the standard procedure for removing excess PMP.[2]
Q5: Can the pH of the mobile phase affect the stability of PMP-sugar derivatives during HPLC analysis?
A5: While the primary concern for degradation is during sample storage before analysis, the pH of the mobile phase can influence the ionization state and stability of the PMP-sugar derivatives during the chromatographic run. PMP-sugar derivatives are weak acids and their charge changes with pH, which affects their retention on a C18 column.[1] It is important to use a mobile phase with a pH that provides good separation and peak shape while minimizing the potential for on-column degradation. Most methods utilize a pH range from neutral to weakly basic (6.7-8.0) or acidic (4.5-5.5).[1]
Quantitative Data on Sample Stability
The stability of PMP-derivatized monosaccharides was assessed by analyzing a mixed standard solution stored at 4°C over a 24-hour period. The relative standard deviation (RSD) of the peak areas was calculated to evaluate the stability.
| Monosaccharide | Relative Standard Deviation (RSD) of Peak Area over 24h at 4°C (%) |
| Mannose | 1.50 |
| Ribose | 3.00 |
| Rhamnose | 1.81 |
| Galacturonic Acid | 3.09 |
| Glucose | 1.99 |
| Galactose | 4.94 |
| Xylose | 0.99 |
| Fucose | 4.21 |
Data adapted from a study on the determination of monosaccharides by pre-column derivatization with HPLC-MS/MS.
Experimental Protocols
Protocol 1: PMP Derivatization of Monosaccharides
This protocol is a standard method for the derivatization of monosaccharides with PMP.
Materials:
-
Monosaccharide standards or hydrolyzed sample
-
0.5 M PMP in methanol
-
0.3 M Sodium Hydroxide (NaOH)
-
0.3 M Hydrochloric Acid (HCl)
-
Chloroform (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Dissolve the monosaccharide standard or dried hydrolysate in deionized water.
-
In a reaction vial, mix the sugar solution with an equal volume of 0.3 M NaOH and 0.5 M PMP in methanol.
-
Incubate the mixture at 70°C for 100 minutes.[2]
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding an equal volume of 0.3 M HCl.
-
To remove excess PMP, add 1 mL of chloroform to the vial, vortex vigorously, and centrifuge to separate the layers.
-
Carefully remove the upper aqueous layer containing the PMP-sugar derivatives and transfer it to a clean vial.
-
Repeat the chloroform extraction two more times.
-
The final aqueous solution is ready for HPLC analysis.
Protocol 2: Sample Storage and Handling
This protocol outlines the best practices for storing and handling PMP-derivatized samples to minimize degradation.
-
Immediate Analysis: For best results, analyze the PMP-derivatized samples by HPLC as soon as possible after preparation.
-
Short-Term Storage (up to 3 days): If immediate analysis is not possible, store the neutralized aqueous samples in tightly sealed vials at 4-5°C.[1]
-
Long-Term Storage: For storage longer than 3 days, it is recommended to dry the sample. This can be achieved by evaporating the aqueous solvent under a stream of nitrogen or by using a vacuum concentrator. Store the dried residue at -20°C. Reconstitute the sample in the mobile phase just before HPLC analysis.
-
Avoid Light Exposure: Store samples in amber vials or in the dark to minimize potential photodegradation.
-
Use of Internal Standard: To control for variability in derivatization efficiency and potential degradation during storage, it is highly recommended to add an internal standard to the samples before the derivatization step.
Visualizations
Caption: Experimental workflow for PMP-sugar derivatization and analysis.
Caption: Potential degradation pathway of PMP-sugar derivatives.
References
- 1. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources [mdpi.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Matrix Effects in PMP Analysis of Biological Samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for matrix effects encountered during the analysis of biological samples derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of PMP-derivatized analytes?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample apart from the analyte of interest.[1] In biological samples, this includes salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease in signal intensity (ion suppression) or an increase (ion enhancement).[1] This interference can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] PMP is commonly used to derivatize carbohydrates, such as monosaccharides and glycans, to improve their chromatographic retention and ionization efficiency.[2] However, the complex nature of biological matrices like plasma or urine can still significantly impact the ionization of these PMP derivatives.[3]
Q2: My calibration curve for a PMP-labeled analyte is non-linear. Could this be due to matrix effects?
A2: Yes, a non-linear calibration curve is a strong indicator of matrix effects.[1] If the degree of ion suppression or enhancement changes with the concentration of the analyte or the matrix components, it can result in a non-linear relationship between the analyte concentration and the instrument's response.[1] A noticeable shift in the slope or intercept of the calibration curve when comparing standards prepared in a pure solvent versus those in the sample matrix is a clear sign of matrix effects.[1]
Q3: What are the most common sources of matrix effects in biological samples for PMP analysis?
A3: In biological matrices such as plasma, serum, or whole blood, phospholipids from cell membranes are a primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[4] Other significant sources include salts, proteins, and endogenous metabolites that may co-elute with the PMP-derivatized analytes.[5] For PMP derivatization specifically, excess derivatization reagent (PMP) and by-products of the labeling reaction can also contribute to matrix effects if not adequately removed during sample preparation.[2]
Q4: How can I identify if my PMP analysis is suffering from ion suppression or enhancement?
A4: A post-column infusion experiment is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[6][7] This technique involves infusing a constant flow of your PMP-labeled analyte into the mass spectrometer while injecting a blank, extracted matrix sample.[8] A dip in the baseline signal indicates ion suppression, while a rise indicates enhancement at that specific retention time.[8] This helps to determine if your analyte's elution time coincides with these interference zones.[7]
Q5: Is there a way to quantify the extent of matrix effects on my PMP-labeled analyte signal?
A5: Yes, the post-extraction spike analysis is the standard method for quantifying matrix effects.[1][9] This approach allows you to calculate the Matrix Factor (MF) and determine the percentage of signal suppression or enhancement.[8] The matrix effect is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat (pure) solvent.[1]
Q6: What are the primary strategies to mitigate matrix effects in PMP analysis?
A6: The most effective strategies involve optimizing sample preparation and chromatography.[10][11]
-
Improved Sample Cleanup: Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are used to remove interfering matrix components before analysis.[12] LLE is also effective at removing excess PMP reagent.[2]
-
Chromatographic Optimization: Modifying the LC method to separate the PMP-analyte from co-eluting matrix interferences can significantly reduce their impact.[11]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects, as the SIL-IS co-elutes with the analyte and is affected by the matrix in a similar way.[11]
-
Change of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI and can be an alternative if the analyte is compatible.[9]
Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and mitigating matrix effects in your PMP analyses.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques.
| Sample Preparation Technique | Key Advantages | Key Disadvantages | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[4] | Least effective; many matrix components remain in the supernatant.[12] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts.[12] Effective for removing excess PMP.[2] | Can have low recovery for polar analytes; can be labor-intensive.[12] | Moderate to High |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts than PPT and LLE by selectively isolating analytes.[11][12] Can be automated.[13] | Requires method development; can be more costly. | High |
| HybridSPE®-Phospholipid | Specifically targets and removes phospholipids, a major source of ion suppression.[4] | Primarily focused on one class of interferences. | Very High (for phospholipid removal) |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This protocol helps to identify at which retention times matrix components cause ion suppression or enhancement.[14]
Objective: To qualitatively assess matrix effects across a chromatographic run.
Methodology:
-
System Setup:
-
A syringe pump continuously infuses a standard solution of the PMP-labeled analyte at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream.
-
The infusion occurs via a T-connector placed between the analytical column and the mass spectrometer's ion source.[8]
-
-
Analysis:
-
Data Interpretation:
-
Monitor the signal of the infused analyte.
-
Any deviation from the stable baseline during the chromatographic run indicates a matrix effect. A drop in signal signifies ion suppression, while a rise signifies ion enhancement.[8]
-
Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the matrix effect by calculating the Matrix Factor (MF).[8]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the PMP-analyte into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Process a blank biological matrix through your entire extraction procedure. Then, spike the PMP-analyte into the final, clean extract at the same concentration as Set A.[8]
-
Set C (Pre-Extraction Spike): Spike the PMP-analyte into the blank biological matrix before the extraction process begins. (This set is used for calculating recovery).[8]
-
-
Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.[8]
-
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
-
Protocol 3: General Protein Precipitation (PPT) with Acetonitrile
Objective: To remove the majority of proteins from a biological sample.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Acetonitrile (ACN), ice-cold
Procedure:
-
Add 3-4 volumes of ice-cold acetonitrile to 1 volume of your biological sample in a microcentrifuge tube (e.g., 300 µL ACN to 100 µL plasma).[15]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[16]
-
Carefully collect the supernatant, which contains your analyte, without disturbing the protein pellet.[17]
-
The supernatant can then be evaporated to dryness and reconstituted in a suitable solvent for PMP derivatization or direct LC-MS/MS analysis if derivatization has already occurred.
Protocol 4: General Solid-Phase Extraction (SPE)
Objective: To clean and concentrate the PMP-analyte from the sample matrix.
Procedure: The specific steps will vary based on the sorbent chemistry (e.g., reversed-phase, ion-exchange) and the properties of your PMP-analyte.
-
Cartridge Conditioning: Condition the SPE cartridge by passing a specific solvent (e.g., methanol) through the sorbent material. This activates the stationary phase for analyte binding.[17]
-
Equilibration: Equilibrate the cartridge with a solvent similar to the sample matrix (e.g., water or a specific buffer) to prepare it for sample loading.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. The analyte will bind to the sorbent while some matrix components pass through.[17]
-
Washing: Wash the cartridge with a solvent that will remove weakly bound matrix interferences without eluting the analyte of interest.[17] This is a critical step for obtaining a clean extract.
-
Elution: Elute the PMP-analyte from the sorbent using a strong solvent that disrupts the analyte-sorbent interaction. Collect this eluate for analysis.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 17. opentrons.com [opentrons.com]
Validation & Comparative
A Comparative Guide to Validated HPLC-DAD Methods for the Analysis of PMP-Derivatized Sugars
For researchers, scientists, and drug development professionals, the precise quantification of monosaccharides is fundamental for the characterization of polysaccharides, glycoproteins, and other glycoconjugates. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) following pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a robust and widely adopted method for this purpose. PMP reacts with the reducing end of sugars to form a stable derivative with a strong ultraviolet (UV) absorbance, enhancing detection sensitivity.[1][2][3][4]
This guide provides a comparative overview of two validated HPLC-DAD methods for the analysis of PMP-derivatized neutral and acidic monosaccharides. The comparison focuses on a gradient elution method versus an isocratic elution method, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Performance Comparison of HPLC-DAD Methods
The selection between a gradient and an isocratic elution method is a critical decision in developing an HPLC method for PMP-derivatized sugars. Gradient elution, where the mobile phase composition is changed during the run, generally offers better resolution for complex mixtures of analytes with varying polarities.[5] In contrast, isocratic elution, which uses a constant mobile phase composition, is simpler, more reproducible, and often results in shorter column re-equilibration times.[5]
A study by Vojvodić Cebin et al. (2022) provides a direct comparison of both approaches for the analysis of a mixture of 10 PMP-derivatized monosaccharides on a C18 column.[1][6] While an isocratic method with 15% acetonitrile in 100 mM sodium phosphate buffer (pH 8.0) was developed, the optimized and fully validated method utilized a gradient elution.[1][7][8] The gradient method demonstrated superior separation for all tested monosaccharides within a shorter analysis time.[1]
The following table summarizes the key performance parameters of the validated gradient HPLC-DAD method.
| Parameter | Method A: Gradient Elution |
| Column | Zorbax Extend C18 (Agilent Technologies) |
| Mobile Phase | A: 100 mM Sodium Phosphate Buffer (pH 8.0)B: Acetonitrile |
| Elution Profile | 0 min - 12% B35 min - 17% B36 min - 20% B45 min - 20% B46 min - 12% B65 min - 12% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 245 nm |
| Linearity (µg/mL) | 10 - 400 |
| LOD (µg/mL) | 1.17 (Rhamnose) - 4.83 (Fucose) |
| LOQ (µg/mL) | 3.55 (Rhamnose) - 18.32 (Glucuronic Acid) |
| Intermediate Precision (RSD%) | < 5% |
Experimental Protocols
PMP Derivatization of Monosaccharides (Standard Protocol)
This protocol is adapted from the procedure described by Vojvodić Cebin et al. (2022).
Materials:
-
Monosaccharide standards or hydrolyzed sample
-
0.6 M Sodium Hydroxide (NaOH)
-
0.5 M PMP in Methanol
-
0.3 M Hydrochloric Acid (HCl)
-
Chloroform
-
Deionized Water
Procedure:
-
To 25 mg of the sample, add 0.5 mL of 0.6 M NaOH and 0.3 mL of 0.5 M PMP in methanol.
-
Incubate the mixture in a water bath at 70°C for 90 minutes.
-
Cool the reaction mixture to room temperature and neutralize with 0.3 mL of 0.3 M HCl.
-
Add 1 mL of deionized water and 1 mL of chloroform. Vortex vigorously to mix.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully remove and discard the lower chloroform layer.
-
Repeat the chloroform extraction two more times.
-
The remaining aqueous layer, containing the PMP-derivatized sugars, is then filtered through a 0.45 µm membrane and is ready for HPLC analysis.
An improved derivatization method using liquid ammonia instead of sodium hydroxide has also been developed.[9][10] This alternative can be beneficial as the excess volatile ammonia can be easily removed by vacuum drying, eliminating a desalting step if subsequent analysis by mass spectrometry is intended.[9][10]
HPLC-DAD Analysis Methods
The following are the detailed chromatographic conditions for the two compared methods.
Method A: Validated Gradient Elution [1]
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector.
-
Column: Zorbax Extend C18 (4.6 x 250 mm, 5 µm), Agilent Technologies.
-
Mobile Phase A: 100 mM Sodium Phosphate Buffer, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-35 min: 12% to 17% B
-
35-36 min: 17% to 20% B
-
36-45 min: Hold at 20% B
-
45-46 min: 20% to 12% B
-
46-65 min: Hold at 12% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: 245 nm.
Method B: Comparative Isocratic Elution [1][7][8]
-
HPLC System: Same as Method A.
-
Column: Same as Method A.
-
Mobile Phase: A mixture of 100 mM Sodium Phosphate Buffer (pH 8.0) and Acetonitrile in an 85:15 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 245 nm.
Workflow and Process Visualization
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
Caption: Workflow for PMP-derivatized sugar analysis.
References
- 1. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 4. researchgate.net [researchgate.net]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Physicochemical Properties of 1,3-Dimethylpyrazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a foundational element in medicinal chemistry and materials science. The specific positioning of substituents on the pyrazole ring can significantly influence a compound's physicochemical characteristics and biological activity. This guide presents an objective comparison of 1,3-dimethylpyrazole with its primary isomers: 1,4-dimethylpyrazole, 1,5-dimethylpyrazole, and 3,5-dimethylpyrazole, supported by available experimental and predicted data.
The subtle repositioning of a methyl group among the dimethylpyrazole isomers results in notable variations in their physical and chemical properties. These attributes are critical as they affect solubility, reactivity, and pharmacokinetic profiles, making a comparative understanding essential for rational drug design and material development.
Physicochemical Property Comparison
The following tables summarize the key physicochemical properties of 1,3-dimethylpyrazole and its isomers.
| Property | 1,3-Dimethylpyrazole | 1,4-Dimethylpyrazole | 1,5-Dimethylpyrazole | 3,5-Dimethylpyrazole |
| CAS Number | 694-48-4[1][2] | 1072-68-0[1] | 694-31-5[1][3] | 67-51-6[1] |
| Molecular Formula | C₅H₈N₂[1][2] | C₅H₈N₂[1] | C₅H₈N₂[1][3] | C₅H₈N₂[4] |
| Molecular Weight | 96.13 g/mol [1][2] | 96.13 g/mol [1] | 96.13 g/mol [1][3] | 96.13 g/mol [4] |
| Appearance | Light orange to yellow to green clear liquid[1] | Colorless to light yellow liquid[1] | Colorless clear liquid[1] | White crystalline solid[1][4] |
| Boiling Point (°C) | 138[1][2] | 148-150 (at 20 Torr)[1] | 145-155[3] | 218[1][4] |
| Melting Point (°C) | Not applicable (liquid at room temp.)[1] | -45.8[1] | Not applicable (liquid at room temp.)[1] | 105-108[1][5] |
| Density (g/cm³) | ~0.96[1] | ~0.96[1] | ~0.98[1] | ~1.03[1] |
| pKa (Predicted) | 2.72 ± 0.10[1] | Data not available | 2.83 ± 0.10[3] | 4.02 (Strongest Basic)[6] |
| Isomer | Solubility |
| 1,3-Dimethylpyrazole | Soluble in water; Moderately soluble in ethanol, acetone, dimethylformamide; Sparingly soluble in Chloroform.[2] |
| 3,5-Dimethylpyrazole | Dissolves well in polar organic solvents.[4] Soluble in water and methanol (0.1 g/mL). |
Isomeric Relationships and Property Trends
The structural differences between the dimethylpyrazole isomers directly impact their physical properties. The following diagram illustrates the isomeric structures and highlights key differences in their boiling and melting points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,5-Dimethylpyrazole CAS#: 694-31-5 [m.chemicalbook.com]
- 4. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 5. 3,5-Dimethylpyrazole | 67-51-6 [chemicalbook.com]
- 6. Human Metabolome Database: Showing metabocard for 3,5-Dimethylpyrazole (HMDB0246065) [hmdb.ca]
A Researcher's Guide to Sugar Derivatization for HPLC Analysis: PMP vs. The Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of monosaccharides is a critical step in various analytical procedures, from characterizing biopharmaceuticals to analyzing food composition. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, but the inherent lack of a UV chromophore in native sugars necessitates a derivatization step to enable sensitive detection. This guide provides an objective comparison of a widely used derivatization agent, 1-phenyl-3-methyl-5-pyrazolone (PMP), with other common alternatives, supported by experimental data and detailed protocols.
The Role of Derivatization in Sugar Analysis
Derivatization in sugar analysis serves two primary purposes: to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection and to improve the chromatographic properties of the analytes.[1] By converting the hydrophilic and often structurally similar monosaccharides into more hydrophobic and readily separable derivatives, derivatization enhances both the sensitivity and resolution of HPLC analysis.
1-phenyl-3-methyl-5-pyrazolone (PMP): The Workhorse of UV Detection
PMP is a popular labeling reagent that reacts with the reducing end of carbohydrates under mild alkaline conditions.[2] The resulting PMP-sugar derivatives exhibit strong UV absorbance, typically around 245-250 nm, allowing for sensitive detection using standard HPLC-UV or Diode Array Detectors (DAD).[3][4]
Advantages of PMP:
-
Quantitative Reaction: The derivatization reaction with PMP is generally quantitative and proceeds under mild conditions, minimizing the degradation of sensitive sugars.[5]
-
High UV Response: PMP-derivatives have a high molar absorptivity, leading to excellent sensitivity in UV detection.[2]
-
Versatility: PMP can be used to derivatize a wide range of reducing monosaccharides and oligosaccharides.[6]
-
MS Compatibility: PMP-labeled sugars are also amenable to mass spectrometry (MS) analysis, providing additional structural information.[2]
Limitations of PMP:
-
Lack of Fluorescence: PMP derivatives are not fluorescent, which can be a limitation when extremely high sensitivity is required.
-
Reaction with Reducing Sugars Only: The reaction is specific to reducing sugars and will not derivatize non-reducing sugars or sugar alcohols.[2]
Alternative Derivatization Agents: A Comparative Overview
While PMP is a robust choice for UV-based detection, other reagents offer distinct advantages, particularly for fluorescence and mass spectrometry applications. The most common alternatives include 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA).
-
2-Aminobenzamide (2-AB): This is a widely used fluorescent labeling agent that reacts with reducing sugars via reductive amination. 2-AB labeled glycans are well-suited for analysis by HPLC with fluorescence detection (FLD) and are also compatible with mass spectrometry.[7]
-
2-Aminobenzoic Acid (2-AA): Similar to 2-AB, 2-AA is another fluorescent tag that reacts through reductive amination. It is often considered a standard for negative mode MS analysis of glycans.
Performance Comparison: PMP vs. Alternatives
The choice of derivatization agent significantly impacts the performance of the HPLC analysis. The following tables summarize key quantitative data for PMP, 2-AB, and 2-AA based on available experimental evidence.
Table 1: Comparison of Reaction Conditions
| Parameter | 1-phenyl-3-methyl-5-pyrazolone (PMP) | 2-Aminobenzamide (2-AB) | 2-Aminobenzoic Acid (2-AA) |
| Reaction Temperature | 70 - 73 °C[6] | 65 °C[7] | ~60 °C[5] |
| Reaction Time | 90 - 134 minutes[6] | < 6 hours[7] | ~2 hours[5] |
| pH | Alkaline (e.g., pH 13)[6] | Acidic (with reducing agent) | Acidic (with reducing agent) |
| Reaction Type | Condensation | Reductive Amination | Reductive Amination |
Table 2: Comparison of Detection Sensitivity
| Parameter | 1-phenyl-3-methyl-5-pyrazolone (PMP) | 2-Aminobenzamide (2-AB) | 2-Aminobenzoic Acid (2-AA) |
| Detection Method | UV/DAD | Fluorescence, MS | Fluorescence, MS |
| Typical Wavelength | 245 - 250 nm (UV)[3] | Ex: ~330 nm, Em: ~420 nm | Ex: ~350 nm, Em: ~425 nm |
| Limit of Detection (LOD) | 1.17 - 4.83 µg/mL (UV)[2] | 0.1 pmol (UV), lower with FLD[8] | 65 fmol (FLD)[8] |
| Limit of Quantification (LOQ) | 3.55 - 18.32 µg/mL (UV)[2] | Not consistently reported in comparative studies | Not consistently reported in comparative studies |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results. Below are representative protocols for the derivatization of monosaccharides with PMP and 2-AB.
Protocol 1: PMP Derivatization of Monosaccharides
This protocol is based on the method described by Sun et al., with modifications.[2]
Materials:
-
Monosaccharide standards or hydrolyzed sample
-
0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol
-
0.3 M Sodium hydroxide (NaOH)
-
0.3 M Hydrochloric acid (HCl)
-
Chloroform
-
Deionized water
-
HPLC system with UV/DAD detector
-
C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve the monosaccharide mixture (or hydrolyzed sample) in deionized water to a final concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the sample solution with 50 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Vortex the mixture and incubate at 70°C for 60 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
-
Neutralization and Extraction:
-
Neutralize the reaction mixture by adding 50 µL of 0.3 M HCl.
-
Add 1 mL of chloroform to the tube, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully remove and discard the upper aqueous layer.
-
Repeat the chloroform extraction two more times.
-
Evaporate the collected chloroform phase to dryness under a stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
-
Protocol 2: 2-AB Derivatization of Monosaccharides
This protocol is a generalized procedure based on common reductive amination methods.[7]
Materials:
-
Monosaccharide standards or hydrolyzed sample
-
2-Aminobenzamide (2-AB)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
HPLC system with a fluorescence detector
-
HILIC or reversed-phase column
Procedure:
-
Sample Preparation: Dry the monosaccharide sample completely in a reaction vial.
-
Derivatization Reagent Preparation: Prepare a labeling solution containing 0.35 M 2-AB and 1 M NaCNBH₃ in a 3:7 (v/v) mixture of glacial acetic acid and DMSO.
-
Derivatization Reaction:
-
Add 20 µL of the labeling solution to the dried sample.
-
Seal the vial and incubate at 65°C for 2 hours.
-
-
Sample Cleanup (if necessary): Depending on the sample matrix, a cleanup step using solid-phase extraction (SPE) may be required to remove excess reagents.
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with the initial HPLC mobile phase.
-
Inject an appropriate volume into the HPLC system equipped with a fluorescence detector.
-
Visualizing the Workflow and Reactions
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Caption: Experimental workflows for PMP and 2-AB derivatization.
Caption: Chemical reactions for PMP and 2-AB derivatization.
Conclusion: Selecting the Right Tool for the Job
The choice between PMP and other derivatization agents ultimately depends on the specific requirements of the analysis.
-
For routine, quantitative analysis of reducing sugars where high sensitivity with a standard HPLC-UV/DAD setup is sufficient, PMP is an excellent and cost-effective choice. Its robust and quantitative reaction makes it a reliable workhorse in many laboratories.
-
When the highest sensitivity is paramount, or when analyzing complex mixtures where fluorescence detection can provide better selectivity, 2-AB or 2-AA are superior options. These reagents are particularly well-suited for glycan analysis in biopharmaceutical applications where trace-level detection is often required.
By understanding the performance characteristics and experimental considerations of each derivatization agent, researchers can make an informed decision to select the most appropriate method for their specific analytical needs, ensuring accurate and reliable quantification of monosaccharides.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes [mdpi.com]
- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 7. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Substituted Pyrazolones
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazolones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various substituted pyrazolones, supported by experimental data. Detailed methodologies for the key biological assays are also presented to aid in the replication and further investigation of these compounds.
Anticancer Activity
Substituted pyrazolones have demonstrated promising cytotoxic effects against various cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: Anticancer Activity of Substituted Pyrazolones against A549 and NCI-H522 Lung Cancer Cell Lines
| Compound | Substitution Pattern | A549 IC₅₀ (µM) | NCI-H522 IC₅₀ (µM) |
| P7 | Not specified in abstract | High activity | High activity |
| P11 | Not specified in abstract | High activity | High activity |
| P4 | para-halo-substitution on ring A | More cytotoxic | Not specified |
| P5 | para-halo-substitution on ring A | More cytotoxic | Not specified |
| P13 | para-disubstituted (-fluoro) | High activity | High activity |
| P14 | para-disubstituted (-bromo) | High activity | High activity |
| P16 | para-disubstituted (-trifluoromethyl) | High activity | High activity |
| Afatinib | Reference Drug | Lower activity than P7/P11 | Lower activity than P7/P11 |
| Gefitinib | Reference Drug | Lower activity than P7/P11 | Lower activity than P7/P11 |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Note: A lower IC₅₀ value indicates a higher potency. The data suggests that specific substitutions, particularly halogens at the para position, significantly influence the anticancer activity of pyrazolones[1]. Compounds P7 and P11, for instance, exhibited higher antiproliferative activity and selectivity against A549 and NCI-H522 cells compared to the clinically approved drugs Afatinib and Gefitinib[1].
Antimicrobial Activity
The antimicrobial potential of substituted pyrazolones has been investigated against a range of bacteria and fungi. The agar well diffusion method is a common technique to assess this activity, where the diameter of the zone of inhibition around a well containing the compound indicates its efficacy.
Table 2: Antimicrobial Activity of Substituted Pyrazolones
| Compound Series | Target Organism | Activity Trend | Key Findings |
| 2a–e, 4a–e, 1a–e, 5a–e | Staphylococcus aureus, Candida albicans | 2a–e > 4a–e > 1a–e ≥ 5a–e | Chloro and bromo substituents increase activity.[2] |
| Not specified | S. aureus, C. albicans | Not specified | Metal complexes showed enhanced activity compared to the ligand.[3] |
Note: The presence of lipophilic groups like chloro and bromo substituents appears to enhance the antimicrobial activity of pyrazole derivatives[2].
Anti-inflammatory Activity
The anti-inflammatory properties of substituted pyrazolones are often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.
Table 3: Anti-inflammatory Activity of Substituted Pyrazolones
| Compound | Time after Carrageenan | % Inhibition of Edema | Reference Drug (% Inhibition) |
| 2d | Not specified | Potent | Not specified |
| 2e | Not specified | Most potent | Not specified |
| 6b | 4 hours | 85.23 ± 1.92 | Indomethacin (72.99%) |
| Not specified | 4 hours | 85.78 ± 0.99 | Celebrex (83.76%) |
Note: Pyrazoline derivatives were found to be more potent than pyrazoles in inhibiting carrageenan-induced paw edema[4][5].
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][4][5]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be measured spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrazolone compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Workflow of the MTT assay for determining anticancer activity.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[1][6][7][8][9]
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Aseptically swab the surface of the agar plates with a standardized microbial suspension.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the substituted pyrazolone solution to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Caption: Workflow of the agar well diffusion method for antimicrobial screening.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[10][11][12][13][14][15][16][17][18][19]
Procedure:
-
Animal Grouping: Divide rats into control, standard, and test groups.
-
Compound Administration: Administer the substituted pyrazolone compounds to the test groups, a standard anti-inflammatory drug (e.g., indomethacin) to the standard group, and the vehicle to the control group, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Structure-Activity Relationship and Signaling Pathways
The biological activity of substituted pyrazolones is intrinsically linked to their chemical structure. For instance, in anticancer activity, the presence and position of halogen substituents on the aryl rings can significantly impact cytotoxicity. Some pyrazolone compounds have been shown to arrest the cell cycle at different phases, such as G0/G1 or G2/M, indicating their interference with cell proliferation pathways.
Caption: Potential mechanism of anticancer action of substituted pyrazolones.
This guide provides a foundational understanding of the comparative biological activities of substituted pyrazolones. Further research is warranted to elucidate the precise mechanisms of action and to optimize the structures of these compounds for enhanced therapeutic efficacy and selectivity.
References
- 1. hereditybio.in [hereditybio.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. inotiv.com [inotiv.com]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
A Comparative Guide to the Quantitative Determination of 1,3-Dimethyl-5-pyrazolone Purity
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 1,3-Dimethyl-5-pyrazolone is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for this purpose, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used method for the quantitative analysis of this compound, offering high resolution and sensitivity. However, alternative methods such as UV-Vis Spectrophotometry, Gas Chromatography (GC), and Capillary Electrophoresis (CE) present viable options depending on the specific analytical requirements, available instrumentation, and sample matrix.
Comparison of Analytical Methods
The selection of an optimal analytical method hinges on a variety of factors including sensitivity, selectivity, speed, cost, and the nature of the sample. Below is a summary of the performance of HPLC compared to other analytical techniques for the analysis of pyrazolone derivatives.
| Parameter | HPLC with UV Detection | UV-Vis Spectrophotometry | Gas Chromatography-Flame Ionization Detection (GC-FID) | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on polarity | Measurement of light absorbance | Separation of volatile compounds in the gas phase | Separation based on charge-to-mass ratio in an electric field |
| Selectivity | High | Low to Moderate | High | High |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/L) | High (µg/mL) | Very High (ng/mL to pg/mL) |
| **Linearity (R²) ** | > 0.999[1] | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.74%[1] | 98-103% | 95-105% | Typically 90-110% |
| Precision (% RSD) | 1.6%[1] | < 4.2% | < 5% | < 5% |
| Analysis Time | 5-15 minutes | < 5 minutes | 10-20 minutes | 5-20 minutes |
| Instrumentation Cost | Moderate to High | Low | Moderate | Moderate to High |
| Sample Preparation | Simple (dissolution and filtration) | Simple (dissolution) | May require derivatization for non-volatile samples | Simple (dissolution and filtration) |
| Primary Use Case | Routine quality control, purity determination, stability studies | Rapid, simple quantification in simple matrices | Analysis of volatile impurities or the main compound if volatile | Analysis of ionic species, chiral separations, complex mixtures |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is well-established for the quantitative determination of this compound (DP).[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.[1]
-
Mobile Phase: Methanol and water.[1] The exact ratio should be optimized for the best peak shape and retention time.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detection Wavelength: 242 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometry
This technique offers a rapid and straightforward approach for quantification, particularly for routine checks in simple matrices. The following protocol is based on methods developed for other pyrazolone derivatives.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Water or a suitable buffer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.
-
Sample Preparation: Prepare a stock solution of the reference standard and sample by dissolving an accurately weighed amount in the chosen solvent. Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Quantification: Measure the absorbance of the sample and standards at the λmax. Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample from this curve.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust technique suitable for the analysis of volatile and semi-volatile compounds. While this compound itself has limited volatility, this method can be valuable for assessing volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a temperature ramp to approximately 250 °C. The specific program should be optimized for the separation of the analyte and any potential impurities.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). If the analyte is not sufficiently volatile, derivatization may be necessary.
Capillary Electrophoresis (CE)
CE is a powerful separation technique that offers high efficiency and requires minimal sample volume. It is particularly advantageous for the analysis of ionic compounds and can be adapted for neutral compounds using micellar electrokinetic chromatography (MEKC).
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-70 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate buffer, at a pH that ensures the analyte is charged for capillary zone electrophoresis (CZE). For neutral compounds, a surfactant like sodium dodecyl sulfate (SDS) can be added to the BGE for MEKC.
-
Voltage: 15-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 242 nm).
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer and filter through a 0.22 µm syringe filter.
Visualizing the Workflow and Method Selection
To further aid in understanding the analytical process, the following diagrams illustrate a typical HPLC workflow and a decision-making process for selecting the most appropriate analytical method.
Caption: Experimental workflow for HPLC analysis.
References
Structural Confirmation of 1,3-Dimethyl-5-pyrazolone: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used for the structural confirmation of 1,3-Dimethyl-5-pyrazolone. Through a detailed comparison with structurally related pyrazolone derivatives, this document aims to equip researchers with the necessary data and methodologies for unambiguous identification and characterization. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols are provided.
Spectroscopic Data Comparison
The structural elucidation of this compound is definitively achieved through a combination of spectroscopic methods. This section compares its characteristic spectral data with two common pyrazolone analogues: 1-Phenyl-3-methyl-5-pyrazolone and 3-Methyl-5-pyrazolone.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 3.22 | s | 3H | N-CH₃ |
| 3.13 | s | 2H | -CH₂- | |
| 2.04 | s | 3H | C-CH₃ | |
| 1-Phenyl-3-methyl-5-pyrazolone | 7.84 | d, J=7.5 Hz | 2H | Ar-H (ortho) |
| 7.38 | t, J=6.7 Hz | 2H | Ar-H (meta) | |
| 7.17 | t, J=6.7 Hz | 1H | Ar-H (para) | |
| 3.42 | s | 2H | -CH₂- | |
| 2.18 | s | 3H | C-CH₃ | |
| 3-Methyl-5-pyrazolone | ~8.8 (broad s) | s | 1H | N-H |
| 5.28 | s | 1H | =CH- (enol form) | |
| 3.30 | s | 2H | -CH₂- (keto form) | |
| 2.16 | s | 3H | C-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 172.3 | C=O |
| 155.6 | C-CH₃ | |
| 41.4 | -CH₂- | |
| 31.0 | N-CH₃ | |
| 16.9 | C-CH₃ | |
| 1-Phenyl-3-methyl-5-pyrazolone | 170.2 | C=O |
| 156.1 | C-CH₃ | |
| 137.6 | Ar-C (ipso) | |
| 128.4 | Ar-CH (meta) | |
| 124.6 | Ar-CH (para) | |
| 118.4 | Ar-CH (ortho) | |
| 42.6 | -CH₂- | |
| 16.6 | C-CH₃ | |
| 3-Methyl-5-pyrazolone | ~171 | C=O (keto form) |
| ~157 | C-OH (enol form) | |
| ~155 | C-CH₃ (keto form) | |
| ~99 | =CH- (enol form) | |
| ~43 | -CH₂- (keto form) | |
| ~16 | C-CH₃ |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound | ~1650 | C=O stretch |
| ~1580 | C=N stretch | |
| ~2950-2850 | C-H stretch (aliphatic) | |
| 1-Phenyl-3-methyl-5-pyrazolone | ~1640 | C=O stretch |
| ~1595, 1495 | C=C stretch (aromatic) | |
| ~3060 | C-H stretch (aromatic) | |
| ~2920 | C-H stretch (aliphatic) | |
| 3-Methyl-5-pyrazolone | ~3200 (broad) | N-H stretch |
| ~1700 | C=O stretch | |
| ~1600 | C=N stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 112 [M]⁺ | 97, 83, 68, 56 |
| 1-Phenyl-3-methyl-5-pyrazolone | 174 [M]⁺ | 105, 91, 77, 65 |
| 3-Methyl-5-pyrazolone | 98 [M]⁺ | 83, 69, 56, 42 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
2.1. Synthesis of this compound
This procedure is adapted from established literature methods.[1]
-
Materials: Ethyl acetoacetate, methylhydrazine, ethanol.
-
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
-
Reflux the mixture for 2 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
-
2.2. Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2]
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 100 MHz spectrometer using a proton-decoupled sequence. Key parameters include a 45° pulse width, a relaxation delay of 2 seconds, and accumulating a sufficient number of scans for a good signal-to-noise ratio.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the solid sample can be prepared by dissolving a small amount of this compound in a volatile solvent (e.g., dichloromethane), depositing a drop onto a KBr or NaCl plate, and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize Electron Impact (EI) or Electrospray Ionization (ESI) to generate ions.
-
Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern.
Visualized Workflows and Relationships
3.1. Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for synthesis and spectroscopic confirmation.
3.2. Logical Relationships in Spectral Interpretation
Caption: Interpreting spectral data for structural elucidation.
References
A Comparative Guide to Pyrazolone Synthesis: Solvent-Free vs. Traditional Solvent-Based Methods
For researchers, scientists, and professionals in drug development, the synthesis of pyrazolone derivatives is a critical process due to their wide-ranging pharmacological activities. The choice of synthetic methodology can significantly impact reaction efficiency, cost, and environmental footprint. This guide provides an objective comparison of solvent-free and traditional solvent-based approaches to pyrazolone synthesis, supported by experimental data, detailed protocols, and workflow visualizations.
The landscape of organic synthesis is increasingly shifting towards greener and more efficient methodologies. This is particularly evident in the preparation of heterocyclic compounds like pyrazolones. Traditional synthesis routes, often reliant on volatile and hazardous organic solvents and prolonged reaction times under reflux, are being challenged by solvent-free approaches, frequently accelerated by microwave irradiation. This comparison delves into the quantitative and qualitative differences between these two fundamental approaches.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative differences observed in the synthesis of pyrazolone derivatives using solvent-free (microwave-assisted) and traditional solvent-based methods. The data highlights the significant advantages of the solvent-free approach in terms of reaction time and, in many cases, product yield.
| Product | Method | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles (general) | Microwave-Assisted | None | - | 5 minutes | 91 - 98 | [1][2] |
| Phenyl-1H-pyrazoles (general) | Conventional Heating | Not specified | - | 2 hours | 72 - 90 | [1][2] |
| 4-Arylidenepyrazolone Derivatives | Microwave-Assisted | None | One-pot | 10 minutes | 51 - 98 | [3] |
| 3-Methyl-1-phenyl-5-pyrazolone | Solvent-Free | None | Neat reaction | 1.5 hours | ~100 | [4][5] |
| 3-Methyl-1-phenyl-5-pyrazolone | Conventional Heating | Ethanol | Reflux | 10 hours | 88 | |
| Pyrazole Derivatives (general) | Solvent-Free | None | Tetrabutylammonium bromide | Not specified | 75 - 86 | [3] |
| Pyrazole Derivatives (general) | Conventional Heating | Acetone | Room Temperature | 72 hours | 75 | [3] |
Experimental Protocols
Detailed methodologies for both solvent-free and traditional solvent-based synthesis are provided below. These protocols are representative of the general procedures found in the literature.
Solvent-Free Synthesis: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives
This protocol is adapted from a method for the efficient, one-pot synthesis of 4-arylidenepyrazolone derivatives under solvent-free conditions using microwave irradiation.[3]
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Aromatic aldehyde
-
Microwave reactor or domestic microwave oven
Procedure:
-
In a microwave-safe vessel, combine the β-ketoester (1.2 mmol), substituted hydrazine (1.0 mmol), and aromatic aldehyde (1.0 mmol).
-
Place the reaction vessel in the microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 180-300 W) for a short duration, typically ranging from 2 to 10 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 4-arylidenepyrazolone derivative.
Traditional Solvent-Based Synthesis: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol describes the classical Knorr pyrazole synthesis, a widely used traditional method involving the use of an organic solvent and heating under reflux.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (or other suitable solvent like glacial acetic acid)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in a suitable solvent such as ethanol (20 mL).
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-10 hours).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure 3-methyl-1-phenyl-5-pyrazolone.
Mandatory Visualization: Synthesis Workflows
The following diagrams illustrate the generalized workflows for both solvent-free and traditional solvent-based pyrazolone synthesis.
Caption: Workflow for Solvent-Free Pyrazolone Synthesis.
References
Assessing the Accuracy and Precision of the PMP Method for Monosaccharide Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of monosaccharides is a critical aspect of glycoprotein analysis, polysaccharide characterization, and various biotechnological applications. The 1-phenyl-3-methyl-5-pyrazolone (PMP) method, a pre-column derivatization technique followed by high-performance liquid chromatography (HPLC), is a widely adopted approach. This guide provides an objective comparison of the PMP method's performance against other common techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
Overview of Monosaccharide Quantification Methods
The quantification of monosaccharides typically involves hydrolysis of the polysaccharide or glycoprotein to release the individual sugar units, followed by a separation and detection technique. The PMP method enhances the UV absorbance of monosaccharides, enabling sensitive detection by HPLC.[1] Alternative methods include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), which offers high sensitivity without derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that requires derivatization to increase the volatility of the sugars.[1][2]
Comparative Performance Data
The selection of a quantification method often depends on key performance parameters such as linearity, sensitivity (LOD and LOQ), precision (repeatability), and accuracy (recovery). The following tables summarize the quantitative performance of the PMP method and its alternatives based on published data.
| Method | **Linearity (R²) ** | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD %) | Recovery (%) | Reference |
| PMP-HPLC | >0.9991 | 0.48 - 2.01 pmol | 0.27 - 0.87 mg/L | Intra-day: 3.07 - 4.02, Inter-day: 3.69 - 4.67 | 93.13 - 102.08 | [3][4] |
| PMP-UPLC-MS/MS | >0.995 | Attomole to femtomole range | Not specified | < 7.2 | 88.9 - 115.2 | [5][6] |
| HPAEC-PAD | 0.9910 - 0.9998 | ~0.1 pmol | ~12.5 x 10⁻³ nmol | < 3.52 | 97.33 - 101.82 | [2][7] |
| GC-MS | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported | [8][9] |
Table 1: Comparison of Quantitative Performance Parameters for Monosaccharide Analysis Methods.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized methodologies for the PMP method and its common alternatives.
PMP Derivatization and HPLC Analysis
The PMP method involves the derivatization of the reducing end of monosaccharides with PMP in an alkaline solution. This reaction imparts a strong UV chromophore to the sugar molecules, enhancing their detection.
Experimental Workflow:
Caption: Workflow of the PMP method for monosaccharide quantification.
Protocol:
-
Hydrolysis: The polysaccharide or glycoprotein sample is hydrolyzed using an acid (e.g., trifluoroacetic acid) to release the constituent monosaccharides.
-
Derivatization:
-
Extraction: The PMP-derivatized monosaccharides are extracted with chloroform to remove excess PMP. The aqueous layer containing the derivatives is collected for analysis.
-
HPLC Analysis:
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method that separates monosaccharides in their anionic form at high pH without the need for derivatization. Detection is achieved by measuring the electrical current generated by the oxidation of the sugars on a gold electrode.[2][10]
Experimental Workflow:
References
- 1. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]
- 9. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 10. researchgate.net [researchgate.net]
comprehensive literature review of 1,3-Dimethyl-5-pyrazolone applications in research
A versatile heterocyclic compound, 1,3-Dimethyl-5-pyrazolone, has emerged as a significant scaffold in various scientific research domains, primarily in analytical chemistry and medicinal drug discovery. Its unique structural features and reactivity have made it a valuable building block for the synthesis of novel compounds with a wide array of applications, from sensitive analytical reagents to potent therapeutic agents.
This guide provides a comprehensive literature review of the applications of this compound in research, offering an objective comparison of its performance with alternative methods and compounds, supported by experimental data. Detailed methodologies for key experiments are provided, alongside visualizations of relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their work.
Analytical Chemistry Applications
This compound and its derivatives have been effectively utilized as chromogenic reagents in the spectrophotometric determination of various metal ions. The formation of colored complexes between the pyrazolone derivative and the metal ion allows for quantitative analysis based on the intensity of the color, which is proportional to the metal ion concentration.[1]
While specific performance data for the parent this compound as a spectrophotometric reagent is not extensively detailed in recent literature, its derivatives have been successfully employed. For instance, a novel heterocyclic azo dye derived from a pyrazolone core, 1-(2'Chloro-4'-sulphophenyl-3-methyl-4-azo-(2"-carboxy-5"-sulphonic acid)-5-pyrazolone [CSMACSP], has been used for the simple, rapid, and sensitive spectrophotometric determination of Copper(II).[2] This method demonstrates the potential of the pyrazolone scaffold in developing robust analytical tools.
For comparison, other reagents are also widely used for the spectrophotometric determination of metal ions like copper. The selection of a suitable reagent is critical for the method's success and depends on factors like sensitivity, selectivity, and the sample matrix.
Table 1: Comparison of Reagents for Spectrophotometric Determination of Copper(II)
| Reagent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) | Linear Range (µg/mL) | Wavelength (λmax) (nm) |
| 1-(2'Chloro-4'-sulphophenyl-3-methyl-4-azo-(2"-carboxy-5"-sulphonic acid)-5-pyrazolone [CSMACSP] | 0.683 x 10³ | Not Reported | Up to 15.25 ppm | 490 |
| Diphenylthiocarbazide (DPTC) | Not Explicitly Stated | 0.12 µg/mL | 0.5–10 | 540 |
| Bathocuproine | 13,300 (for BCS, a water-soluble analog) | 41.8 µmol Trolox equivalents/L (in a CUPRAC-BCS assay) | Not Explicitly Stated | 483 |
| Neocuproine | Not Reported | Not Reported | 1.0 - 10.0 | Not Reported |
| Cuprizone | Highest among Neocuproine, Bathocuproine, and Cuprizone | Not Reported | 1.0 - 10.0 | Not Reported |
Experimental Protocol: Spectrophotometric Determination of Iron(II) using o-Phenanthroline (A General Protocol Adaptable for Pyrazolone-based Reagents)
This protocol outlines the general steps for the spectrophotometric determination of a metal ion, using the well-established o-phenanthroline method for iron(II) as an example. A similar workflow would be followed when using a this compound-based reagent, with adjustments to the specific reagent concentrations, pH, and measurement wavelength.
1. Preparation of Standard Solutions:
- Prepare a stock solution of the metal ion of known concentration.
- Prepare a series of standard solutions by diluting the stock solution to various known concentrations.[3]
2. Preparation of Reagents:
- Prepare a solution of the chromogenic reagent (e.g., o-phenanthroline or a synthesized pyrazolone derivative) at a suitable concentration.[3]
- Prepare a reducing agent solution (e.g., hydroxylamine hydrochloride) if the metal ion needs to be in a specific oxidation state for complexation.[4]
- Prepare a buffer solution to maintain the optimal pH for complex formation.
3. Sample and Standard Preparation for Measurement:
- To a set of volumetric flasks, add a specific volume of each standard solution and the unknown sample solution.[5]
- Add the reducing agent (if necessary) and the chromogenic reagent solution to each flask.[4]
- Add the buffer solution to adjust the pH to the optimal range for color development.
- Dilute each flask to the mark with distilled water and mix well.[3]
- Allow the solutions to stand for a specified time to ensure complete color development.[4]
4. Spectrophotometric Measurement:
- Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
- Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.[6]
- Measure the absorbance of each standard solution and the unknown sample solution.[4]
5. Data Analysis:
- Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.[3]
- Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.[4]
Medicinal Chemistry and Drug Development
The pyrazolone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[1] Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects. This is often attributed to their ability to inhibit key enzymes involved in disease pathogenesis.
Anticancer Activity
Numerous studies have reported the synthesis and evaluation of this compound derivatives as potential anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines, often with IC50 values in the micromolar range.
Table 2: Anticancer Activity of Selected Pyrazolone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine analogue 10e | MCF-7 (Breast) | < 1 | Methotrexate | 5.61 |
| Pyrazolo[3,4-d]pyrimidine analogue 10f | MCF-7 (Breast) | < 1 | Methotrexate | 5.61 |
| Pyrazolo[3,4-d]pyrimidine analogue 10g | MCF-7 (Breast) | < 1 | Methotrexate | 5.61 |
| Sulfonamide hybrid 164 | Not Specified | DHFR IC50: 0.09 ± 0.91 | Methotrexate | DHFR IC50: 0.14 ± 1.25 |
| Pyrazolo[4,3-c]pyridazine 6a | Not Specified | DHFR IC50: 0.09 ± 0.91 | Methotrexate | DHFR IC50: 0.14 ± 1.25 |
| Hydrazone 3a | Not Specified | DHFR IC50: 0.11 ± 1.05 | Methotrexate | DHFR IC50: 0.14 ± 1.25 |
| Thiophenyl-pyrazolyl-thiazole hybrid 4c | M. tuberculosis DHFR | 4.21 | Trimethoprim | 6.23 |
| Thiophenyl-pyrazolyl-thiazole hybrid 6b | M. tuberculosis DHFR | 5.70 | Trimethoprim | 6.23 |
Experimental Protocol: Synthesis of Anticancer Pyrazoline Derivatives (General Procedure)
The following is a generalized protocol for the synthesis of pyrazoline derivatives, which are a common class of anticancer compounds derived from pyrazolones.
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve an appropriate substituted acetophenone and a substituted benzaldehyde in ethanol.
-
Add a catalytic amount of a base, such as aqueous sodium hydroxide or piperidine, and stir the mixture at room temperature or with heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.
Step 2: Synthesis of Pyrazoline
-
Reflux a mixture of the synthesized chalcone and hydrazine hydrate in ethanol for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and the pyrazoline product will often precipitate.
-
Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the final pyrazoline derivative.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent.
Table 3: Antimicrobial Activity of Selected Pyrazolone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Thiophenyl-pyrazolyl-thiazole hybrid 4c | M. tuberculosis | 0.12 | Isoniazid | 0.12 |
| Thiophenyl-pyrazolyl-thiazole hybrid 6b | M. tuberculosis | 0.12 | Isoniazid | 0.12 |
| Thiophenyl-pyrazolyl-thiazole hybrid 8b | M. tuberculosis | 1.95 | Isoniazid | 0.12 |
| Thiophenyl-pyrazolyl-thiazole hybrid 9b | M. tuberculosis | 1.95 | Isoniazid | 0.12 |
| Thiophenyl-pyrazolyl-thiazole hybrid 10b | M. tuberculosis | 0.24 | Isoniazid | 0.12 |
Enzyme Inhibition and Signaling Pathways
The therapeutic effects of this compound derivatives are often attributed to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells or pathogenic microorganisms. Two such important enzyme targets are Dihydrofolate Reductase (DHFR) and N-Myristoyltransferase (NMT).
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[7] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR a well-established target for anticancer and antimicrobial drugs.[7][8] Several pyrazole derivatives have been identified as potent DHFR inhibitors.[8][9]
Caption: Dihydrofolate Reductase (DHFR) signaling pathway and its inhibition by pyrazolone derivatives.
N-Myristoyltransferase (NMT) Inhibition
N-Myristoyltransferase is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of proteins. This process, known as N-myristoylation, is crucial for protein-membrane interactions, subcellular localization, and signal transduction. Dysregulation of NMT activity is implicated in cancer, and infectious diseases, making it an attractive therapeutic target. Pyrazole-containing compounds have been developed as potent NMT inhibitors.
Caption: N-Myristoyltransferase (NMT) pathway and the impact of its inhibition by pyrazolone derivatives.
Conclusion
This compound is a remarkably versatile and valuable compound in scientific research. Its applications span from being a foundational component in the synthesis of potent anticancer and antimicrobial agents to its use as a reagent in analytical chemistry. The ability to readily modify its structure allows for the fine-tuning of its properties to target specific biological molecules or to react selectively with particular analytes. The ongoing research into pyrazolone derivatives continues to unveil new therapeutic possibilities and analytical methodologies, highlighting the enduring importance of this heterocyclic scaffold in advancing chemical and biomedical sciences. Further exploration into the precise mechanisms of action and the development of more targeted and efficient synthetic protocols will undoubtedly expand the utility of this compound and its analogues in the future.
References
- 1. This compound | 2749-59-9 | Benchchem [benchchem.com]
- 2. Methyl Acetoacetate | High-Purity Reagent | RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
cross-validation of a new analytical method for pyrazolone compounds against established methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, highly sensitive Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method against established analytical techniques for the determination of pyrazolone compounds. The objective is to present a clear cross-validation of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Pyrazolone derivatives are a significant class of compounds in the pharmaceutical industry, known for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and drug development.[1][3] This guide will delve into the performance characteristics of a state-of-the-art RP-HPLC method and compare it with traditional HPLC, Capillary Zone Electrophoresis (CZE), and UV-Vis Spectrophotometry.
Data Presentation: Comparison of Analytical Methods
The performance of analytical methods is evaluated based on several key parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1] The following tables summarize the quantitative data for a new RP-HPLC method in comparison to established methods for the analysis of pyrazolone compounds.
| Parameter | New RP-HPLC Method | Established HPLC Method | Capillary Zone Electrophoresis (CZE) | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 2.5 - 50[3] | 50 - 150[1] | Varies depending on analyte and conditions | Generally narrower range |
| Correlation Coefficient (r²) | > 0.999[1][3] | > 0.998[1] | Typically > 0.99 | Typically > 0.99 |
| Limit of Detection (LOD) (µg/mL) | 2.43[3] | 4[1] | Can be very low (ng/mL to pg/mL) | Higher, generally in the µg/mL range |
| Limit of Quantification (LOQ) (µg/mL) | 7.38[3] | 15[1] | Can be very low (ng/mL to pg/mL) | Higher, generally in the µg/mL range |
| Accuracy (% Recovery) | 110% - 112%[3] | Typically 98% - 102% | High, comparable to HPLC | High for pure samples |
| Precision (% RSD) | < 2%[3] | < 2%[1] | Excellent, typically < 2% | Good for simple matrices |
| Specificity | High, separates compound from impurities | High, good separation capabilities | Very high, excellent for complex mixtures | Low, susceptible to interference |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized based on validated methods reported in the literature.
New RP-HPLC Method
This method is optimized for high sensitivity and specificity for the quantification of novel pyrazolone derivatives.
-
Instrumentation: A standard HPLC system equipped with a PDA detector.
-
Column: Shim-pack GIST C18 (5 µm, 150 × 4.6 mm).[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water (75:25 v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: 333 nm.[3]
-
Sample Preparation: A stock solution is prepared by dissolving a known weight of the analyte in the mobile phase. Working standards are prepared by serial dilution of the stock solution.
Established HPLC Method
A robust and widely used method for routine analysis of pyrazolone compounds.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol and trifluoroacetic acid.[1]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: 206 nm.[1]
-
Sample Preparation: A known concentration of the sample is prepared by dissolving the analyte in methanol.[1]
Capillary Zone Electrophoresis (CZE)
CZE offers high separation efficiency and is particularly useful for the analysis of complex samples and chiral separations.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Uncoated fused-silica capillary.[5]
-
Injection: Hydrodynamic injection.[5]
-
Sample Preparation: For analysis of certain compounds like aldoses, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is performed.[6][7]
UV-Vis Spectrophotometry
A simpler and faster method, suitable for the analysis of pure substances or simple formulations where interfering substances are absent.[4]
-
Instrumentation: A UV-Vis spectrophotometer.[4]
-
Solvent: A solvent in which the pyrazolone compound is stable and soluble (e.g., ethanol, methanol, or a buffered aqueous solution).[4]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum.[4]
-
Sample Preparation: A stock solution of the analyte is prepared in the chosen solvent, and a calibration curve is generated using a series of dilutions.
Methodology Visualization
To better illustrate the workflows and logical relationships in the cross-validation process, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison Logic for Pyrazolone Analysis Methods.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. benchchem.com [benchchem.com]
- 5. [Separation of 1-phenyl-3-methyl-5-pyrazolone derivatives of traditional Chinese medicine oligosaccharides by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on the separation mechanism of 1-phenyl-3-methyl-5-pyrazolone derivatives of aldoses in acid buffer by capillary zone electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolone Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of therapeutic applications.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolone analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. The information presented is curated from recent scientific literature to aid in the rational design and development of novel pyrazolone-based therapeutic agents.
Anticancer Activity of Pyrazolone Analogs
Pyrazolone derivatives have demonstrated significant potential as anticancer agents by interacting with various molecular targets, including tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), thereby inducing apoptosis and cell cycle arrest.[2][3][4] The anticancer efficacy of these compounds is highly dependent on the nature and position of substituents on the pyrazolone ring.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrazolone analogs against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound 7g | HeLa (Cervical) | 2.41 | Lonazolac pyrazole-chalcone analog | [5] |
| HCT-116 (Colon) | 2.41 | [5] | ||
| RPMI-8226 (Myeloma) | 3.34 | [5] | ||
| Compound 8g | HeLa (Cervical) | 2.41 | Lonazolac pyrazole-chalcone analog with favorable selectivity against non-cancerous cells | [5] |
| HCT-116 (Colon) | 2.41 | [5] | ||
| RPMI-8226 (Myeloma) | 3.34 | [5] | ||
| Compound 37 | MCF-7 (Breast) | 5.21 | Isolongifolanone derivative | [4] |
| Compound 25 | HT29 (Colon) | 3.17 | Benzothiazole hybrid | [4] |
| PC3 (Prostate) | 6.77 | [4] | ||
| A549 (Lung) | 4.52 | [4] | ||
| U87MG (Glioblastoma) | 5.89 | [4] | ||
| Pyrazolone P7 | A549 (Lung) | - | High antiproliferative activity | [6] |
| NCI-H522 (Lung) | - | High antiproliferative activity | [6] | |
| Pyrazolone P11 | A549 (Lung) | - | Higher antiproliferative activity than Afatinib and Gefitinib | [6] |
| NCI-H522 (Lung) | - | Higher antiproliferative activity than Afatinib and Gefitinib | [6] | |
| Thiophene-containing pyrazolone | Eca-109 (Esophageal) | 29.86 | Thiophene-containing pyrazolone derivative | [2] |
SAR Insights:
-
Hybridization of the pyrazolone scaffold with other pharmacologically active moieties, such as chalcones and benzothiazoles, has proven to be a successful strategy for enhancing anticancer activity.[4][5]
-
The presence of specific substituents, such as in the Lonazolac pyrazole-chalcone analog 8g , can confer selectivity towards cancer cells over non-cancerous cells.[5]
-
Substitutions on the aryl rings of 1,3-diarylpyrazolones significantly influence their antiproliferative activity and mechanism of action, with different substitutions leading to cell cycle arrest at different phases (G0/G1 vs. G2/M).[6]
Signaling Pathways in Anticancer Activity
The anticancer effects of pyrazolone analogs are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
This diagram illustrates how pyrazolone analogs can inhibit pro-survival pathways like PI3K/Akt and ERK1/2, while activating pro-apoptotic pathways involving p53.[4][7][8]
Anti-inflammatory Activity of Pyrazolone Analogs
The anti-inflammatory properties of pyrazolone derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[9][10]
Quantitative Comparison of Anti-inflammatory Activity
The following table presents the in vitro COX-1 and COX-2 inhibitory activities of selected pyrazolone analogs.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Compound 44 | - | 0.01 | - | [6] |
| Celecoxib | - | 0.70 | - | [6] |
| Compound 33 | - | 2.52 | - | [6] |
| Trimethoxy derivative 5f | >100 | 1.50 | >66.67 | [11] |
| Trimethoxy derivative 6f | >100 | 1.15 | >86.96 | [11] |
| Celecoxib | 20.21 | 2.16 | 9.36 | [11] |
SAR Insights:
-
The presence of a benzenesulfonamide moiety is a common feature in selective COX-2 inhibitors.[10]
-
Structural modifications, such as the introduction of trimethoxy substitutions on the phenyl ring, can significantly enhance COX-2 inhibitory activity and selectivity.[11]
-
Analogs with a carboxylic acid group have shown potent COX-2 inhibition.[6]
Experimental Workflow for COX Inhibition Assay
The following diagram outlines the typical workflow for an in vitro COX inhibition assay.
Antimicrobial Activity of Pyrazolone Analogs
Pyrazolone derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial potency. The table below summarizes the MIC values of some pyrazolone analogs.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli (Gram-negative) | 0.25 | [12] |
| Compound 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | [12] |
| Compound 2 | Aspergillus niger (Fungus) | 1 | [12] |
| Hydrazone 21a | Aspergillus niger | 2.9-7.8 | [13] |
| Staphylococcus aureus | 62.5-125 | [13] | |
| Bacillus subtilis | 62.5-125 | [13] | |
| Klebsiella pneumoniae | 62.5-125 | [13] | |
| Pyrazoline P1 | E. coli | 3.121 | [3] |
| P. aeruginosa | 1.5 | [3] | |
| B. pumilus | 22 | [3] | |
| Pyrazoline P6 | A. niger | 0.83 | [3] |
| P. chrysogenum | 0.093 | [3] |
SAR Insights:
-
The antimicrobial activity is significantly influenced by the substituents on the pyrazolone ring. For instance, the presence of a 4-nitrophenyl group in compound 4 was associated with high activity against Gram-positive bacteria.[12]
-
Hydrazone derivatives of pyrazoles, such as compound 21a, have demonstrated broad-spectrum antimicrobial activity.[13]
-
The nature of the substituents on the pyrazoline ring in compounds P1 and P6 dictates their spectrum of activity, with P1 being more effective against bacteria and P6 against fungi.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrazolone derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]
In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the inhibition of COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, assay buffer, COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.[16] Prepare serial dilutions of the test compounds.[9]
-
Reaction Setup: In a 96-well plate, add the assay buffer, diluted cofactor, and probe. Add the test compound or a known inhibitor as a positive control.[9]
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the respective wells.[9]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.[17]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[16]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare serial dilutions of the pyrazolone compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[1]
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. japer.in [japer.in]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Selecting the Optimal C18 Column for PMP-Sugar Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of monosaccharides, the derivatization of sugars with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely adopted method. The choice of the C18 column is critical to achieving accurate and reproducible results. This guide provides an objective comparison of the performance of various commercially available C18 columns for PMP-sugar analysis, supported by experimental data from published studies.
The derivatization with PMP enhances the hydrophobicity of the otherwise highly polar sugar molecules, allowing for their retention and separation on C18 stationary phases.[1][2][3][4] The selection of an appropriate C18 column can significantly impact key chromatographic parameters such as resolution, peak shape, and analysis time.
Comparative Performance of C18 Columns
While a direct head-to-head comparison of all available C18 columns under identical conditions is not extensively documented in a single study, a review of published methodologies provides valuable insights into the performance of several popular columns. The following table summarizes the reported performance characteristics of various C18 columns used for PMP-sugar analysis. It is important to note that the data is collated from different studies, and therefore, experimental conditions may vary.
| Column Brand & Type | Particle Size (µm) | Dimensions (mm) | Key Performance Characteristics | Reference |
| Agilent Zorbax Extend C18 | 5 | 4.6 x 250 | Excellent linearity, repeatability, and intermediate precision for the analysis of 8 neutral and 2 acidic sugars.[5][6][7] | [5][6][7] |
| Agilent Zorbax Eclipse XDB-C18 | 5 | 4.6 x 150 | Good separation of a variety of PMP-derivatized monosaccharides. | |
| Waters Symmetry C18 | 5 | 3.9 x 150 | Well-separated derivatives of five reducing monosaccharides. | |
| Phenomenex Luna C18 | 5 | 4.6 x 250 | Good separation of five common monosaccharides. | |
| ODS Hypersil | 5 | 4.0 x 250 | Successful separation of 26 different PMP-labeled monosaccharides. |
Experimental Workflow for PMP-Sugar Analysis
The general workflow for the analysis of monosaccharides using PMP derivatization and C18 column chromatography involves several key steps, from sample preparation to data analysis.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide a generalized protocol for PMP-sugar analysis, based on common practices reported in the literature. Optimization of these protocols for specific applications and instrumentation is recommended.
PMP Derivatization of Monosaccharides
The derivatization procedure involves the reaction of the reducing end of the sugar with PMP in an alkaline solution.[1]
-
Sample Preparation: If starting from polysaccharides, an acid hydrolysis step (e.g., with trifluoroacetic acid) is required to release the constituent monosaccharides. The hydrolysate is then neutralized.
-
Derivatization Reaction: The dried monosaccharide sample is dissolved in a solution of PMP in methanol and an alkaline solution (e.g., sodium hydroxide or ammonia) is added.[8] The mixture is typically incubated at an elevated temperature (e.g., 70°C) for a defined period (e.g., 30-120 minutes).[2]
-
Neutralization and Extraction: After the reaction, the mixture is neutralized with an acid (e.g., hydrochloric acid). To remove the excess PMP reagent, a liquid-liquid extraction is performed using a non-polar organic solvent such as chloroform or diethyl ether.
-
Final Sample Preparation: The aqueous layer containing the PMP-derivatized sugars is collected, dried, and reconstituted in the mobile phase for HPLC analysis.
HPLC Analysis of PMP-Sugars
The separation of PMP-derivatized sugars is typically achieved using a C18 column with a mobile phase consisting of a buffer and an organic modifier.
-
Mobile Phase A: An aqueous buffer, commonly phosphate or acetate buffer, with a pH in the range of 5.5 to 8.0.[5][8] The pH of the mobile phase can significantly influence the retention and separation of PMP-sugar derivatives.[5]
-
Mobile Phase B: Acetonitrile is the most common organic modifier.
-
Gradient Elution: A gradient elution is typically employed, starting with a lower concentration of acetonitrile and gradually increasing it to elute the more hydrophobic PMP-sugar derivatives. A common gradient might range from 12% to 17% acetonitrile.[5][6][7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 25°C or 30°C.[8]
-
Detection: PMP-derivatized sugars exhibit a strong UV absorbance at approximately 245-250 nm, making UV or Diode Array Detection (DAD) the preferred detection methods.[1][8]
Conclusion
The selection of a C18 column for PMP-sugar analysis is a critical step in method development. While many C18 columns can provide adequate separation, the choice of a specific column will depend on the specific monosaccharides of interest, the complexity of the sample matrix, and the desired chromatographic performance. The Agilent Zorbax Extend C18 has been shown to provide excellent performance for a range of neutral and acidic sugars. However, other columns such as the Waters Symmetry C18, Phenomenex Luna C18, and various ODS Hypersil columns have also been successfully employed. Researchers should carefully consider the available data and, if possible, perform in-house evaluations to determine the most suitable column for their specific analytical needs. Adherence to a well-defined and optimized experimental protocol is paramount for achieving accurate and reproducible quantification of monosaccharides using this powerful derivatization and chromatographic technique.
References
- 1. researchgate.net [researchgate.net]
- 2. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. open.clemson.edu [open.clemson.edu]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Poly… [ouci.dntb.gov.ua]
- 7. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalytic Approaches in Pyrazolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazolones, a core scaffold in numerous pharmaceuticals and biologically active compounds, has been a subject of intense research, leading to a diverse array of catalytic strategies. This guide provides a head-to-head comparison of prominent catalytic approaches, offering a comprehensive overview of their performance based on experimental data. We delve into organocatalytic, metal-catalyzed, and green chemistry approaches, including microwave and ultrasound-assisted methods, to provide a clear perspective for selecting the optimal synthetic route.
Comparative Analysis of Catalytic Performance
The efficiency of pyrazolone synthesis is critically dependent on the chosen catalytic system. The following table summarizes key quantitative data from various studies, allowing for a direct comparison of reaction yields, times, and conditions.
| Catalytic Approach | Catalyst | Key Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Brønsted Acid Catalysis | Silica Sulfuric Acid (SSA) | Ethyl acetoacetate, Aromatic aldehydes, 2,4-dinitrophenylhydrazine, β-naphthol | Solvent-free | Room Temp. | 15-45 min | 85-96 | [1][2] |
| Tetra-n-butyl ammonium hydrogen sulfate (TBAHSO4) | Ethyl acetoacetate, Aromatic aldehydes, 2,4-dinitrophenylhydrazine, β-naphthol | Solvent-free | Room Temp. | 10-35 min | 88-97 | [1][2] | |
| {[2,2′-BPyH][C(CN)3]2} (Ionic Liquid) | Ethyl acetoacetate, Aromatic aldehydes, 2,4-dinitrophenylhydrazine, β-naphthol | Solvent-free | Room Temp. | 10-40 min | 87-98 | [1][2] | |
| Green Catalysis | Imidazole | Ethyl acetoacetate, Hydrazines | Aqueous media | Not Specified | Not Specified | Not Specified | [3][4][5][6] |
| CeO2/SiO2 (0.9%) | Phenylhydrazine, Ethyl acetoacetate, 2-naphthol, Arylaldehyde | Not Specified | Not Specified | Not Specified | 85-92 | [7] | |
| Graphene Oxide (GO) | (Hetero)aromatic aldehydes, Malononitrile, Ethyl 3-oxo-3-phenylpropanoate, Hydrazine hydrate | Aqueous media | Room Temp. | 2-6 min | 84-94 | [8] | |
| Organocatalysis | Pyrrolidine-BzOH salt | 4-unsubstituted pyrazolones, Aryl/heteroarylaldehydes, Aryl methyl ketones | Toluene | 110 | 16-24 h | Good to High | [9] |
| Cupreine | 2-pyrazolin-5-ones, Benzylidenemalononitriles | Not Specified | Not Specified | Not Specified | Up to >99% ee | [10] | |
| Metal Catalysis | Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Not Specified | Not Specified | Short | 95 | [11] |
| AgOTf (1 mol%) | Trifluoromethylated ynones, Aryl (alkyl) hydrazines | Not Specified | Room Temp. | 1 h | Up to 99 | [11] | |
| Pd(II) | Pyrazol-3-ones, α,γ-substituted allenoates | Toluene | 85 | Not Specified | Appreciable | [12] | |
| Cu(I) (10 mol%) | α,β-unsaturated cyanoester, Phenyl hydrazine | Not Specified | 60 | 75-90 min | High | [13] | |
| Microwave-Assisted | Graphene Oxide (0.05 wt%) | 3-methyl-1H-pyrazol-5(4H)-one, Nitrostyrene | Water | Not Specified (180 W) | 4 min | 95 | [14] |
| None | β-ketoesters, Hydrazines, Aldehydes | Solvent-free | Not Specified | Not Specified | 51-98 | [15] | |
| Ultrasound-Assisted | None | Substituted benzoic acid, Ammonium isothiocyanate, Hydrazine derivatives | CH3CN | Room Temp. | Not Specified | 76-83 | [16] |
| Cu(I) (10 mol%) | α,β-unsaturated cyanoester, Phenyl hydrazine | Not Specified | 60 | 75-90 min | High | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for some of the key catalytic approaches discussed.
General Procedure for Brønsted Acid Catalyzed Synthesis of Pyrazolone Derivatives[1][2]
A mixture of ethyl acetoacetate (1 mmol), an aromatic aldehyde (1 mmol), 2,4-dinitrophenylhydrazine (1 mmol), and β-naphthol (1 mmol) was stirred in the presence of a catalytic amount (1 mol%) of either silica sulfuric acid (SSA), tetra-n-butyl ammonium hydrogen sulfate (TBAHSO4), or [2,2′-Bipyridine]-1,1′-diium tricyanomethanide {[2,2′-BPyH][C(CN)3]2} under solvent-free conditions at room temperature. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was washed with water and the solid product was purified by recrystallization from ethanol.
General Procedure for the Organocatalytic Three-Component Synthesis of 1,3-Diarylallylidene Pyrazolones[9]
A mixture of a 4-unsubstituted pyrazolone (0.2 mmol, 1.0 equiv), an aryl/heteroarylaldehyde (0.22 mmol, 1.1 equiv), an aryl methyl ketone (0.22 mmol, 1.1 equiv), and pyrrolidine-BzOH salt catalyst (0.04 mmol, 20 mol%) in dry toluene (2.0 mL) was heated at 110 °C in a preheated oil bath under an argon atmosphere. The reaction progress was monitored by TLC. Upon completion, the mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine and dried over anhydrous Na2SO4. The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives[15]
A mixture of a β-ketoester (1 mmol), a hydrazine (1 mmol), and an aldehyde (1 mmol) was subjected to microwave irradiation in a dedicated apparatus under solvent-free conditions. The reaction parameters (power, temperature, and time) were optimized for each set of substrates. After completion of the reaction, the crude product was purified, typically by recrystallization, to yield the 4-arylidenepyrazolone derivative.
General Procedure for Ultrasound-Assisted Synthesis of 1,5-Disubstituted Pyrazoles[13]
A mixture of an α,β-unsaturated cyanoester (1 mmol), phenylhydrazine (1 mmol), sodium ethoxide as a base, and Cu(I) catalyst (10 mol%) was subjected to ultrasound irradiation at 60 °C for 75-90 minutes. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was worked up to isolate the 1,5-disubstituted pyrazole product.
Reaction Pathways and Mechanisms
Visualizing the reaction pathways provides a deeper understanding of the catalytic cycles and transformations involved. The following diagrams, generated using the DOT language, illustrate key mechanisms in pyrazolone synthesis.
References
- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 2. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [en.civilica.com]
- 3. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Dimethyl-5-pyrazolone: A Step-by-Step Guide
The proper disposal of 1,3-Dimethyl-5-pyrazolone is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in compliance with regulations.
Hazard Identification and Risk Assessment
Before handling this compound, it is essential to be aware of its potential hazards. This substance is classified as:
-
Harmful if swallowed (Acute toxicity - Category 4, Oral).[1]
-
Causes serious eye irritation (Eye irritation, Category 2).[1][2]
-
Suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[1]
-
Harmful to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term - Category Chronic 3).[1][2]
The toxicological properties of this material have not been fully investigated.[3] Therefore, it should be handled with caution.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[4] Handle with chemical impermeable gloves.[1] |
| Respiratory Protection | In case of insufficient ventilation, wear a suitable respiratory equipment. Avoid breathing dust.[5] |
Spill and Leak Cleanup Procedures
In the event of a spill, follow these steps immediately:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area. Ensure adequate ventilation.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup:
-
Decontamination: Wash the spill area thoroughly.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]
Waste Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.
Step 1: Waste Characterization
Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[3] The U.S. EPA provides guidelines for this classification in 40 CFR Parts 261.3.[3] Given its stated hazards, this compound should be treated as a hazardous waste.
Step 2: Waste Collection and Storage
-
Containers: Use a suitable, sealable, and properly labeled container for the waste.[3][5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly closed.[3]
Step 3: Final Disposal
-
Professional Disposal: Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[4][6] Do not dispose of this material in regular trash or down the drain.
-
Regulatory Compliance: Adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory for hazardous waste management in the United States.[7] State and local regulations may also apply and must be followed.[7]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,3-Dimethyl-5-pyrazolone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dimethyl-5-pyrazolone. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is a slightly beige powder that may cause eye, skin, respiratory, and digestive tract irritation.[1] It is harmful if swallowed, causes serious eye irritation, and is suspected of causing genetic defects.[2] It is also harmful to aquatic life with long-lasting effects.[2] The toxicological properties of this material have not been fully investigated.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2] |
| Skin irritation | Category 2 | H315: Causes skin irritation[3] |
| Hazardous to the aquatic environment, long-term | Chronic 3 | H412: Harmful to aquatic life with long lasting effects[2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure a safe working environment.
| Body Part | Required PPE | Recommended Materials/Standards |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2] |
| Skin/Hands | Chemical-resistant, impervious gloves. | Nitrile rubber gloves are a suitable option. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Body | Protective clothing to prevent skin exposure. | Fire/flame resistant and impervious clothing.[2] |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][2] |
Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated place, preferably in a chemical fume hood.[2]
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]
Safe Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Minimize dust generation and accumulation.[1]
-
Use non-sparking tools.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Store in a tightly closed container.[1]
-
Keep the container in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
Store locked up.[2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Spill Management and Disposal Plan
Spill Management:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.
-
Containment: For spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[4] Avoid generating dusty conditions.[1]
-
Decontamination: Decontaminate the spill area according to your institution's established safety protocols.
Disposal Plan: The disposal of this compound and its contaminated materials must be conducted in strict accordance with federal, state, and local hazardous waste regulations.
-
Waste Identification: The waste should be managed as hazardous.
-
Containerization: Place the waste into a compatible, sealed, and clearly labeled container. The label must include the chemical name and "Hazardous Waste."
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
Experimental Workflow: Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
